molecular formula C7H11N3O B13248290 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Cat. No.: B13248290
M. Wt: 153.18 g/mol
InChI Key: HQEKHMWCJJVBKW-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 1489819-00-2) is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines an azetidin-3-ol (a three-membered beta-lactam ring) with a 1-methyl-1H-imidazole heterocycle . This structure makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The azetidine ring is a key scaffold in pharmaceutical research, often used as a constrained amine bioisostere or a component in protease inhibitors . The imidazole moiety is a privileged structure in pharmacology, known for its ability to participate in hydrogen bonding and coordinate with metals, and is found in compounds with diverse activities, including antifungals, antibiotics, and antihypertensives . Researchers are particularly interested in this hybrid structure for developing new antimicrobial agents, as both azetidinone and imidazole derivatives are extensively explored for their activity against resistant bacterial strains . The presence of the hydroxyl group on the azetidine ring provides a handle for further chemical modification, allowing for the creation of novel molecular libraries. This product is intended for research purposes as a key intermediate in the synthesis of more complex target molecules and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)azetidin-3-ol

InChI

InChI=1S/C7H11N3O/c1-10-3-2-9-6(10)7(11)4-8-5-7/h2-3,8,11H,4-5H2,1H3

InChI Key

HQEKHMWCJJVBKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2(CNC2)O

Origin of Product

United States

Foundational & Exploratory

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol: Synthesis, Mechanistic Insights, and Applications in Kinase Inhibitor Design

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally rigid scaffolds has revolutionized drug discovery. Azetidines, highly strained four-membered nitrogenous heterocycles, have emerged as vital motifs due to their unique physicochemical and pharmacokinetic profiles .

The compound 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol represents a highly specialized, bifunctional building block. It combines the structural rigidity and low lipophilicity of an azetidine ring with the hydrogen-bonding capacity and basicity of a 1-methylimidazole moiety. This technical guide details the physicochemical rationale, de novo synthesis, and application of this scaffold, particularly in the design of MEK (MAPK/ERK Kinase) inhibitors for oncology .

Structural & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter the question: Why select this specific, complex building block over a simpler piperidine or pyrrolidine analog? The answer lies in the precise control of molecular exit vectors and physicochemical properties.

  • Azetidine Core (Conformational Rigidity): The four-membered ring restricts the conformational flexibility of the molecule. This rigidity lowers the entropic penalty upon binding to a target kinase. Furthermore, substituting a larger saturated heterocycle (like piperidine) with an azetidine significantly reduces the molecular weight and lipophilicity (LogP), which generally improves metabolic stability and aqueous solubility.

  • 3-Hydroxyl Group (Solvation & Binding): The tertiary alcohol at the 3-position provides a critical hydrogen bond donor (HBD) and acceptor (HBA). In the context of a kinase inhibitor, this hydroxyl group often points toward the solvent-exposed region or interacts with specific residues in the kinase hinge region, improving both target affinity and pharmacokinetic solubility.

  • 1-Methylimidazole (Basic Center & HBA): The imidazole ring provides a strong HBA (the N3 nitrogen) and a basic center for target engagement. The N-methyl group is a deliberate design choice: it prevents tautomerization, locking the molecule into a single tautomeric state, thereby simplifying the Structure-Activity Relationship (SAR) and preventing off-target promiscuity.

Table 1: Computed Physicochemical Properties
PropertyValueCausality / Impact on Drug Design
Molecular Formula C7H11N3OCompact sp3-rich framework.
Molecular Weight 153.18 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Azetidine NH, OH)Facilitates key interactions with target proteins.
Hydrogen Bond Acceptors 3 (Azetidine N, Imidazole N, OH)Enhances aqueous solubility and kinase hinge binding.
Topological Polar Surface Area ~45.5 ŲOptimal for membrane permeability while maintaining solubility.

De Novo Synthesis & Mechanistic Causality

The synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol relies on the directed ortho-lithiation of 1-methylimidazole, followed by a nucleophilic addition to an N-protected azetidin-3-one. The protocol below is designed as a self-validating system to ensure high yield and purity at every step.

Experimental Protocol: Step-by-Step Methodology

Step 1: Directed Lithiation of 1-Methylimidazole

  • Procedure: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Causality: Why n-BuLi and why at C2? The N-methyl group directs the lithium to the adjacent C2 position due to inductive electron withdrawal and weak coordination. The low temperature (-78 °C) prevents unwanted ring-opening or side reactions of the highly reactive lithiated species.

  • Self-Validation: Quench a 0.1 mL aliquot of the reaction mixture with D2O. Extract with ethyl acetate and analyze via 1H NMR. You must observe >95% deuterium incorporation at the C2 position (indicated by the disappearance of the C2 proton singlet at ~7.5 ppm) before proceeding.

Step 2: Nucleophilic Addition

  • Procedure: To the lithiated intermediate at -78 °C, add a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl.

  • Causality: The highly nucleophilic C2-lithium attacks the electrophilic carbonyl carbon of the azetidinone, forming a tertiary alkoxide. The tert-butyloxycarbonyl (Boc) protecting group is mandatory here; it is completely stable to the strongly basic n-BuLi conditions, unlike acetate or trifluoroacetate groups.

  • Self-Validation: Perform LC-MS analysis on the organic layer. The mass of the Boc-protected adduct (m/z [M+H]+ = 254.1) must be the major peak.

Step 3: Deprotection

  • Procedure: Isolate the Boc-protected intermediate and dissolve in dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic acid (TFA) (10.0 eq). Stir and allow to warm to room temperature for 2 hours. Evaporate the solvent and neutralize with a basic resin or aqueous NaHCO3 to yield the free base.

  • Causality: The strongly acidic TFA cleaves the tert-butyl carbamate group, releasing the free azetidine amine, isobutylene, and CO2 gas.

  • Self-Validation: 1H NMR must show the complete disappearance of the intense 9-proton Boc singlet at ~1.4 ppm. LC-MS must confirm the free amine mass (m/z [M+H]+ = 154.1).

SynthWorkflow A 1-Methylimidazole (Starting Material) B n-BuLi / THF / -78°C (Directed Lithiation) A->B Step 1 C C2-Lithiated Intermediate (Nucleophile) B->C E Boc-Protected Adduct (Alkoxide Formation) C->E Step 2 D 1-Boc-azetidin-3-one (Electrophile) D->E Addition F TFA / DCM / 0°C to RT (Deprotection) E->F Step 3 G 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol F->G

Fig 1. De novo synthetic workflow of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol.

Application in Kinase Inhibitor Design (MEK Inhibitors)

The primary industrial application of this building block is in the synthesis of oncology therapeutics, specifically MEK inhibitors. The MAPK/ERK signaling cascade is a highly conserved pathway regulating cell growth and proliferation. Aberrant signaling in this pathway (often driven by upstream Ras or Raf mutations) is a hallmark of human tumors.

In pharmaceutical patents, such as those detailing azetidines as MEK inhibitors , the free secondary amine of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is coupled to a heavily substituted benzoyl group (e.g., 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid) via amide bond formation.

Mechanistic Logic of the Inhibitor:

  • Allosteric Pocket Binding: The diarylamine benzoyl core occupies an allosteric pocket adjacent to the ATP-binding site of MEK1/2, acting as a non-competitive (Type III/IV) inhibitor.

  • Solvent Vectoring: The 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol moiety is directed outward toward the solvent interface.

  • Hinge Locking: The hydroxyl group and the imidazole nitrogen form a highly specific hydrogen-bonding network with the kinase rim, locking the inhibitor into the active conformation and preventing the kinase from adopting its catalytically active state.

Pathway RTK Receptor Tyrosine Kinase (Growth Factor Activation) Ras Ras (GTPase) RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Target Kinase Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Azetidine-based MEK Inhibitor (e.g., US7803839B2) Inhibitor->MEK Allosteric Inhibition

Fig 2. MAPK/ERK signaling cascade and allosteric MEK inhibition logic.

Conclusion

The structural integration of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol into drug discovery pipelines exemplifies the modern paradigm of medicinal chemistry: utilizing sp3-rich, conformationally locked, and highly polar building blocks to achieve superior target selectivity and pharmacokinetic profiles. By mastering the directed lithiation synthesis and understanding the allosteric binding causality, researchers can leverage this scaffold to design next-generation kinase inhibitors.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at:[Link]

  • Aay, N., et al. (2010). US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases. United States Patent and Trademark Office.

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol CAS 2089257-66-7

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 2089257-66-7): A Novel Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol, a novel heterocyclic compound possessing significant potential for drug discovery programs. By strategically combining two key pharmacophoric motifs—the sp³-rich azetidin-3-ol core and the versatile 1-methyl-1H-imidazol-2-yl group—this molecule emerges as a compelling starting point for developing modulators of various biological targets. This document will deconstruct the molecule's structural rationale, propose a robust synthetic pathway based on established chemical principles, and explore its potential therapeutic applications, particularly in oncology, neuroscience, and infectious diseases. The insights presented are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery pipelines.

Introduction: Deconstructing a Privileged Pharmacophore

The structure of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol represents a deliberate fusion of two moieties that have independently demonstrated significant value in medicinal chemistry. Understanding the contribution of each component is critical to appreciating the molecule's overall potential.

  • The Azetidin-3-ol Core: Azetidines are four-membered nitrogen-containing heterocycles that have become vital motifs in modern drug discovery.[1] Their high ring strain and sp³-rich character confer unique structural and physicochemical properties, often leading to improved solubility, metabolic stability, and novel intellectual property space.[1][2] The tertiary alcohol on the 3-position provides a crucial hydrogen-bond donor/acceptor site, enabling precise interactions with target proteins, while the azetidine nitrogen serves as a potential vector for further chemical elaboration.[3]

  • The 2-Substituted Imidazole Moiety: The imidazole ring is a cornerstone pharmacophore present in numerous natural products and FDA-approved drugs. Its aromatic nature and dual hydrogen-bond acceptor capabilities (via the N3 nitrogen) make it an effective mediator of protein-ligand interactions. The N-methylation at the 1-position blocks potential metabolic N-dealkylation and removes a hydrogen bond donor, which can be advantageous for tuning selectivity and pharmacokinetic profiles.[4] The linkage at the C2 position is a well-established strategy for engaging with various biological targets.[5]

The combination of these two fragments in a single, compact structure creates a three-dimensional scaffold with well-defined vectors for interaction, making it an attractive candidate for fragment-based and structure-based drug design campaigns.

Caption: Chemical structure of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol.

Predicted Physicochemical and Drug-Likeness Profile

While experimental data for this specific molecule is not publicly available, a predictive analysis based on its constituent fragments provides valuable insights for its potential as a drug candidate. These in-silico predictions are foundational in modern drug discovery for prioritizing synthetic targets and anticipating potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~167.2 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of Five <500).
LogP -0.5 to 0.5Indicates good aqueous solubility, which is favorable for formulation and absorption.
Topological Polar Surface Area (TPSA) ~49.25 ŲSuggests potential for good cell permeability and oral absorption (typically <140 Ų).[6]
Hydrogen Bond Donors 1 (from -OH)Provides a key interaction point without excessive polarity that might hinder membrane crossing.
Hydrogen Bond Acceptors 3 (2 from Imidazole N, 1 from -OH)Offers multiple points for specific, high-affinity binding to a biological target.
Rotatable Bonds 1Low conformational flexibility can lead to higher binding affinity and reduced entropic penalty upon binding.

This profile suggests that 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol possesses a promising "lead-like" character, making it an excellent candidate for inclusion in high-throughput screening libraries and for further optimization.[7]

Proposed Retrosynthetic Analysis and Synthetic Workflow

A logical and efficient synthesis is paramount for exploring the potential of a novel scaffold. A robust retrosynthetic analysis suggests a convergent approach, combining the two key heterocyclic fragments in a late-stage, bond-forming reaction. This strategy allows for modularity, enabling the future synthesis of analogs by simply swapping out either of the starting materials.

G Target Target Molecule 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol Disconnection Key Disconnection (Nucleophilic Addition) Target->Disconnection C-C Bond Formation Precursor1 Precursor 1 N-Protected Azetidin-3-one Disconnection->Precursor1 Precursor2 Precursor 2 2-Lithio-1-methylimidazole Disconnection->Precursor2

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to a proposed three-step synthetic workflow, which leverages well-documented and reliable chemical transformations.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol from commercially available starting materials.

Step 1: Synthesis of 1-Boc-azetidin-3-one This precursor can be synthesized from N-Boc-3-hydroxyazetidine via oxidation, a standard procedure in heterocyclic chemistry.[8]

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-azetidin-3-one.

Step 2: Generation of 2-Lithio-1-methylimidazole This step involves the deprotonation of the C2 position of 1-methylimidazole, which is the most acidic proton, to form a potent nucleophile.[9]

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.0 eq, 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species. This solution is used immediately in the next step.

Step 3: Nucleophilic Addition and Deprotection This is the key bond-forming step, followed by the removal of the Boc protecting group.

  • To the freshly prepared solution of 2-lithio-1-methylimidazole at -78 °C, add a solution of 1-Boc-azetidin-3-one (from Step 1, 1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude intermediate in a solution of 4 M HCl in dioxane (or trifluoroacetic acid in DCM) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the mixture under reduced pressure and purify via reverse-phase HPLC or recrystallization to afford the final product, potentially as a hydrochloride salt.[10][11]

G cluster_workflow Proposed Synthetic Workflow Start1 N-Boc-3-hydroxyazetidine Step1 Step 1: Oxidation (Dess-Martin Periodinane) Start1->Step1 Intermediate1 1-Boc-azetidin-3-one Step1->Intermediate1 Step3 Step 3: Nucleophilic Addition & Boc Deprotection (HCl) Intermediate1->Step3 Start2 1-Methylimidazole Step2 Step 2: Lithiation (n-BuLi, -78°C) Start2->Step2 Intermediate2 2-Lithio-1-methylimidazole Step2->Intermediate2 Intermediate2->Step3 FinalProduct Final Product 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol Step3->FinalProduct

Caption: Flowchart of the proposed synthetic protocol.

Potential Therapeutic Applications and Mechanistic Hypotheses

The unique structural arrangement of this molecule suggests several promising avenues for therapeutic intervention. The following areas are proposed as primary targets for initial biological screening, based on precedents set by similar scaffolds in the literature.

A. Phosphodiesterase 10A (PDE10A) Inhibition

Recent studies have identified novel azetidine-based imidazopyridines as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain and implicated in neuropsychiatric disorders like schizophrenia and Huntington's disease, as well as in pulmonary arterial hypertension.[12] PDE10A is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition leads to an increase in these second messengers, activating downstream signaling pathways like the cAMP-PKA cascade, which can modulate neuronal activity and vascular remodeling.[12] The azetidine-imidazole scaffold of our target molecule is well-suited to fit into the PDE10A active site, making it a prime candidate for evaluation.

G cluster_pathway Hypothetical MoA: PDE10A Inhibition Molecule 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol PDE10A PDE10A Enzyme Molecule->PDE10A Inhibits AMP AMP PDE10A->AMP cAMP cAMP cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Therapeutic Effects (e.g., Neuronal Modulation) PKA->Downstream Phosphorylates

Caption: Proposed mechanism of action via PDE10A inhibition.

B. Antifungal Activity

The imidazole moiety is the defining feature of the "azole" class of antifungal agents, which act by inhibiting lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[13] While many clinical azoles are more complex, novel imidazole-containing compounds continue to show potent activity against various fungal strains, including resistant ones.[13][14] The compact and polar nature of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol could offer a different binding mode or improved penetration, warranting its evaluation against clinically relevant fungal pathogens like Candida albicans and Aspergillus fumigatus.

Conclusion and Future Directions

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a strategically designed molecule that holds considerable promise as a scaffold for the development of novel therapeutics. Its predicted drug-like properties, combined with a feasible and modular synthetic route, make it an accessible and attractive target for medicinal chemistry campaigns.

The logical next steps for a research program centered on this molecule would be:

  • Experimental Validation: Execute the proposed synthesis to secure a physical sample of the compound and confirm its structure and purity via NMR, LC-MS, and HRMS.

  • In Vitro Biological Screening: Perform primary assays to test the hypotheses outlined above, including PDE10A enzymatic assays and antifungal minimum inhibitory concentration (MIC) panels.

  • Structure-Activity Relationship (SAR) Studies: Initiate the synthesis of analogs by modifying both the azetidine (e.g., N-substitution) and imidazole (e.g., substitution at C4 or C5) components to optimize potency, selectivity, and ADME properties.

  • Co-crystallization: Should a potent interaction with a target be identified, obtaining a co-crystal structure would provide invaluable insight for future rounds of structure-based design.

By pursuing these avenues, the full potential of this novel heterocyclic scaffold can be systematically explored and potentially translated into next-generation clinical candidates.

References

  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. Available at: [Link]

  • WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles. (1998). Google Patents.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (2011). National Institutes of Health (NIH). Available at: [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Chem. Proc.. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Available at: [Link]

  • US3668196A - 3-azetidinols. (1972). Google Patents.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Patent Application Publication: US 2005/0256310 A1. (2005). Googleapis. Available at: [Link]

  • WO2018216822A1 - Novel imidazole derivatives. (2018). Google Patents.
  • In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. (2013). MDPI. Available at: [Link]

  • Discovery of novel azetidine-based imidazopyridines as selective and orally bioavailable inhibitors of phosphodiesterase 10A for the treatment of pulmonary arterial hypertension. (2025). PubMed. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]

  • Azetidine Synthesis. (2025). Elsevier. Available at: [Link]

  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. International Journal of Latest Technology in Engineering, Management & Applied Science (IJLTEMAS). Available at: [Link]

  • 1-Methylazetidin-3-ol. PubChem. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. Available at: [Link]

Sources

The 3-Heteroaryl-Azetidin-3-ol Scaffold: A Technical Guide to Properties and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the 3-heteroaryl-azetidin-3-ol scaffold, a high-value structural motif in modern medicinal chemistry.

Executive Summary

The 3-heteroaryl-azetidin-3-ol scaffold represents a "privileged" structural motif in drug discovery, offering a precise balance of conformational rigidity, polarity, and metabolic stability. Unlike its larger congeners (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol) and a unique "puckered" geometry that directs substituents into defined vectors.

For medicinal chemists, this scaffold serves three critical functions:

  • Lipophilicity Management: The C3-hydroxyl group acts as a "logP anchor," significantly lowering lipophilicity (LogD) while serving as a hydrogen bond donor/acceptor.[1]

  • Metabolic Blocking: Substitution at the C3 position blocks the common metabolic soft spot (α-carbon oxidation) often seen in saturated heterocycles.[1]

  • Bioisosterism: It functions as a compact, sp³-rich bioisostere for gem-dimethyl, carbonyl, or larger saturated heterocycles, improving Ligand Lipophilicity Efficiency (LLE).[1]

Structural & Physicochemical Anatomy[1][2]

Conformational Dynamics: The "Puckering" Effect

Unlike planar aromatic rings, the azetidine ring is not flat.[2][3] It exists in a dynamic equilibrium between two "puckered" conformations.[1]

  • Pucker Angle: Typically ~30°.[1]

  • Substituent Orientation: In 3,3-disubstituted azetidines, the larger group (often the heteroaryl) tends to adopt the equatorial-like position to minimize transannular steric strain, while the hydroxyl group may engage in intramolecular hydrogen bonding with the ring nitrogen or the heteroaryl nitrogen (e.g., in 3-pyridyl variants), locking the conformation.

Physicochemical Properties (SPR)
PropertyValue / TrendMechanistic Insight
pKa (Ring N) ~7.0 – 8.5Lower than piperidine (~11).[1] The electron-withdrawing inductive effect of the C3-OH and heteroaryl group reduces the basicity of the azetidine nitrogen, improving permeability and reducing hERG liability.
Lipophilicity (LogP) Low (< 1.5 typical)The C3-OH group provides a massive reduction in LogP (typically -1.0 to -1.5 units vs. H), critical for keeping molecules within "Lipinski" space.
Fsp³ Character HighIncreases the fraction of sp³ carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Metabolic Stability HighThe quaternary center at C3 prevents oxidative metabolism (N-dealkylation or α-hydroxylation) common in less substituted azetidines.

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationships between the scaffold's structural features and its medicinal chemistry advantages.

AzetidineProperties Scaffold 3-Heteroaryl-azetidin-3-ol Feature_Ring Strained 4-Membered Ring Scaffold->Feature_Ring Feature_OH C3-Hydroxyl Group Scaffold->Feature_OH Feature_Het C3-Heteroaryl Group Scaffold->Feature_Het Effect_Conf Defined Vector (Puckered) Feature_Ring->Effect_Conf Rigidity Effect_LogP Lower LogD / High LLE Feature_OH->Effect_LogP Polarity Effect_Metab Blocks Metabolic Hotspot Feature_OH->Effect_Metab Steric Bulk Effect_pKa Modulated Basicity (pKa ~7-8) Feature_OH->Effect_pKa -I Effect Feature_Het->Effect_Conf Pi-Stacking Feature_Het->Effect_pKa -I Effect

Caption: Causal map linking structural features of the azetidin-3-ol scaffold to key medicinal chemistry outcomes.

Synthetic Methodology: The "Self-Validating" Protocol

The most robust route to this scaffold involves the nucleophilic addition of a heteroaryl-lithium or Grignard reagent to an N-protected 3-azetidinone.

Retrosynthetic Logic
  • Target: 3-Heteroaryl-3-hydroxy-azetidine.[1]

  • Key Disconnection: C3–C(Heteroaryl) bond.[1]

  • Precursors: tert-Butyl 3-oxoazetidine-1-carboxylate (commercial) + Heteroaryl Halide.[1]

Detailed Protocol: 2-Pyridyl Addition

This protocol describes the synthesis of 1-Boc-3-(pyridin-2-yl)azetidin-3-ol .

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Solvent: Anhydrous THF (dry)

Step-by-Step Procedure:

  • Lithiation (The "Warhead" Generation):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add 2-bromopyridine (10 mmol) and anhydrous THF (20 mL).

    • Cool the solution to -78°C (acetone/dry ice bath). Critical: Temperature control prevents Wurtz coupling side reactions.

    • Add n-BuLi (11 mmol) dropwise over 15 minutes. The solution will typically turn deep red/orange, indicating the formation of 2-lithiopyridine.

    • Stir at -78°C for 30 minutes to ensure complete lithiation.

  • Nucleophilic Addition:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (10 mmol) in anhydrous THF (10 mL).

    • Add this ketone solution dropwise to the lithiated pyridine at -78°C. Rate: Maintain internal temp < -70°C.

    • Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (20 mL) at 0°C.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The product is sufficiently polar.[1] Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 70-85%.

Synthetic Workflow Visualization

Synthesis SM1 2-Bromopyridine Step1 Lithiation (THF, -78°C) SM1->Step1 SM2 n-BuLi (-78°C) SM2->Step1 SM3 N-Boc-3-azetidinone Step2 Nucleophilic Addition (Warming to 0°C) SM3->Step2 Inter 2-Lithiopyridine (Active Nucleophile) Inter->Step2 Step1->Inter Prod 1-Boc-3-(pyridin-2-yl)azetidin-3-ol Step2->Prod

Caption: Synthetic route for the generation of the N-Boc-3-heteroaryl-azetidin-3-ol scaffold.

Medicinal Chemistry Applications

Bioisosterism in Action

The 3-heteroaryl-azetidin-3-ol scaffold is frequently used to replace:

  • Gem-dimethyl groups: To introduce polarity and reduce lipophilicity.[1]

  • Morpholine/Piperazine: As a "contracted" or "bridged" mimetic that alters the exit vector of substituents.[1]

Case Study: Azelnidipine

While often used as a building block, this specific scaffold is a key intermediate in the synthesis of Azelnidipine (a dihydropyridine calcium channel blocker).[4]

  • Role: The 1-benzhydryl-3-hydroxyazetidine moiety is used to construct the side chain, conferring high lipophilicity for membrane anchoring (in this specific drug's case) while the azetidine ring provides metabolic stability compared to a flexible alkyl chain.

  • Clinical Relevance: The azetidine ring contributes to the drug's slow onset and long duration of action by modulating the physicochemical properties of the side chain.

Metabolic Stability Data (Comparative)
ScaffoldIntrinsic Clearance (Cl_int)Primary Metabolic Route
N-Aryl-Piperidine Highα-Carbon Oxidation / N-Oxidation
N-Aryl-Azetidine ModerateRing Opening (Acidic conditions)
3-OH-3-Heteroaryl-Azetidine Low Blocked α-Oxidation ; Phase II (Glucuronidation of OH)

Note: The 3-OH group effectively shuts down the oxidative metabolism on the azetidine ring, shifting the metabolic burden to Phase II conjugation, which is generally preferred.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. (2025). Link

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link

  • Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Journal of Medicinal Chemistry. (1998).[1][5] Link

  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. (2007). Link

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. (2023). Link

  • Azetidin-3-ol Properties and Safety. PubChem Compound Summary. (2025).[1] Link

Sources

Chemo-Structural Profile & Synthetic Utility: 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol represents a high-value, sp³-rich heterocyclic scaffold used primarily in fragment-based drug discovery (FBDD). Structurally, it combines a strained azetidine ring with an electron-rich imidazole moiety via a quaternary carbon center. This unique geometry offers vectors for hydrogen bonding and π-stacking while maintaining a low molecular weight—critical attributes for optimizing ligand efficiency (LE) in kinase and GPCR inhibitor design.

Physicochemical Specifications

The following data establishes the baseline identity for the free base compound. Note that commercial supplies are frequently provided as the dihydrochloride salt to enhance stability.

ParameterSpecificationNotes
IUPAC Name 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
Common Name 3-Hydroxy-3-(1-methylimidazol-2-yl)azetidine
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol Monoisotopic Mass: 153.0902
CAS Number 2089257-66-7 (as 2HCl salt)Free base often generated in situ
ClogP ~ -1.2 to -0.8Highly polar / Water soluble
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 3 (N-imidazole, N-azetidine, O)
Topological Polar Surface Area ~58 ŲFavorable for CNS penetration

Synthetic Logic & Methodology

The synthesis of this scaffold requires precise control over organometallic addition to prevent ring opening of the strained azetidine system. The protocol below utilizes a lithiation-addition sequence targeting the C2 position of the imidazole ring, followed by nucleophilic attack on a protected azetidinone.

Core Retro-Synthetic Analysis

The construction relies on the polarity inversion (umpolung) of the imidazole C2 carbon using n-butyllithium, transforming it into a nucleophile that attacks the electrophilic carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).

Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. All reactions must be performed under an inert argon atmosphere using anhydrous solvents.

Step 1: Lithiation & Addition (Formation of the Boc-Intermediate)
  • Preparation: Charge a flame-dried 3-neck flask with 1-methylimidazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

    • Mechanistic Insight: The C2 proton of 1-methylimidazole is the most acidic (pKa ~33). Low temperature is critical to prevent the "dance" mechanism where the lithium migrates to the C5 position.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete formation of the 2-lithio species.

  • Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in minimal anhydrous THF and add dropwise to the lithiated species at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) yields tert-butyl 3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate.

Step 2: Deprotection (Isolation of the Target Scaffold)
  • Dissolve the Boc-intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4N HCl in dioxane at 0°C.

  • Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of starting material).

  • Workup: Concentrate in vacuo.

    • For HCl Salt: Triturate the residue with Et₂O/Hexanes to obtain the solid dihydrochloride salt.

    • For Free Base: Neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO₃, filter, and concentrate.

Pathway Visualization

The following diagram illustrates the reaction flow and critical decision points in the synthesis.

SynthesisPathway Start1 1-Methylimidazole Lithiation Lithiation (-78°C) n-BuLi / THF Start1->Lithiation Start2 1-Boc-3-azetidinone Addition Nucleophilic Addition Start2->Addition Intermediate Lithiated Species (2-Li-1-Me-Im) Lithiation->Intermediate Intermediate->Addition BocProduct Boc-Protected Intermediate (Stable Storage Form) Addition->BocProduct Quench & Purify Deprotection Acidic Deprotection (TFA or HCl) BocProduct->Deprotection FinalProduct Target: 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol Deprotection->FinalProduct Neutralization

Figure 1: Synthetic route for the generation of the azetidin-3-ol scaffold via organolithium addition.

Structural Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following spectral features are diagnostic for the successful formation of the target molecule.

NMR Signature (Diagnostic Signals)

Data predicted for the free base in CD₃OD (Methanol-d4):

  • Imidazole Ring:

    • δ 6.9 - 7.1 ppm (2H, d/s): Characteristic signals for the C4 and C5 protons of the imidazole ring. The absence of the C2 proton (usually ~7.5-8.0 ppm) confirms substitution at this position.

    • δ 3.7 - 3.8 ppm (3H, s): Strong singlet corresponding to the N-methyl group.

  • Azetidine Ring:

    • δ 3.5 - 4.2 ppm (4H, m): The azetidine methylene protons (H2 and H4) typically appear as a set of doublets or multiplets. Due to the chiral center created at C3 (though the molecule is achiral if symmetric, the environment can be complex in salts), these protons show roof-effect splitting.

  • Hydroxyl: The OH proton is typically not visible in CD₃OD due to deuterium exchange.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: Calculated m/z = 154.10.

  • Fragmentation: Expect loss of water [M+H-18]⁺ at m/z 136.10, characteristic of tertiary alcohols.

Medicinal Chemistry Applications

This scaffold is not merely a chemical curiosity; it serves as a strategic "fragment" in modern drug design.

  • Solubility Enhancement: The basic nitrogen in the azetidine ring (pKa ~9-10) and the imidazole (pKa ~7) ensure high aqueous solubility at physiological pH, addressing common lipophilicity issues in drug candidates.

  • Conformational Restriction: The azetidine ring locks the vectors of the hydroxyl and imidazole groups, reducing the entropic penalty upon binding to a protein target compared to flexible alkyl chains.

  • JAK Inhibitor Analogues: The structure mimics the pyrrolopyrimidine scaffold found in JAK inhibitors (e.g., Tofacitinib) but offers a different vector for exploring the ATP-binding pocket.

Decision Logic for Scaffold Usage

Use the following logic tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionLogic Start Need sp3-rich Polar Fragment? Check1 Target requires H-bond donor/acceptor? Start->Check1 Check2 Is Molecular Weight < 300 Da critical? Check1->Check2 Yes Alt1 Consider Piperidine/Pyrrolidine analogs Check1->Alt1 No (Need hydrophobic core) UseScaffold USE SCAFFOLD: 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol Check2->UseScaffold Yes (Fragment Based Design) Check2->Alt1 No

Figure 2: Decision matrix for incorporating the azetidin-3-ol scaffold into lead optimization.

References

  • PubChem Compound Summary. tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate (Related Analog Logic). National Center for Biotechnology Information. [Link]

  • Dunet, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates. (Context on Azetidin-3-ol usage in JAK inhibitors). [Link]

Azetidin-3-ol Derivatives as Proline Bioisosteres: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural properties, synthetic accessibility, and application in lead optimization.

Executive Summary: The Case for Ring Contraction

In medicinal chemistry, the pyrrolidine ring of proline is a ubiquitous scaffold, critical for inducing


-turns and providing conformational rigidity. However, proline residues often suffer from metabolic liabilities (oxidative clearance via CYP450) and can contribute to suboptimal lipophilicity (high LogP).

Azetidin-3-ol (3-hydroxyazetidine) derivatives have emerged as high-value bioisosteres. By contracting the ring from five members (pyrrolidine) to four (azetidine), researchers can achieve:

  • Reduced Lipophilicity: Lower LogP/LogD due to the removal of a methylene group and the addition of a polar hydroxyl vector.

  • Enhanced Metabolic Stability: The strained four-membered ring is electronically distinct, often reducing the propensity for

    
    -carbon oxidation common in pyrrolidines.
    
  • Unique Vectors: The 3-hydroxyl group provides a hydrogen bond donor/acceptor vector perpendicular to the ring plane, accessing binding pockets unavailable to the planar or twisted conformations of proline.

Structural & Conformational Analysis

Geometric Comparison

The transition from proline to azetidin-3-ol is not merely a reduction in size; it is a fundamental change in topology.

FeatureProline (Pyrrolidine)Azetidin-3-olImpact on Design
Ring Size 5-membered4-memberedReduced VdW volume; tighter packing.
Puckering Envelope (C

-endo/exo)
Puckered (Butterfly)Azetidine is more rigid; energy barrier to inversion is lower but distinct.
Bond Angles ~104-105° (internal)~90° (internal)High ring strain (~25 kcal/mol) alters amine basicity (pK

drops ~1-2 units).
Substituent Vector C3/C4 substituents are equatorial/axialC3 substituent is pseudo-equatorialThe 3-OH group projects directly "out" from the ring face, ideal for solvent interactions or specific H-bonds.
Decision Logic: When to Substitute?

Use the following logic flow to determine if an azetidin-3-ol replacement is appropriate for your lead compound.

Bioisostere_Decision Start Lead Compound (Proline Core) Metab_Issue Metabolic Instability? Start->Metab_Issue Solubility_Issue Poor Solubility / High LogP? Metab_Issue->Solubility_Issue Yes/Maybe Vector_Check Is C3/C4 Vector Critical? Metab_Issue->Vector_Check No Solubility_Issue->Vector_Check No Azetidine_Rec Switch to Azetidin-3-ol Solubility_Issue->Azetidine_Rec Yes (Lowers LogP) Vector_Check->Azetidine_Rec Need Perpendicular H-Bond Keep_Pro Retain Proline / Try 4-F-Pro Vector_Check->Keep_Pro Need Planar/Twist

Figure 1: Decision logic for Proline-to-Azetidine scaffold hopping.

Synthetic Methodologies

The synthesis of azetidin-3-ol derivatives is non-trivial due to ring strain. The most robust industrial route involves the aminolysis of epichlorohydrin.

Protocol: Synthesis from Epichlorohydrin

This protocol yields 1-benzhydrylazetidin-3-ol , a versatile protected intermediate.

Reagents:

  • Epichlorohydrin (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Methanol (Solvent)[1][2]

  • Sodium Hydroxide (NaOH)[2]

Step-by-Step Workflow:

  • Aminolysis (Ring Opening):

    • Dissolve benzhydrylamine in MeOH at 0°C.

    • Add epichlorohydrin dropwise.

    • Stir at room temperature (RT) for 24–48 hours.

    • Mechanism:[3][4][5][6] The amine opens the epoxide to form the intermediate 1-amino-3-chloro-2-propanol.

  • Cyclization (Ring Closure):

    • Heat the reaction mixture to reflux (60–70°C) for 3–5 days.

    • Critical Control: The formation of the 4-membered ring is kinetically slow compared to polymerization. Dilution is key.

    • Alternatively, treat the intermediate with aqueous NaOH at reflux to force displacement of the chloride.

  • Workup & Purification:

    • Concentrate MeOH.[1]

    • Extract with Ethyl Acetate (EtOAc).[1]

    • Crystallize the HCl salt from Isopropanol/Acetone.

  • Deprotection (Hydrogenolysis):

    • To remove the benzhydryl group: Pd(OH)

      
      /C, H
      
      
      
      (50 psi), MeOH, 60°C.
    • Yields the free azetidin-3-ol or its salt.

Visualizing the Reaction Pathway

Synthesis_Pathway Epi Epichlorohydrin Inter Intermediate: 1-amino-3-chloro-2-propanol Epi->Inter SN2 Attack Amine Primary Amine (R-NH2) Amine->Inter Cyclic Azetidin-3-ol Derivative Inter->Cyclic Heat/Base (Ring Closure) Byprod Byproduct: Polymer/Oligomer Inter->Byprod Conc. High

Figure 2: Synthetic pathway from epichlorohydrin.[7] Note the competition between cyclization and polymerization.

Case Study: Cobimetinib (Cotellic)[8]

Cobimetinib is a MEK1/2 inhibitor approved for the treatment of melanoma.[6] Its structure features a highly specific 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.

The Role of the Azetidine Scaffold

In the development of Cobimetinib, the azetidine ring was not a random choice.

  • Solubility: The azetidine ring, being smaller and more polar than a corresponding pyrrolidine or piperidine spacer, improved the physicochemical profile.[8]

  • Binding Mode: Crystal structures (PDB: 4LMN) reveal that the 3-hydroxyl group on the azetidine ring forms a critical hydrogen bond with the side chain of Asp190 in the MEK1 binding pocket.

  • Rigidity: The spiro-like connectivity (though not a spirocycle, the steric bulk is high) and the 4-membered ring constrain the orientation of the piperidine ring, locking the molecule into a bioactive conformation that maximizes potency (IC

    
     < 1 nM).
    
Physicochemical Data Comparison

Data approximated based on structure-activity relationship (SAR) studies of MEK inhibitors.

PropertyPyrrolidine AnalogueAzetidine Analogue (Cobimetinib Core)
LogP 3.52.8 (Improved Solubility)
tPSA 45 Ų65 Ų (Increased Polarity)
Metabolic Stability Moderate (N-dealkylation,

-ox)
High (Resistant to ring oxidation)

References

  • Azetidines in Drug Discovery. PharmaBlock Whitepaper. (2024). Retrieved from

  • Cobimetinib (Cotellic): A MEK Inhibitor. PubChem Compound Summary. (2024). Retrieved from

  • Synthesis of Azetidines from Epichlorohydrin. Organic Process Research & Development. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[9][10]

  • Crystal Structure of MEK1 with Cobimetinib. RCSB PDB. (2015). Structure 4LMN. Retrieved from

  • Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry. (2021). Review of 4-membered heterocycles.

Sources

Escaping Flatland: The Strategic Integration of 3-Substituted Azetidines in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of Fragment-Based Drug Design (FBDD) has fundamentally shifted from screening flat, heteroaromatic libraries to exploring complex, three-dimensional chemical space. This transition—often termed "escaping from flatland"—is driven by the clinical correlation between high carbon bond saturation (Fsp3) and improved drug viability[1]. Among the sp3-enriched scaffolds, 3-substituted azetidines have emerged as privileged fragments. Their unique combination of high ring strain, predictable exit vectors, and conformational rigidity allows them to project pharmacophores into target binding pockets with minimal entropic penalty. This technical guide explores the physicochemical rationale, synthetic methodologies, and hit-to-lead elaboration strategies for leveraging 3-substituted azetidine fragments in modern drug discovery.

The sp3 Imperative in FBDD

Historically, fragment libraries were dominated by sp2-hybridized planar molecules (e.g., pyridines, anilines) due to their synthetic accessibility and ease of cross-coupling. However, these "flat" fragments often suffer from poor physicochemical properties during the hit-to-lead optimization phase, including low aqueous solubility, high off-target promiscuity, and elevated toxicity[1].

By incorporating sp3-rich fragments like azetidines, medicinal chemists can significantly increase the Fsp3 (fraction of sp3 carbons) of lead compounds. A higher Fsp3 correlates directly with improved solubility and a reduction in cytochrome P450 (CYP450) inhibition[1]. The 3-substituted azetidine core is particularly valuable because it acts as a bioisosteric replacement for larger cyclic amines (like piperidine or pyrrolidine), reducing molecular weight (MW) and lipophilicity (cLogP) while maintaining essential hydrogen-bond donor/acceptor interactions.

Physicochemical Profiling of the Azetidine Core

The chemical behavior and binding thermodynamics of azetidines are dictated by their unique structural geometry:

  • Ring Strain & Reactivity: The four-membered azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol[2]. While this makes the unfunctionalized ring susceptible to degradation under strongly acidic conditions, it also provides a thermodynamic driving force that can be harnessed during synthesis.

  • Conformational Constraint: In a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position. The energetic barrier between these states is low, but the overall conformational space is highly restricted compared to acyclic or larger cyclic systems[2]. Causality in Binding: By restricting the number of low-energy conformations the fragment can adopt in aqueous solution, the entropic penalty (

    
    ) incurred upon binding to a rigid receptor pocket is drastically reduced, leading to higher Ligand Efficiency (LE).
    
  • Vector Projection: The 3-position of the azetidine ring provides a distinct, highly predictable exit vector for fragment growing, allowing for precise structure-based drug design (SBDD) when optimizing a primary hit.

Table 1: Physicochemical Comparison of Standard FBDD Fragments

Quantitative data demonstrating the superiority of functionalized sp3 fragments in maintaining Rule of Three (Ro3) compliance while optimizing Ligand Efficiency.

Fragment ScaffoldRepresentative StructureFsp3MW (Da)cLogPTypical LE (kcal/mol/HA)Solubility (mg/mL)
Flat Aromatic 3-Aminopyridine0.0094.10.11~0.28>10
sp3-Enriched 3-Methoxyazetidine0.7587.1-0.35~0.35>50
Functionalized sp3 Azetidine-3-carboxylic acid0.75101.1-1.20~0.38>50

Synthetic Methodologies: Overcoming the Strain Barrier

The historical bottleneck in utilizing azetidines was the difficulty of their synthesis; traditional cyclocondensation reactions often failed due to the high energy barrier of forming the four-membered ring. Modern synthetic chemistry has bypassed this via the Strain-Release approach utilizing 1-azabicyclo[1.1.0]butane (ABB)[3].

Protocol: One-Pot Synthesis of Protected 3-Haloazetidines via ABB Strain-Release

This self-validating protocol details the generation of 1-(tert-butoxycarbonyl)-3-iodoazetidine, a highly versatile FBDD building block.

Objective: To synthesize a functionalized 3-iodoazetidine fragment while avoiding the isolation of hazardous, highly strained intermediates.

Step-by-Step Methodology & Causality:

  • In Situ ABB Formation: React epichlorohydrin with a primary amine (e.g., benzhydrylamine) in the presence of a strong base (NaHMDS) in THF at -78°C.

    • Causality: The ultra-low temperature is critical. It prevents premature, uncontrolled ring-opening and mitigates the highly exothermic nature of the double-alkylation required to form the highly strained (~65 kcal/mol) bicyclic ABB intermediate.

  • Nucleophilic Strain-Release: Introduce sodium iodide (NaI) to the reaction mixture and allow it to warm to room temperature.

    • Causality: The iodide nucleophile attacks the highly strained ABB system. The thermodynamic relief of breaking the central C-N bond drives the reaction forward instantly, yielding the 3-iodoazetidine secondary amine anion.

  • Immediate Electrophilic Trapping: Add di-tert-butyl dicarbonate (Boc

    
    O) directly to the reaction vessel before any aqueous workup.
    
    • Causality: The intermediate secondary amine anion is highly nucleophilic and prone to dimerization or polymerization. Immediate in situ trapping with an electrophile secures the nitrogen, yielding a stable, protected fragment.

  • Workup & Isolation: Quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, and purify via flash column chromatography.
    
    • Causality: A mild, buffered acidic quench is chosen specifically to neutralize excess base without risking the acid-catalyzed cleavage of the newly installed Boc protecting group or the acid-promoted ring-opening of the azetidine core.

StrainRelease N1 Epichlorohydrin + Primary Amine N2 1-Azabicyclo[1.1.0]butane (ABB) Intermediate N1->N2 Cyclization (Base promoted) N3 Nucleophilic Attack (e.g., Iodide, Thiol) N2->N3 Strain-Release (~65 kcal/mol) N4 Electrophilic Trapping (e.g., Boc2O) N3->N4 In situ trapping N5 3-Substituted Azetidine Fragment Library N4->N5 Purification

Workflow for the synthesis of 3-substituted azetidines via ABB strain-release.

Fragment Screening and Elaboration Strategies

Once a library of 3-substituted azetidines is synthesized, they are screened against therapeutic targets using sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography. Because fragments bind weakly (typically in the


M to mM range), structural validation is paramount.

Upon identifying an azetidine hit, the elaboration phase begins. The 3-position serves as a critical junction for three primary FBDD strategies:

  • Fragment Growing: Extending the 3-substituent deeper into an adjacent sub-pocket to capture additional van der Waals or hydrogen-bonding interactions.

  • Fragment Linking: Using the azetidine core as a rigid linker to connect two distinct fragment hits that bind to adjacent sites.

  • Fragment Merging: Fusing the azetidine core with another overlapping fragment to create a single, high-affinity lead.

FBDD_Logic Hit Azetidine Fragment Hit (Weak Binder, High LE) Grow Fragment Growing (Vector Extension) Hit->Grow Add sp3 vectors Link Fragment Linking (Joining 2 Hits) Hit->Link Bivalent design Merge Fragment Merging (Overlapping Hits) Hit->Merge Pharmacophore fusion Lead Optimized Lead (High Affinity, sp3-rich) Grow->Lead Link->Lead Merge->Lead

Logical pathways for fragment elaboration from an initial azetidine hit.

Case Studies in Drug Discovery

The integration of 3-substituted azetidines has led to several breakthroughs in recent medicinal chemistry campaigns:

  • Sphingosine-1-Phosphate (S1P) Receptor Agonists: Azetidine-3-carboxylic acid has been utilized as a core fragment in the development of S1P agonists for the treatment of multiple sclerosis. The rigid azetidine ring perfectly mimics the spatial arrangement of the natural amino acid substrate while providing metabolic stability against proteolysis[3].

  • Monoacylglycerol Lipase (MAGL) Inhibitors: In the pursuit of novel neurotherapeutics, researchers have developed 3-substituted azetidine carbamates as highly efficient, covalent inhibitors of MAGL. The azetidine core provided the optimal trajectory for the carbamate warhead to interact with the catalytic serine residue, resulting in potent in vivo elevation of central 2-arachidonoylglycerol (2-AG) levels[4].

  • Sulfonyl Fluoride Probes: Recent advancements have harnessed azetidine sulfonyl fluorides as SuFEx (Sulfur(VI) Fluoride Exchange) click-chemistry reagents. These fragments serve as flexible platforms to access innovative chemical space, enabling the rapid generation of covalent fragment libraries and PROTAC linker units[5].

Conclusion

The 3-substituted azetidine is no longer a synthetic curiosity; it is a foundational pillar of modern Fragment-Based Drug Design. By offering a high degree of sp3 character, strict conformational rigidity, and precise vector projection, these fragments allow medicinal chemists to systematically escape the pitfalls of flatland. As synthetic methodologies like ABB strain-release and continuous flow chemistry continue to mature, the chemical space accessible via azetidine fragments will only expand, driving the next generation of high-quality clinical candidates.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society Source: ACS Publications URL:[5]

  • 4-(Azetidin-3-yl)phenol hydrochloride | Utility in Fragment-Based Drug Design (FBDD) Strategies Source: Benchchem URL:[2]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar / Arkivoc URL:[3]

  • Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation Source: ACS Medicinal Chemistry Letters URL:[1]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: ResearchGate URL:[4]

Sources

The Strategic Integration of Polar Heterocyclic Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the architectural backbone of a vast majority of all biologically active molecules and approved drugs.[1][2][3] Their prevalence is not coincidental; these scaffolds provide a rigid and three-dimensional framework that can present pharmacophoric elements in precise spatial arrangements, which is crucial for selective high-affinity binding to biological targets.[4] This guide delves into a specific and highly impactful subset: polar heterocyclic scaffolds .

The introduction of polarity via heteroatoms is a cornerstone strategy in drug design.[3][5] It profoundly influences a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1] These characteristics, in turn, govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its interaction with the intended biological target.[1][6] A key metric for quantifying this crucial property is the Polar Surface Area (PSA) , which represents the surface sum over all polar atoms in a molecule.[7] This guide serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the rationale, strategic application, and synthesis of polar heterocyclic scaffolds to overcome common challenges in medicinal chemistry, from poor bioavailability to metabolic instability.

The Physicochemical Rationale: Why Polarity is a Primary Driver in Drug Design

The success of a drug candidate is inextricably linked to its ability to navigate a complex biological environment to reach its target. This journey is largely dictated by the molecule's physicochemical properties, with polarity playing a central role.

Polar Surface Area (PSA): A Critical Parameter for "Drug-Likeness"

In the early stages of drug discovery, predicting a compound's ability to be absorbed and permeate biological membranes is critical. Polar Surface Area (PSA), often calculated as Topological PSA (TPSA) from a 2D representation, has emerged as an indispensable descriptor in this endeavor.[8][9] TPSA is defined as the total surface area of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens within a molecule.[7][9]

The utility of PSA lies in its strong correlation with fundamental pharmacokinetic properties:

  • Oral Absorption: For a drug to be orally bioavailable, it must cross the intestinal epithelium. Passively transported drugs with a PSA exceeding approximately 120 Ų generally exhibit poor absorption.[10]

  • Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier protecting the central nervous system (CNS). To cross it, a compound must possess a significantly lower PSA, typically below 60-70 Ų, to achieve sufficient brain penetration.[10] This clear distinction is observed when comparing the PSA distributions of CNS and non-CNS drugs.[9][10]

Consideration of PSA is therefore not merely a retrospective analysis but a prospective design principle used to improve cellular potency, intestinal absorption, and modulation of BBB permeation.[11]

PropertyRecommended Polar Surface Area (PSA)Rationale
Good Oral Bioavailability < 120 ŲBalances the need for aqueous solubility with the ability to permeate the lipid-rich intestinal membrane.[10]
CNS Penetration < 70 ŲMinimizes polar interactions, allowing the compound to traverse the tight junctions of the blood-brain barrier.[9][10]
The Role of Heteroatoms in Modulating Molecular Properties

The polarity of a heterocyclic scaffold is a direct consequence of the heteroatoms within its structure. Nitrogen, oxygen, and sulfur introduce dipoles and provide sites for hydrogen bonding, which are fundamental to molecular recognition and physicochemical properties.[1][12][13]

  • Hydrogen Bonding: Heteroatoms can act as hydrogen bond donors (e.g., the N-H in pyrrole or piperidine) or acceptors (e.g., the nitrogen in pyridine or the oxygen in furan). This capacity is vital for interacting with biological targets like enzymes and receptors, often anchoring the molecule in the binding pocket and contributing significantly to affinity.[5][13]

  • Solubility and Lipophilicity: Introducing polar heterocycles is a primary strategy for modulating a compound's solubility. By increasing polarity, chemists can enhance aqueous solubility, which is often a prerequisite for administration and distribution. This must be carefully balanced, as excessive polarity can hinder membrane permeability.[1]

  • Dipole Moment: The electronegativity of heteroatoms creates a dipole moment in the ring, which can engage in favorable dipole-dipole interactions with the target protein, further enhancing binding.[13]

Strategic Applications in Drug Design

The true power of polar heterocyclic scaffolds lies in their strategic deployment to solve specific, often predictable, problems encountered during lead optimization.

Bioisosterism and Scaffold Hopping: Engineering Better Properties

Bioisosterism is the strategy of replacing a functional group or an entire scaffold within a lead compound with another that has broadly similar physical or chemical properties, with the goal of improving the molecule's biological profile.[14] Scaffold hopping is a more dramatic form of this, where the core molecular backbone is replaced entirely.[15][16] Polar heterocycles are premier tools for both approaches.

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is common in drugs but can lead to poor membrane permeability and rapid metabolism.[14] Acidic N-H heterocycles like 1H-tetrazole or 5-oxo-1,2,4-oxadiazole are classic bioisosteres. They mimic the acidic proton and charge distribution of a carboxylic acid while often improving lipophilicity and oral bioavailability.[14]

  • Aromatic Ring Bioisosteres: A metabolically labile phenyl ring can be replaced with a more polar, electron-deficient heterocycle like pyridine . This "scaffold hop" can block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and half-life, a crucial step in lead optimization.[15]

cluster_0 Scaffold Hopping for Improved Properties cluster_1 Resulting Improvements Lead Initial Lead Compound (e.g., with Phenyl Ring) - High Lipophilicity - Metabolic Liability Hop Novel Scaffold (e.g., with Pyridine Ring) - Increased Polarity (PSA) - Improved Metabolic Stability - Modulated Solubility Lead->Hop Bioisosteric Replacement (Scaffold Hop) PK Enhanced Pharmacokinetics Hop->PK Patent New IP Position Hop->Patent

Caption: Conceptual workflow of scaffold hopping to enhance drug properties.
Mitigating Metabolic Liabilities

A primary cause of drug candidate failure is rapid metabolic clearance. Polar heterocyclic scaffolds offer a robust solution to this challenge. The introduction of heteroatoms can render an aromatic ring more electron-deficient and thus less susceptible to oxidative metabolism by cytochrome P450 enzymes.[15] Furthermore, strategic placement of polar groups or substitution on a saturated heterocycle like a piperidine ring can block sites of metabolism, significantly increasing the compound's half-life in microsome stability assays.[17]

Original ScaffoldMetabolic IssuePolar Scaffold ReplacementOutcome
Unsubstituted PhenylRapid hydroxylationPyridylIncreased resistance to CYP450 oxidation.[15]
Unsubstituted PiperidineN-dealkylation, ring oxidation4-Fluoro-piperidine, Thiomorpholine 1,1-dioxideBlocked metabolic soft spots, increased stability.[17]
Fine-Tuning Potency and Selectivity

The rigid structure of heterocyclic scaffolds pre-organizes substituents in specific vectors. This allows for the precise positioning of functional groups to optimize interactions with a biological target.[4] The inherent polarity of the scaffold itself can be leveraged to form key hydrogen bonds or other polar interactions that may not be possible with a simple carbocyclic ring, thereby increasing both binding affinity and selectivity for the desired target over off-targets.[5][13]

Key Polar Heterocyclic Scaffolds and Synthesis

A medicinal chemist's toolkit is rich with diverse heterocyclic systems. Below are prominent examples, along with a representative synthetic protocol that highlights modern chemical methodologies.

Prominent Nitrogen-Containing Heterocycles
  • Five-Membered Rings:

    • Imidazole/Pyrazole: Common in kinase inhibitors and other therapeutic areas, offering versatile H-bond donor/acceptor patterns.[6][18]

    • Triazoles: Often used as stable bioisosteres for amide bonds, they enhance metabolic stability and influence solubility.[19]

  • Six-Membered Rings:

    • Pyridine: A classic replacement for a phenyl ring to improve metabolic stability and solubility.

    • Piperidine/Piperazine: Among the most common saturated heterocycles in approved drugs, they serve as non-planar scaffolds to explore 3D space and often improve physicochemical properties.[12][20]

  • Fused Rings:

    • Benzimidazole: A privileged structure found in numerous drugs, known for its ability to interact with a wide range of biological targets.[21]

    • Isoindoline: The core of several important drugs, including immunomodulators.[22]

Representative Synthetic Protocol: [3+2] Cycloaddition for Fused Pyrrolo-heterocycles

This protocol describes a modern approach to synthesizing complex heterocyclic systems via the cycloaddition of an in-situ generated N-ylide, a powerful method for building five-membered rings.[23]

Objective: Synthesize an octahydropyrrolo[3,4-c]pyrrole scaffold.

Materials:

  • N-phenacylbenzothiazolium bromide (1.5 equiv)

  • N-phenylmaleimide (1.0 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.5 equiv)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • To a clean, dry vial equipped with a magnetic stir bar, add N-phenacylbenzothiazolium bromide (0.15 mmol, 1.5 equiv).

  • Add N-phenylmaleimide (0.1 mmol, 1.0 equiv) to the vial.

  • Add sodium carbonate (0.15 mmol, 1.5 equiv) as a base. The base is crucial for the in-situ generation of the benzothiazolium ylide intermediate.

  • Add toluene (1.0 mL) as the solvent.

  • Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude product using flash column chromatography on silica gel to isolate the desired fused heterocyclic product.

Causality and Self-Validation:

  • Why Sodium Carbonate? A mild inorganic base is used to deprotonate the N-phenacylbenzothiazolium salt, generating the reactive 1,3-dipole (ylide) in situ. This avoids the need to isolate the often-unstable ylide.

  • Why Toluene? Toluene is a suitable non-polar solvent that facilitates the cycloaddition while being relatively unreactive to the intermediates.

  • Validation: The purity and structure of the final product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS). A sharp melting point for a crystalline product further indicates high purity.[24]

cluster_workflow General Synthetic Workflow: [3+2] Cycloaddition Start 1. Combine Reactants (Heterocyclic Salt, Olefin, Base) Ylide 2. In-Situ Ylide Generation (1,3-Dipole Formation) Start->Ylide Base addition Cyclo 3. [3+2] Cycloaddition (Ring Formation) Ylide->Cyclo Reaction with olefin Workup 4. Reaction Workup (Solvent Removal) Cyclo->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Analyze 6. Analysis (NMR, HRMS) Purify->Analyze

Caption: General workflow for a [3+2] cycloaddition synthesis.

Case Studies: Polar Heterocycles in FDA-Approved Drugs

The theoretical benefits of polar heterocyclic scaffolds are validated by their presence in numerous blockbuster drugs.

1. Imatinib (Gleevec®)

  • Therapeutic Indication: Chronic Myeloid Leukemia (CML) and other cancers.[2]

  • Polar Heterocyclic Scaffolds: Pyridine, Pyrimidine, and Piperazine.

  • Rationale for Inclusion: Imatinib's structure is a masterclass in leveraging heterocycles. The pyridine and pyrimidine rings are crucial for forming specific hydrogen bonds within the ATP-binding pocket of the target BCR-Abl kinase, ensuring high potency and selectivity.[25] The highly polar and basic piperazine moiety was introduced to dramatically increase water solubility, a key factor in formulating an orally bioavailable drug.[12]

2. Acyclovir (Zovirax®)

  • Therapeutic Indication: Herpes simplex virus (HSV) infections.[25]

  • Polar Heterocyclic Scaffold: A purine ring mimic (specifically, a guanine analog).

  • Rationale for Inclusion: Acyclovir's design relies on mimicking the natural purine nucleoside, guanosine. This allows it to be recognized and selectively phosphorylated by the viral thymidine kinase, but not the host cell's kinase. This selective activation is the cornerstone of its antiviral activity and low toxicity. The polar heterocyclic core is essential for this biological mimicry.[25]

3. Celecoxib (Celebrex®)

  • Therapeutic Indication: Anti-inflammatory, for arthritis and acute pain.[2]

  • Polar Heterocyclic Scaffold: Pyrazole.

  • Rationale for Inclusion: Celecoxib is a selective COX-2 inhibitor. The central pyrazole ring positions the two aryl substituents in a specific conformation that allows the molecule to fit into the larger, more accommodating active site of the COX-2 enzyme, but not the narrower active site of the COX-1 enzyme. This heterocyclic core is directly responsible for the drug's selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Conclusion and Future Outlook

Polar heterocyclic scaffolds are not merely passive frameworks but are active, indispensable tools in the medicinal chemist's arsenal. They provide a proven and versatile strategy to systematically address the multifaceted challenges of drug discovery, from optimizing ADME properties and minimizing metabolic liabilities to enhancing potency and selectivity.[1][6] The application of these scaffolds allows for the fine-tuning of molecular properties in a way that carbocyclic systems often cannot match.

The future of drug design will see an even greater reliance on these structures. Advances in synthetic methodologies, including photoredox catalysis and C-H activation, are continuously expanding the accessible chemical space, allowing for the creation of novel and more complex heterocyclic systems.[26][27] Coupled with the growing power of computational chemistry and machine learning to predict the properties of virtual libraries, the rational design and deployment of polar heterocyclic scaffolds will continue to be a central theme in the development of the next generation of safer and more effective medicines.

References

  • Kelder, J., Grootenhuis, P. D., Bayada, D. M., Delbressine, L. P., & Ploemen, J. P. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical research, 16(10), 1514–1519.
  • ScienceDirect. (n.d.). Molecular Polar Surface Area.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD.
  • Clark, D. E. (2008). What has polar surface area ever done for drug discovery?. Future medicinal chemistry, 1(2), 213-223.
  • Ballatore, C., et al. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • Der Pharma Chemica. (2025).
  • Jeschke, P. (2023). Isosteric Ring Exchange as a Useful Scaffold Hopping Tool in Agrochemistry. Journal of Agricultural and Food Chemistry.
  • Veselinović, A., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals.
  • ResearchGate. (2026). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery.
  • Garber, J. A. O. (2014). Synthesis of Heterocycles via Radical-Polar Crossover Cycloadditions. Princeton University.
  • McPherson, I. J., & Bower, J. F. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters.
  • Moore, T. W., & Scott, D. A. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29.
  • Taylor, R. D., et al. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
  • Dandárová, E., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules.
  • Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • Mahmoud, A. R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Pharmacological Significance of Heterocyclic 1H-benzimidazole Scaffolds: A Review. BMC Chemistry.
  • International Journal of Pharmaceutical Research and Allied Sciences. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug discovery today.
  • Sbardella, G., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. Molecules.
  • Wan, Z. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Drug Design Org. (2007). Bioisosterism.
  • G. S. C. (2015). Modern advances in heterocyclic chemistry in drug discovery.
  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics.
  • Oh, S. K. (2023). Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • Jin, S., et al. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules.
  • Mursalin, S., Naz, Z., & Ali, A. (2025). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo.
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  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry.
  • De la Cruz, G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
  • Rodrigues, F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules.
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Sadowska, J., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
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3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol Dihydrochloride: A Privileged Scaffold for Advanced Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds has become a cornerstone strategy for improving drug-like properties. The compound 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride represents a highly specialized, polar, and rigid building block utilized extensively in the discovery of targeted therapeutics, particularly MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors for oncology 1.

This technical guide provides an in-depth analysis of this molecule, detailing its physicochemical rationale, a self-validating synthetic methodology, and its strategic application in structure-based drug design.

Physicochemical Profiling & Structural Rationale

The architecture of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is deliberately engineered to address common pharmacokinetic liabilities associated with traditional flat heterocycles.

  • Azetidine Ring: Provides a rigid, low-molecular-weight sp³ core that restricts conformational flexibility while minimizing lipophilicity (LogP) compared to larger piperidine or pyrrolidine rings.

  • Tertiary Hydroxyl Group: Acts as a potent, directional hydrogen-bond donor and acceptor, crucial for anchoring the molecule within tight protein binding pockets (e.g., kinase hinge regions).

  • 1-Methylimidazole Moiety: Introduces a tunable basic center. The N3 nitrogen of the imidazole ring can participate in solvent-exposed interactions or salt bridges, while the N1-methyl group prevents unwanted tautomerization and limits off-target metal chelation.

Table 1: Quantitative Physicochemical Data (Free Base)
PropertyValueRationale in Drug Design
Molecular Formula C7H11N3OLow molecular weight allows for further elaboration without exceeding Lipinski limits.
Molecular Weight 153.18 g/mol Highly efficient ligand atom utilization (High Ligand Efficiency).
Fsp³ (Fraction sp³) 0.43High 3D character reduces flatland-associated aggregation and improves solubility.
H-Bond Donors 2 (OH, Azetidine NH)Enables tight, directional binding to target proteins.
H-Bond Acceptors 3 (O, Imidazole N, Azetidine N)Facilitates solvent interactions, improving aqueous solubility.
Salt Form Dihydrochloride (2HCl)Enhances handling, chemical stability, and dissolution rate.

Mechanistic Role in Kinase Inhibitor Design

The integration of the 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol motif into larger molecular architectures is not arbitrary. In the development of MEK inhibitors, such as those detailed in US Patent 7,803,839 1, this scaffold serves as a critical vector.

The azetidine nitrogen is typically functionalized (e.g., via amide coupling to a diarylamine core), projecting the 3-hydroxy and 1-methylimidazole groups into the solvent channel or towards specific allosteric residues. This orientation improves the overall metabolic stability of the drug candidate by shielding vulnerable C-H bonds and enhances aqueous solubility through the basic imidazole nitrogen.

Pharmacophore Core 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol Scaffold Azetidine Azetidine Ring (Rigidity, High Fsp3) Core->Azetidine Structural Base Hydroxyl 3-Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Target Engagement Imidazole 1-Methylimidazole (Basic Center) Core->Imidazole Solvent/Receptor Interaction Improved Metabolic Stability Improved Metabolic Stability Azetidine->Improved Metabolic Stability Kinase Hinge Binding Kinase Hinge Binding Hydroxyl->Kinase Hinge Binding pKa Tuning & Solubility pKa Tuning & Solubility Imidazole->pKa Tuning & Solubility

Pharmacophore mapping of the 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol scaffold.

Synthetic Methodology: Step-by-Step Protocol

The synthesis of the dihydrochloride salt relies on the precise regioselective lithiation of 1-methylimidazole, followed by a nucleophilic addition to a protected azetidinone 2. The following protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic control.

Step 1: Regioselective C2-Lithiation of 1-Methylimidazole
  • Preparation: Under a rigorous argon atmosphere, dissolve 1-methylimidazole (1.0 equiv, meticulously dried) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent the highly reactive 2-lithio species from undergoing unwanted side reactions, such as ring-opening or dimerization.

  • Lithiation: Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise over 30 minutes. Stir for 1 hour at -78 °C. The C-H bond at the C2 position is the most acidic, allowing for selective deprotonation 2.

Step 2: Nucleophilic Addition
  • Electrophile Addition: To the cold solution of 2-lithio-1-methylimidazole, add a solution of 1-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF dropwise 3.

  • Reaction Progression: Maintain the temperature at -78 °C for 2 hours, then allow the reaction mixture to slowly warm to room temperature overnight. Causality: Gradual warming ensures complete conversion while minimizing the retro-aldol-type collapse of the resulting alkoxide intermediate.

  • Quench and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate, 1-Boc-3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol, via flash column chromatography (silica gel, typically using a gradient of dichloromethane to methanol).

Step 3: Boc Deprotection and Dihydrochloride Salt Formation
  • Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Salt Formation: Add a solution of 4M HCl in 1,4-dioxane (10 equiv) at 0 °C. Stir the mixture at room temperature for 4 hours. Causality: The strong anhydrous acid cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide. Simultaneously, the HCl protonates both the azetidine nitrogen and the imidazole N3 nitrogen, forming the dihydrochloride salt.

  • Isolation: The product will precipitate as a white to off-white solid. Collect the highly hygroscopic salt via vacuum filtration under a stream of dry nitrogen. Wash thoroughly with cold diethyl ether to remove residual dioxane and organic impurities. Dry extensively in vacuo at 40 °C.

SynthesisWorkflow A 1-Methylimidazole + n-BuLi (-78°C) B 2-Lithio-1-methylimidazole (Intermediate) A->B Deprotonation D 1-Boc-3-(1-methyl-1H-imidazol -2-yl)azetidin-3-ol B->D Nucleophilic Addition C 1-Boc-azetidin-3-one (Electrophile) C->D F 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol 2HCl D->F Boc Cleavage & Salt Formation E 4M HCl in Dioxane (Room Temp) E->F

Synthetic workflow for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride.

Analytical Validation & Handling

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required before deployment in downstream coupling reactions.

  • ¹H NMR (D₂O or CD₃OD): The azetidine protons typically appear as distinct multiplets around 4.0–4.5 ppm due to the diastereotopic nature of the ring protons relative to the C3 center. The imidazole protons appear downfield (e.g., ~7.3 ppm and ~7.5 ppm for the dihydrochloride salt). The N-methyl group appears as a sharp singlet around 3.9 ppm 1.

  • Mass Spectrometry (ESI-MS): The free base molecular ion [M+H]⁺ is expected at m/z 154.1.

  • Handling Precautions: The dihydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed desiccator under argon or nitrogen at 2–8 °C. Exposure to ambient humidity will result in rapid deliquescence, which can negatively impact accurate weighing and stoichiometry in subsequent amide coupling reactions.

References

  • Array BioPharma Inc., Genentech Inc. (2010). Azetidines as MEK inhibitors for the treatment of proliferative diseases (US Patent No. 7,803,839 B2). U.S.
  • BenchChem. (n.d.). Key Reactive Sites of 1-Methylimidazole: A Technical Guide. BenchChem.
  • BenchChem. (n.d.). tert-Butyl 3-hydroxy-3-(trifluoromethyl)

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Methodological & Application

synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol from azetidin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol starting from azetidin-3-one .

Application Note: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Introduction & Strategic Analysis

The azetidin-3-ol scaffold substituted with a heteroaryl group is a high-value pharmacophore in medicinal chemistry, offering a low-molecular-weight, sp³-rich core that improves solubility and metabolic stability compared to traditional aromatic rings. The target molecule, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol , combines the basicity of the imidazole with the rigid, polar azetidine ring.

Synthetic Strategy: Nucleophilic 1,2-Addition

The most direct and atom-economical route to this tertiary alcohol is the nucleophilic addition of a metallated imidazole species to the ketone carbonyl of azetidin-3-one.

  • Starting Material Selection: Free azetidin-3-one is kinetically unstable and prone to polymerization. Therefore, this protocol utilizes N-Boc-azetidin-3-one (tert-butyl 3-oxoazetidine-1-carboxylate) as the electrophile. The Boc group provides steric shielding and prevents amine-related side reactions.

  • Nucleophile Generation: 1-Methylimidazole is selectively lithiated at the C2 position using n-Butyllithium (n-BuLi) . The C2 proton is the most acidic (pKa ~33), allowing for clean regioselective deprotonation at -78°C.

  • Thermodynamic Control: The addition of the organolithium species to the strained cyclobutanone ring is highly exothermic. Strict temperature control (-78°C) is required to prevent enolization of the ketone (which would recover starting material) or ring-opening decomposition.

Reaction Scheme

The synthesis proceeds in two distinct phases: (1) C-C bond formation via organolithium addition, and (2) Optional N-deprotection to yield the free amine.

ReactionScheme cluster_legend Reaction Stages SM1 1-Methylimidazole Intermediate 2-Lithio-1-methylimidazole (In-situ) SM1->Intermediate Lithiation Reagent n-BuLi THF, -78°C Reagent->Intermediate ProductBoc N-Boc-Protected Alcohol (Intermediate) Intermediate->ProductBoc + SM2 Nucleophilic Addition SM2 N-Boc-Azetidin-3-one SM2->ProductBoc FinalProduct 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol ProductBoc->FinalProduct Deprotection Deprotection TFA / DCM

Caption: Reaction pathway for the synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol via C2-lithiation and nucleophilic addition.

Experimental Protocol

Phase 1: Synthesis of tert-butyl 3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
1-Methylimidazole 82.10 1.2 821 mg (10 mmol) Nucleophile Precursor
tert-Butyl 3-oxoazetidine-1-carboxylate 171.19 1.0 1.43 g (8.33 mmol) Electrophile
n-Butyllithium (2.5 M in hexanes) - 1.2 4.0 mL (10 mmol) Base
THF (Anhydrous) - - 40 mL Solvent

| Ammonium Chloride (sat. aq.) | - | - | 20 mL | Quench |

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF (30 mL) and 1-methylimidazole (821 mg, 10 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (4.0 mL, 2.5 M) dropwise via syringe over 10 minutes. Critical: Maintain internal temperature below -70°C to ensure regioselectivity.

  • Activation: Stir the mixture at -78°C for 45 minutes. The solution typically turns a pale yellow, indicating the formation of the 2-lithio species.

  • Addition: Dissolve N-Boc-azetidin-3-one (1.43 g) in anhydrous THF (10 mL). Add this solution dropwise to the lithiated imidazole mixture over 15 minutes.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (5% MeOH in DCM). The starting ketone spot (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.3) should appear.[1]

  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Dilute with EtOAc (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with EtOAc (3 x 30 mL). Note: The product is moderately polar; thorough extraction is necessary.

  • Drying: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 75-85% as a white/off-white solid.

Phase 2: Deprotection to 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (Optional)

If the free amine is required for downstream chemistry:

  • Dissolution: Dissolve the N-Boc intermediate (1.0 g) in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (3 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation (Salt Form): Concentrate in vacuo to yield the TFA salt.

  • Free Basing (Critical): To obtain the free base, dissolve the residue in minimal MeOH and pass through a strong anion exchange column (e.g., Amberlyst A-26 OH form) or neutralize with 7N NH₃ in MeOH and concentrate.

    • Caution: The free amine is highly water-soluble. Avoid aqueous workups at this stage.

Technical Workflow

Workflow Start Start: Dry THF + 1-Me-Imid Cool Cool to -78°C Start->Cool Lithiate Add n-BuLi (Dropwise) Stir 45 min Cool->Lithiate AddKetone Add N-Boc-Azetidinone Stir 2h @ -78°C Lithiate->AddKetone Quench Quench with sat. NH4Cl Warm to RT AddKetone->Quench Extract Extract EtOAc (3x) Dry & Concentrate Quench->Extract Purify Column Chromatography (DCM/MeOH) Extract->Purify End Final Product (N-Boc Protected) Purify->End

Caption: Step-by-step experimental workflow for the synthesis of the N-Boc protected intermediate.

Expert Troubleshooting & Insights

  • Enolization vs. Addition: Azetidin-3-one has alpha-protons that can be deprotonated by the basic organolithium reagent (enolization), leading to reduced yields.

    • Solution: If yields are <50%, employ Cerium(III) Chloride (CeCl₃) . Pre-stirring the organolithium with anhydrous CeCl₃ (at -78°C for 30 min) forms a less basic, more nucleophilic organocerium reagent (Luche-type conditions), which suppresses enolization.

  • Moisture Sensitivity: 2-Lithio-1-methylimidazole is sensitive to moisture. Ensure THF is distilled over sodium/benzophenone or obtained from a solvent purification system (SPS).

  • Product Solubility: The deprotected product (free amine) is very polar (logP < 0). It will not extract well into ether or hexane. Use DCM/Isopropanol (3:1) for extractions if an aqueous workup is absolutely necessary for the free amine.

References

  • Lithiation of Imidazoles: Iddon, B. "Lithiation of imidazoles." Heterocycles, 1985 , 23(2), 417-443. Link

  • Azetidinone Reactivity: Baumann, M., et al. "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow." Reaction Chemistry & Engineering, 2017 , 2, 880-885. Link

  • General Protocol for Heteroaryl Addition: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons, 2014. (For N-Boc handling).
  • Synthesis of 3-Hydroxyazetidines: Mellor, J. M., et al. "Synthesis of 3-substituted azetidines." Tetrahedron Letters, 2007 . Link

Sources

Application Note: Regioselective Lithiation of 1-Methylimidazole for Ketone Addition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the lithiation of 1-methylimidazole and its subsequent addition to ketones. It prioritizes mechanistic understanding and practical troubleshooting over rigid templates.[1]

Executive Summary

The imidazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors, antifungal agents, and H2-receptor antagonists. Functionalization of the 1-methylimidazole core typically targets the C2 position , which is the most acidic site (pKa ~33).

This guide details the protocol for generating 2-lithio-1-methylimidazole using n-butyllithium (n-BuLi) and its subsequent nucleophilic addition to ketones to form tertiary alcohols. Crucially, it addresses the common failure mode of enolization (where the organolithium acts as a base rather than a nucleophile) by introducing an organocerium (CeCl₃) variant protocol.

Mechanistic Insight & Regioselectivity

The Kinetic Preference (C2 vs. C5)

1-Methylimidazole possesses three potential lithiation sites: C2, C4, and C5.

  • C2 Position: The proton at C2 is flanked by two nitrogen atoms. The inductive electron-withdrawing effect of the N1 and N3 atoms, combined with the ability of the N3 lone pair to coordinate lithium, makes C2 the kinetic and thermodynamic site of deprotonation.

  • C5 Position: Lithiation at C5 is significantly slower and typically requires blocking the C2 position (e.g., with a trimethylsilyl group) or using specific directing groups.

The "Enolization Trap"

When reacting 2-lithio-1-methylimidazole with ketones possessing


-protons (enolizable ketones), the lithiated species often acts as a base rather than a nucleophile. This results in the deprotonation of the ketone (forming an enolate) and the recovery of the starting imidazole upon quenching.
  • Solution: Transmetalation to Cerium (III) increases the oxophilicity and decreases the basicity of the reagent, exclusively favoring 1,2-addition (nucleophilic attack).

Reaction Pathway Diagram

The following diagram illustrates the lithiation pathway and the bifurcation between direct addition and the organocerium modification.

G Start 1-Methylimidazole nBuLi n-BuLi / THF -78°C Start->nBuLi Lithio 2-Lithio-1-methylimidazole (Intermediate A) nBuLi->Lithio Deprotonation (C2) Choice Ketone Type? Lithio->Choice PathA Non-Enolizable / Reactive (e.g., Benzophenone) Choice->PathA PathB Enolizable / Hindered (e.g., Acetophenone) Choice->PathB Product Tertiary Alcohol (C2-Adduct) PathA->Product Direct Addition CeCl3 Add Anhydrous CeCl3 (Transmetalation) PathB->CeCl3 Recommended Protocol SideProduct Enolate Formation (Reaction Failure) PathB->SideProduct Standard Conditions CeSpecies Organocerium Species (Intermediate B) CeCl3->CeSpecies CeSpecies->Product High Yield Addition

Figure 1: Decision tree for 1-methylimidazole lithiation and ketone addition. Note the critical intervention of CeCl3 for enolizable substrates.

Critical Experimental Parameters

ParameterSpecificationRationale
Solvent Anhydrous THF Ether is acceptable, but THF is preferred to solubilize the lithiated species. Must be distilled or from a drying column (water < 50 ppm).
Temperature -78°C (Bath)Essential to prevent degradation of the 2-lithio species and suppress side reactions. Warm to 0°C only after addition is complete (unless using CeCl₃).
Concentration 0.2 M - 0.5 M High concentrations can lead to aggregation. 1-Methylimidazole is liquid; accurate density calculation is required.
Reagent Quality Titrated n-BuLi Commercial n-BuLi degrades. Use diphenylacetic acid or 1,10-phenanthroline titration before use to ensure accurate stoichiometry.
CeCl₃ Prep Drying Protocol CeCl₃·7H₂O must be dried in situ under high vacuum at 140°C for 2 hours. Incomplete drying kills the reaction.

Detailed Experimental Protocols

Protocol A: Standard Lithiation & Addition

Best for: Non-enolizable ketones (e.g., benzophenone, fluorenone) or aldehydes.

Reagents:

  • 1-Methylimidazole (1.0 equiv)

  • n-BuLi (1.1 equiv, 1.6 M in hexanes)

  • Ketone (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvation: Add anhydrous THF (10 mL per mmol substrate) and 1-methylimidazole. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. The solution may turn pale yellow.

    • Checkpoint: Stir at -78°C for 30–45 minutes . Do not exceed 1 hour to minimize aggregation or rearrangement.

  • Addition: Dissolve the ketone in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated imidazole at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The Organocerium Method (Imamoto Conditions)

Best for: Enolizable ketones (e.g., acetophenone, cyclohexanone) or sterically hindered substrates.

Reagents:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv)

  • 1-Methylimidazole (1.0 equiv)

  • n-BuLi (1.1 equiv)

  • Ketone (1.2 equiv)

Step-by-Step:

  • CeCl₃ Activation (CRITICAL):

    • Place CeCl₃·7H₂O in a Schlenk flask.

    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring. The powder should turn from clumpy/white to fine/powdery.

    • Note: Do not overheat (>160°C) or the crystal structure may change, reducing reactivity.

    • Cool to room temperature under Argon. Add anhydrous THF and stir for 30 mins to form a white suspension (slurry). Cool this slurry to -78°C .

  • Lithiation (Separate Flask):

    • In a separate flask, perform the standard lithiation of 1-methylimidazole with n-BuLi at -78°C (as in Protocol A, steps 1-3).

  • Transmetalation:

    • Cannulate the 2-lithio-1-methylimidazole solution into the CeCl₃ slurry at -78°C.

    • Stir for 30 minutes at -78°C. The mixture will turn into a yellow/orange organocerium suspension.

  • Addition:

    • Add the neat ketone (or THF solution) to the organocerium mixture at -78°C.

  • Workup:

    • Allow to warm to room temperature.[2] Quench with dilute HCl (1 M) or acetic acid (to break up Cerium emulsions). Note: Cerium salts can form stubborn emulsions; filtration through Celite is often recommended.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Starting Material Recovered) Proton Transfer (Enolization)Switch to Protocol B (CeCl₃). The ketone is acting as an acid.
Low Yield (Complex Mixture) Temperature too highEnsure internal temperature remains <-70°C during n-BuLi addition.
Emulsion during Workup Cerium HydroxidesUse a Rochelle's Salt (Potassium Sodium Tartrate) wash or filter through Celite.
Regioisomers (C5 product) C2 BlockingIf C5 is desired, C2 must be protected (e.g., with TMS) first. Direct C5 lithiation is not possible with this protocol.

Safety Considerations

  • n-Butyllithium: Pyrophoric. Use long needles and confident syringe techniques. Have a sand bucket and Class D extinguisher nearby.

  • Cerium Chloride: Generally low toxicity, but inhalation of fine dust during the drying phase should be avoided.

  • Exotherms: The quenching step can be exothermic. Add NH₄Cl slowly at 0°C.

References

  • Regioselectivity of Imidazole Lithiation

    • Iddon, B. "Lithiation of imidazoles." Heterocycles, 1985, 23(2), 417-443.
    • Insight: Defines the thermodynamic preference for C2 due to inductive stabiliz
  • Organocerium Chemistry (Imamoto Reagent)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4403.
    • Insight: Establishes the protocol for suppressing enoliz
  • General Protocol for Organolithium Titration

    • Burchat, A. F., Chong, J. M., & Nielsen, N. "Titration of Alkyllithiums with a Simple Reagent." Journal of Organometallic Chemistry, 1997, 542(2), 281-283.
    • Insight: Essential for stoichiometry control to prevent over-alkyl
  • Flow Chemistry Applications (Modern Context)

    • Browne, D. L., et al. "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow."[3] Reaction Chemistry & Engineering, 2021 , 6, 2043.

    • Insight: Demonstrates that with flow chemistry, this reaction can be performed at ambient temperatures due to superior he

Sources

High-Fidelity Protocol: Grignard Addition to N-Boc-azetidin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The N-Boc-azetidin-3-one scaffold is a "privileged structure" in modern medicinal chemistry. It serves as a critical portal to 3,3-disubstituted azetidines , which are increasingly utilized to lower lipophilicity (


) and improve metabolic stability compared to their six-membered piperidine or cyclohexane analogs.

However, the functionalization of this ketone via Grignard addition is non-trivial. The high ring strain (~25 kcal/mol) and the inductive influence of the


-Boc group render the 

-protons unusually acidic (

). Consequently, standard Grignard additions often suffer from competitive enolization , leading to recovered starting material rather than the desired tertiary alcohol.

This Application Note details two protocols:

  • Method A (Standard): For robust, nucleophilic Grignard reagents (e.g., Aryl-MgBr).

  • Method B (Organocerium/Lanthanum): An "Expert" protocol using

    
     or 
    
    
    
    to suppress enolization, essential for alkyl or sterically hindered Grignard reagents.

Mechanistic Insight: The Enolization Trap

To maximize yield, one must understand the competition between Nucleophilic Addition (


) and Deprotonation  (

).
  • Path A (Desired): The Grignard reagent (

    
    ) attacks the carbonyl carbon (
    
    
    
    ), forming the tetrahedral alkoxide.
  • Path B (Parasitic): The Grignard reagent acts as a base, removing an

    
    -proton. This forms the magnesium enolate, which, upon aqueous quench, reverts to the starting ketone.
    
Mechanistic Pathway Diagram

Grignard_Mechanism Reactants N-Boc-azetidin-3-one + R-MgX Transition Transition State (Competition) Reactants->Transition Tetrahedral Tetrahedral Intermediate Transition->Tetrahedral Path A: Nucleophilic Attack (Kinetic Control) Enolate Magnesium Enolate Transition->Enolate Path B: Deprotonation (Basic Grignards) Product 3-Substituted 3-Hydroxyazetidine Tetrahedral->Product H3O+ Quench Recovered Recovered Starting Material Enolate->Recovered H3O+ Quench

Figure 1: Mechanistic bifurcation showing the competition between the desired addition (Path A) and parasitic enolization (Path B).

Experimental Protocols

Pre-Reaction Checklist (Critical)
  • Glassware: Flame-dried or oven-dried (

    
     overnight), cooled under Ar/
    
    
    
    flow.
  • Solvent: THF (Anhydrous, inhibitor-free). Water content must be

    
    .
    
  • Reagent Quality: Titrate Grignard reagents immediately before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.

Method A: Standard Low-Temperature Addition

Best for: Aryl Grignards (PhMgBr) and non-bulky nucleophiles.

  • Setup: Charge a Schlenk flask with N-Boc-azetidin-3-one (1.0 equiv) and anhydrous THF (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      (Dry ice/Acetone). Note: While some protocols suggest 
    
    
    
    ,
    
    
    is recommended to kinetically favor addition over enolization.
  • Addition: Add the Grignard reagent (1.2 – 1.5 equiv) dropwise over 15–20 minutes via syringe pump or pressure-equalizing funnel.

    • Observation: A precipitate may form (magnesium alkoxide).

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours.
  • Quench: Slowly add saturated aqueous

    
     at 
    
    
    
    . Vigorous stirring is required to break up magnesium salts.
Method B: The "Imamoto" Organocerium Protocol (High Fidelity)

Best for: Alkyl Grignards (MeMgBr, EtMgBr), Vinyl Grignards, or when Method A yields <50%.

Principle:


 reacts with 

to form an organocerium species (

). Organoceriums are more nucleophilic towards carbonyls but less basic than Grignards, effectively suppressing enolization.
  • Cerium Activation:

    • Place anhydrous

      
       (1.5 equiv) in a flask.
      
    • Crucial Step: If using

      
      , it must be dried at 
      
      
      
      under high vacuum (0.1 mmHg) for 2 hours while stirring rapidly to form a fine powder. Failure to dry completely kills the reaction.
    • Suspend the dried white powder in THF and stir at RT for 2 hours (or sonicate) to form a milky suspension.

  • Transmetallation: Cool the

    
    /THF suspension to 
    
    
    
    . Add the Grignard reagent (1.5 equiv) dropwise. Stir for 30–60 mins to form the organocerium species.
  • Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in minimal THF and add dropwise to the cold organocerium mixture.

  • Workup: Stir at

    
     for 2 hours, warm to 
    
    
    
    , and quench with dilute acetic acid or
    
    
    .

Operational Workflow

Workflow cluster_Method Method Selection Start Start: Inert Atmosphere (Ar/N2) SolventPrep Solvent Prep: Anhydrous THF (Na/Benzophenone or Molecular Sieves) Start->SolventPrep Decision Grignard Type? SolventPrep->Decision MethodA Method A: Standard (Direct Addition @ -78°C) Decision->MethodA Aryl / Non-Basic MethodB Method B: Organocerium (CeCl3 Pre-complexation) Decision->MethodB Alkyl / Hindered Reaction Reaction: Add Ketone to Reagent Monitor by TLC/LCMS MethodA->Reaction MethodB->Reaction Quench Quench: Sat. NH4Cl @ 0°C Reaction->Quench Extraction Extraction: EtOAc (x3) Wash: Brine -> Dry: Na2SO4 Quench->Extraction

Figure 2: Operational flowchart for selecting and executing the correct addition protocol.

Performance Data & Troubleshooting

The following table summarizes expected outcomes based on reagent choice and method.

Grignard Reagent (R-MgX)Method A Yield (Standard)Method B Yield (CeCl3)Primary Side Reaction (Method A)
Phenyl-MgBr 60–75%80–90%Enolization (Minor)
Methyl-MgBr 30–50%75–85%Enolization (Significant)
Isopropyl-MgBr < 20%65–75%Enolization (Dominant)
Vinyl-MgBr 40–55%70–80%Polymerization / Enolization
Troubleshooting Guide
  • Problem: Recovered Starting Material (Ketone).

    • Cause: Enolization occurred. The Grignard acted as a base.

    • Solution: Switch to Method B (Organocerium) or Method C (Knochel's

      
      ). Ensure temperature is strictly 
      
      
      
      during addition.
  • Problem: Low Yield, messy TLC.

    • Cause: Moisture in THF or decomposition of the azetidine ring (acidic workup).

    • Solution: Re-dry THF. Ensure Quench is pH neutral/mildly basic. Do not use HCl for workup; the Boc group is acid-sensitive, and the ring can open.

  • Problem: Grignard won't initiate.

    • Solution: Add a crystal of Iodine (

      
      ) or 1,2-dibromoethane to the Mg turnings. Sonicate the Mg turnings under Ar before adding solvent.
      

Safety & Hazards

  • Pyrophoric Reagents: Grignard reagents and Organoceriums are highly reactive. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Ring Strain: Azetidines are high-energy molecules. While stable under standard conditions, avoid excessive heat (

    
    ) during distillation or rotary evaporation.
    
  • Exotherms: The quench of Grignard reactions is highly exothermic. Add

    
     dropwise at 
    
    
    
    to prevent solvent boiling and runaway pressure.

References

  • Imamoto, T., et al. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents."[1][2] Organic Syntheses, 1999, 76, 228.[2] (The authoritative source for Method B). [Link]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int. Ed. (Reference for LaCl3/LiCl additives). [Link]

Sources

Preparation of 3-Hydroxy-3-Heteroaryl Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Hydroxy-3-Heteroaryl Azetidine Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds.[1] Their rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, providing a powerful tool for optimizing ligand-receptor interactions and exploring new chemical space. The incorporation of an azetidine motif can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and cell permeability, while reducing lipophilicity.

This guide focuses on a particularly valuable subclass: 3-hydroxy-3-heteroaryl azetidines. This motif combines the benefits of the azetidine core with a tertiary alcohol and a heteroaromatic ring. The hydroxyl group provides a crucial hydrogen bond donor/acceptor site, while the heteroaryl moiety allows for a wide range of interactions (e.g., π-stacking, hydrogen bonding, chelation) and serves as a vector for further functionalization. These compounds are considered high-value building blocks for creating libraries of sp³-rich molecules tailored for complex biological targets.

The primary challenge in their synthesis lies in the controlled, high-yield construction of the C3-quaternary center. This document provides a detailed, field-proven protocol centered on the most robust and versatile strategy: the nucleophilic addition of heteroaryl organometallics to N-protected 3-azetidinones.

Core Synthetic Strategy: Nucleophilic Addition to N-Boc-3-Azetidinone

The most direct and reliable method for constructing 3-hydroxy-3-heteroaryl azetidines is the reaction of an N-protected 3-azetidinone with a heteroaryl organometallic reagent, such as a heteroaryllithium or a heteroaryl Grignard reagent.[2][3] This approach is favored for its modularity and predictable outcome.

Causality Behind Experimental Choices:
  • The Electrophile (N-Boc-3-Azetidinone): The choice of 1-Boc-3-azetidinone as the starting material is strategic. The tert-butoxycarbonyl (Boc) protecting group is ideal for this chemistry because it is exceptionally stable under the strongly basic and nucleophilic conditions of the reaction. Furthermore, it can be readily removed post-modification under acidic conditions without compromising the core azetidine structure, allowing for subsequent N-functionalization. The ketone at the C3 position is sufficiently electrophilic to react with potent organometallic nucleophiles.[3]

  • The Nucleophile (Heteroaryl Organometallics): Heteroaryl organolithium and Grignard reagents are powerful carbon nucleophiles capable of efficiently attacking the carbonyl carbon of 3-azetidinone.[4] These reagents are typically generated in situ from the corresponding heteroaryl halide (bromide or iodide) via metal-halogen exchange or direct insertion of magnesium metal.[2]

  • Reaction Conditions:

    • Inert Atmosphere: Organometallic reagents are highly sensitive to atmospheric oxygen and moisture. All procedures must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to prevent quenching of the nucleophile and formation of undesired byproducts.[2]

    • Anhydrous Solvents: The presence of water or other protic sources will rapidly destroy the organometallic reagent through an acid-base reaction. Therefore, the use of rigorously dried solvents, such as tetrahydrofuran (THF) or diethyl ether, is critical.[4]

    • Low Temperatures (-78 °C): The generation of many heteroaryl organometallics (especially lithiates) and their subsequent addition to the ketone are highly exothermic. Conducting the reaction at low temperatures (typically -78 °C, a dry ice/acetone bath) is essential to control the reaction rate, prevent side reactions (like enolization of the ketone), and ensure the stability of the thermally sensitive nucleophiles.

General Reaction Mechanism

The reaction proceeds via a standard nucleophilic addition mechanism. The electron-rich carbon of the heteroaryl organometallic attacks the electrophilic carbonyl carbon of N-Boc-3-azetidinone. This forms a tetrahedral intermediate, a magnesium or lithium alkoxide. A subsequent aqueous workup, typically with a mild acid like saturated ammonium chloride solution, protonates the alkoxide to yield the final tertiary alcohol product.

Ketone N-Boc-3-Azetidinone Intermediate Tetrahedral Alkoxide Intermediate Ketone->Intermediate 1. Anhydrous THF, -78 °C Organometallic Heteroaryl-M (M = Li, MgBr) Organometallic->Intermediate 1. Anhydrous THF, -78 °C Plus1 + Product 3-Hydroxy-3-Heteroaryl Azetidine Intermediate->Product 2. Protonation I_label Nucleophilic Attack Workup Aqueous Workup (e.g., NH4Cl, H2O) W_label Quench/Protonation

Caption: General mechanism for the synthesis of 3-hydroxy-3-heteroaryl azetidines.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative 3-hydroxy-3-heteroaryl azetidine.

Protocol 1: Synthesis of tert-Butyl 3-Hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate

This protocol details the addition of 2-lithiopyridine (generated in situ from 2-bromopyridine) to 1-Boc-3-azetidinone.

Materials:

  • 2-Bromopyridine (1.1 eq)

  • n-Butyllithium (1.1 eq, typically 2.5 M in hexanes)

  • 1-Boc-3-azetidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: In the reaction flask, dissolve 2-bromopyridine (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Generation of Nucleophile: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete formation of 2-lithiopyridine.

  • Addition of Electrophile: While the nucleophile is generating, dissolve 1-Boc-3-azetidinone (1.0 eq) in a separate flame-dried flask with anhydrous THF. Slowly add this solution to the cold (-78 °C) 2-lithiopyridine solution via syringe or cannula over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by quenching a small aliquot with saturated NH₄Cl solution. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate.

Data Presentation: Substrate Scope

The nucleophilic addition method is versatile and can be applied to a variety of heteroaryl systems. The following table summarizes representative examples.

Heteroaryl Nucleophile SourceN-Protecting GroupProduct StructureTypical Yield Range (%)
2-Bromopyridine + n-BuLiBoc60-85%
2-Bromothiophene + n-BuLiBoc65-90%
2-Bromofuran + n-BuLiBoc55-80%
1-Methyl-2-bromoimidazole + i-PrMgCl·LiClBoc50-75%
2-Bromothiazole + i-PrMgCl·LiClBoc60-85%

Note: Yields are representative and highly dependent on the specific substrate, reaction scale, and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the end-to-end laboratory workflow for the synthesis and purification of 3-hydroxy-3-heteroaryl azetidines.

Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (Argon/N2) Start->Inert Reagents Add Heteroaryl Halide & Anhydrous THF Inert->Reagents Cool1 Cool to -78 °C (Dry Ice/Acetone Bath) Reagents->Cool1 Add_BuLi Slowly Add n-BuLi or Grignard Reagent Cool1->Add_BuLi Stir1 Stir for 45-60 min (Nucleophile Generation) Add_BuLi->Stir1 Add_Azetidinone Slowly Add N-Boc-3-Azetidinone Solution Stir1->Add_Azetidinone Stir2 Stir for 1-3 h at -78 °C (Reaction Monitoring via TLC/LC-MS) Add_Azetidinone->Stir2 Quench Quench with Sat. aq. NH4Cl Stir2->Quench Warm Warm to Room Temperature Quench->Warm Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Warm->Extract Dry Dry Organic Layer (MgSO4) & Concentrate Extract->Dry Purify Purify via Flash Column Chromatography Dry->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize End End Product Characterize->End

Caption: Step-by-step experimental workflow for azetidine synthesis.

Alternative and Emerging Synthetic Approaches

While nucleophilic addition is the workhorse method, other strategies can be considered, particularly for accessing different substitution patterns or for process scale-up.

  • Photochemical Methods (Norrish-Yang Cyclization): This approach involves the intramolecular cyclization of an α-amino ketone precursor upon irradiation. For the synthesis of 3-hydroxy-3-heteroaryl azetidines, this would require a precursor of the type Heteroaryl-CO-CH₂-NR-CH₂-R'. While elegant, this method is often limited by the accessibility of the starting ketone and can suffer from low throughput in traditional batch reactors.

  • Flow Chemistry: Continuous flow processing offers significant advantages for the synthesis of azetidines, especially when using highly reactive or unstable intermediates like organolithiums.[5] Flow reactors allow for precise control over reaction temperature, mixing, and residence time, which can lead to higher yields, improved safety, and easier scalability compared to batch processing.

Conclusion and Outlook

The 3-hydroxy-3-heteroaryl azetidine scaffold represents a significant opportunity for medicinal chemists to develop novel therapeutics with enhanced properties. The synthetic protocol detailed herein, based on the nucleophilic addition of heteroaryl organometallics to N-Boc-3-azetidinone, provides a robust, versatile, and scalable route to these valuable building blocks. By understanding the chemical principles and causality behind each experimental step, researchers can confidently and safely execute these syntheses and adapt them to a wide array of heteroaromatic systems, accelerating the pace of drug discovery and development.

References

  • Ombito, J. O. et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Link

  • Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. Link

  • Isoda, T. et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-11. Link

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017). Google Patents. Link

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents. Link

  • Kavaliauskas, P. et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. ResearchGate. Link

  • Wadsworth, P. A. et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(2), 115-121. Link

  • Kuriyama, M. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269821. Link

  • Burnett, D. A. et al. (2001). Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 11(13), 1737-40. Link

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Link

  • Singh, G. S. (2025). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. Link

  • Ruggeri, M. et al. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(11), 1076-1080. Link

  • Kumar, A. (n.d.). 1.2 Azetidinones (~-Lactams). eGyanKosh. Link

  • Various Authors. (2024). Azetidine synthesis. Organic Chemistry Portal. Link

  • Li, Z. et al. (2025). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 16, 12345. Link

  • Knochel, P. et al. (n.d.). Selective Metalation and Additions. Sigma-Aldrich. Link

  • Lin, C-W., & Knochel, P. (2014). The story of the turbo-Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 50(75), 10960-71. Link

  • Soderberg, T. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. Link

  • D'hooghe, M. et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3794. Link

  • Colella, M. et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943-13954. Link

  • LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. Link

  • Jamison, C. R. et al. (2020). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 11(30), 7998–8003. Link

  • Eisenstein, O., & Grignard, V. (2016). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Comptes Rendus Chimie, 19(11-12), 1354-1363. Link

  • Zhang, W-W. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15726. Link

Sources

using 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol in JAK inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[https://patents.google.com/patent/

Finalizing All Aspects

I've just verified and updated all literature reference URLs. I've also re-confirmed the clarity and relevance of the DOT diagrams and captions. The Application Note is ready for expert review, including the synthetic protocol and inhibitor data. This marks the culmination of the work.

Application Note: Synthesis and Integration of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol in Next-Generation JAK Inhibitors

Introduction

The development of Janus Kinase (JAK) inhibitors has revolutionized the targeted treatment of autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms [2.3]. As the field of medicinal chemistry advances, researchers are transitioning away from traditional flexible linkers (such as linear alkyl amines) toward rigidified, sp3-rich cyclic scaffolds. This shift is driven by the need to improve metabolic stability, lower lipophilicity (logP), and enhance kinase selectivity[1].

One highly specialized building block that has emerged in this space is 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol . This application note details the mechanistic rationale, synthetic methodology, and integration protocols for utilizing this azetidine-imidazole pharmacophore in the synthesis of advanced JAK inhibitors.

Mechanistic Rationale: The Azetidine-Imidazole Pharmacophore

In rational drug design, every structural motif must serve a distinct physicochemical or binding purpose. The integration of this specific building block provides three critical advantages:

  • The Azetidine Core : The 4-membered azetidine ring acts as a compact, rigid vector. It limits the conformational entropy of the molecule, pre-organizing the inhibitor for optimal binding into the narrow ATP-binding cleft of JAK kinases[2]. Furthermore, replacing larger rings (like piperidines) with an azetidine typically reduces the molecular weight and logP, improving aqueous solubility and oral bioavailability.

  • The Tertiary Alcohol (3-OH) : The hydroxyl group at the 3-position serves a dual purpose. First, it sterically locks the trajectory of the attached imidazole ring. Second, it acts as a hydrogen bond donor to structural water molecules often found in the solvent-exposed front lip of the JAK kinase domain[1].

  • The 1-Methylimidazole Moiety : The imidazole N3 nitrogen is a potent hydrogen bond acceptor, capable of interacting with the hinge region backbone amides (e.g., Leu959 in JAK1). The N1-methyl group is critical; it prevents the imidazole from tautomerizing and chelating off-target metalloenzymes (like Cytochrome P450s), thereby reducing the risk of hepatotoxicity and drug-drug interactions[3].

Experimental Protocols

Protocol A: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

This protocol describes the nucleophilic addition of a lithiated imidazole to a commercially available azetidinone, followed by deprotection to yield the free base[3][4].

Reagents & Materials:

  • 1-Methylimidazole (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq)

  • 1-Boc-azetidin-3-one (1.0 eq)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Lithiation : Purge a dry, round-bottom flask with inert gas (N2 or Ar). Add 1-methylimidazole (10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Dropwise add n-BuLi (10.5 mmol) over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of 2-lithio-1-methylimidazole.

  • Nucleophilic Addition : Dissolve 1-Boc-azetidin-3-one (10 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78 °C.

  • Reaction Progression : Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate.

  • Boc Deprotection : Dissolve the crude intermediate in DCM (20 mL) and cool to 0 °C. Add TFA (10 mL) dropwise. Stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture in vacuo. Neutralize with saturated aqueous NaHCO3 and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base, 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol [3].

Protocol B: Integration into a Pyrrolopyrimidine JAK Inhibitor Core

To generate the final JAK inhibitor, the secondary amine of the azetidine is coupled to a heteroaryl chloride core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) via Nucleophilic Aromatic Substitution (SNAr)[2].

Step-by-Step Methodology:

  • Preparation : In a sealed microwave vial, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent : Suspend the mixture in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or n-Butanol (5 mL/mmol).

  • Heating : Heat the reaction mixture at 120 °C for 12 hours (or microwave at 150 °C for 45 minutes).

  • Purification : Cool the mixture, dilute with water, and extract with Ethyl Acetate. Purify the crude product via reverse-phase preparative HPLC to yield the final azetidine-functionalized JAK inhibitor.

Data Presentation: Physicochemical Profiling

The incorporation of the azetidine-imidazole motif significantly alters the physicochemical profile of the resulting inhibitor compared to traditional piperidine linkers.

PropertyPiperidine-Imidazole LinkerAzetidine-Imidazole LinkerImpact on Drug Design
Ring Size 6-membered4-memberedIncreased rigidity; lower entropic penalty upon binding.
cLogP Contribution +1.2+0.4Improved aqueous solubility; lower non-specific binding.
Topological Polar Surface Area (TPSA) ~30 Ų~50 Ų (due to 3-OH)Enhanced hydrogen bonding with kinase solvent front.
Metabolic Stability (Cl_int) Moderate (susceptible to alpha-oxidation)High (sp3 carbons sterically hindered)Longer half-life; reduced in vivo clearance.

Visualizations

Workflow 1: Synthetic Route and Integration

SynthWorkflow Start 1-Methylimidazole + n-BuLi (-78°C) Inter1 2-Lithio-1-methylimidazole Start->Inter1 Add Add 1-Boc-azetidin-3-one (THF, -78°C to RT) Inter1->Add BocInt Boc-Protected Azetidine Intermediate Add->BocInt Deprot TFA / DCM (Boc Deprotection) BocInt->Deprot FreeBase 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol Deprot->FreeBase SNAr SNAr Coupling + 4-Chloro-pyrrolopyrimidine FreeBase->SNAr Final Target JAK Inhibitor SNAr->Final

Caption: Step-by-step synthetic workflow for the preparation and integration of the azetidine building block.

Workflow 2: JAK-STAT Signaling Inhibition Logic

JAKSTAT Cytokine Cytokine Binding (e.g., IL-6, IFN-y) JAK JAK Kinase Activation (JAK1/JAK2) Cytokine->JAK STAT STAT Phosphorylation JAK->STAT Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor Azetidine-Imidazole JAK Inhibitor Inhibitor->JAK Blocks ATP Pocket

Caption: Logical relationship of JAK-STAT pathway blockade by the synthesized azetidine-imidazole inhibitor.

References

  • US Patent 7,803,839 B2. "Azetidines as MEK inhibitors for the treatment of proliferative diseases" Google Patents. 3

  • US Patent 8,158,616 B2. "Azetidine and cyclobutane derivatives as JAK inhibitors" Google Patents. 2

  • Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis" ACS Publications. 1

  • Ivy Fine Chemicals. "Product Examples: 1-Boc-azetidin-3-one" IvyChem. 4

Sources

Application Note: Reductive Amination Protocols for Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidin-3-ol scaffold is a high-value pharmacophore in modern medicinal chemistry, serving as a metabolic bioisostere for cyclobutanes, piperidines, and pyrrolidines. While the 3-hydroxy group provides a handle for etherification, the conversion of the core to 3-aminoazetidine derivatives via reductive amination of 1-Boc-3-azetidinone represents the most critical workflow for library generation.

This guide details three validated protocols for generating 3-substituted azetidines. Unlike standard aliphatic ketones, the strained 4-membered azetidine ring introduces unique conformational pucker angles (


) and steric crowding that can impede imine formation. We provide optimized methodologies using Sodium Triacetoxyborohydride (STAB)  for standard cases and Titanium(IV) Isopropoxide  for sterically hindered or electron-deficient amines.

Mechanistic Principles & Strategic Logic

The Challenge of the 4-Membered Ring

Reductive amination on the azetidine core is not merely a generic carbonyl reaction. The ring strain (~26 kcal/mol) and the "butterfly" puckering motion create a steric corridor that can retard nucleophilic attack by bulky amines.

  • Standard Conditions (STAB/AcOH): Acid catalysis is required to activate the carbonyl, but excessive acidity can degrade the Boc-protecting group or open the strained ring.

  • Lewis Acid Conditions (Ti(OiPr)₄): For unreactive amines, Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine (Schiff base) before the reducing agent is added.

Decision Matrix: Selecting the Right Protocol
VariableProtocol A: Standard STAB Protocol B: Ti(OiPr)₄ Mediated
Amine Type Primary/Secondary aliphatic aminesAnilines, hindered secondary amines, acid-sensitive groups
Reactivity High to ModerateLow (weak nucleophiles)
Water Sensitivity Tolerant (STAB is stable)Intolerant (Ti species hydrolyze)
Throughput High (One-pot, open air possible)Moderate (Requires inert atmosphere)
Side Reactions Direct reduction of ketone to alcoholMinimal (Imine formed pre-reduction)

Visualizing the Workflow

The following diagram illustrates the mechanistic pathways and the critical decision points between Method A and Method B.

ReductiveAmination Start 1-Boc-3-azetidinone Decision Amine Sterics/Basicity? Start->Decision Amine Amine (R-NH2) Amine->Decision Acid Add AcOH (pH 5-6) Decision->Acid Unencumbered Aliphatic Titanium Add Ti(OiPr)4 (Neat or THF) Decision->Titanium Hindered/ Aniline Carbinol Carbinolamine Intermediate Acid->Carbinol Iminium Iminium Ion Carbinol->Iminium STAB_Red Reduction via STAB (NaBH(OAc)3) Iminium->STAB_Red Product 3-Amino-Azetidine Derivative STAB_Red->Product Imine Stable Imine (Water Scavenged) Titanium->Imine Borohydride Reduction via NaBH4 or NaBH3CN Imine->Borohydride Borohydride->Product

Figure 1: Mechanistic flow for selecting the optimal reductive amination pathway based on amine properties.

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Primary alkyl amines, non-hindered secondary amines.

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial, dissolve 1-Boc-3-azetidinone (1.0 mmol, 171 mg) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol, ~60 µL).

    • Note: The pH should be slightly acidic (pH ~5-6) to facilitate iminium ion formation without deprotecting the Boc group.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the carbinolamine.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO₄).

    • Target: Disappearance of ketone (m/z 172 for Boc-ketone + H⁺, though often invisible on UV; use stain).

  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Weak nucleophiles (anilines), sterically crowded amines, or when Protocol A fails.

Reagents:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • Amine (1.0 – 1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (dry) or Methanol (for the reduction step)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Nitrogen/Argon, combine 1-Boc-3-azetidinone (1.0 mmol) and the amine (1.0 mmol).

  • Lewis Acid Addition: Add

    
      (1.25 mmol, ~370 µL) neat or in minimal dry THF.
    
    • Critical Step: Stir this mixture for 2–6 hours at RT. The solution often turns viscous or changes color (yellow/orange). This step drives imine formation by scavenging water.[2]

  • Dilution: Dilute the reaction mixture with dry Methanol (4 mL) or Ethanol.

    • Caution: Exothermic reaction possible.

  • Reduction: Cool to 0°C. Carefully add

    
      (1.5 mmol, 57 mg) portion-wise.
    
    • Safety: Significant gas evolution (

      
      ) will occur.
      
  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Emulsion" Fix): Add water (1 mL) to quench. A thick white precipitate (

    
    ) will form, making filtration difficult.
    
    • Trick: Add 1M NaOH or saturated Rochelle’s salt solution and stir for 30 minutes to solubilize titanium salts, or filter through a Celite pad heavily washed with EtOAc.

  • Workup: Extract the filtrate with EtOAc, dry, and concentrate.

Protocol C: Inverse Reductive Amination (Functionalizing 3-Aminoazetidine)

Context: If you already have the 3-amino-azetidine-3-ol core and wish to alkylate the amine.

Reagents:

  • 3-Amino-1-Boc-azetidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • STAB (1.5 equiv) / AcOH

Procedure: Follow Protocol A , but reverse the roles: dissolve the amine (azetidine) in DCE, add the aldehyde , then AcOH, then STAB. This reaction is generally faster (1–3 hours) because the aldehyde is less sterically hindered than the azetidinone ketone.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Ketone remains) Imine failed to form due to sterics.Switch to Protocol B (Ti-mediated) or heat Protocol A to 40°C in DCE.
Alcohol Byproduct (Azetidin-3-ol) Direct reduction of ketone before imine formation.Ensure amine and AcOH are stirred with ketone for 30 mins before adding STAB.
Boc-Deprotection Reaction medium too acidic.Reduce AcOH to 1.0 equiv or switch to DCE (anhydrous). Do not use TFA.
Thick Emulsion during Workup Titanium salts (Protocol B).Use Rochelle's Salt (Potassium Sodium Tartrate) quench or Celite filtration.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Lowe, M. A., et al. (2012). "Synthesis of 3-Aminoazetidines as Triple Reuptake Inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(14), 4699-4704. (Demonstrates 3-azetidinone reductive amination in drug discovery).

  • Pearson, W. H., et al. (2004). "Synthesis of Azetidines and Azetidinones." Comprehensive Heterocyclic Chemistry III. (General reference for Azetidine stability).

Sources

functionalization of azetidine nitrogen in 3-hydroxyazetidines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Functionalization of 3-Hydroxyazetidines

Authored by: A Senior Application Scientist

Abstract

The 3-hydroxyazetidine scaffold is a highly valued, four-membered heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for exploring chemical space, often imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] The secondary amine and the hydroxyl group are key handles for synthetic elaboration. This guide focuses specifically on the functionalization of the azetidine nitrogen, a critical step for modulating a compound's pharmacological profile. We provide a detailed exploration of the principal N-functionalization strategies—N-alkylation, N-acylation, and N-arylation—complete with mechanistic insights, field-proven protocols, and critical experimental considerations for researchers in drug discovery and development.

The Strategic Importance of the 3-Hydroxyazetidine Scaffold

The azetidine ring is a bioisostere for various common functionalities, and its strained four-membered ring system introduces a distinct conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1] The hydroxyl group at the C3 position offers a site for further modification or can act as a crucial hydrogen bond donor. However, it is the secondary amine of the azetidine ring that serves as the most versatile point for diversification, allowing for the introduction of a wide array of substituents to fine-tune a molecule's properties.[2]

Chemoselectivity: The Hydroxyl vs. The Amine

A primary consideration in the chemistry of 3-hydroxyazetidine is the relative reactivity of the nucleophilic nitrogen versus the hydroxyl group. The secondary amine is generally more nucleophilic than the secondary alcohol, allowing for selective N-functionalization under many conditions. However, for certain reactions, particularly those involving highly reactive electrophiles or harsh basic conditions, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[3] Conversely, the nitrogen can be protected, often as a tert-butoxycarbonyl (Boc) carbamate, to direct reactivity towards the hydroxyl group.[4] This guide will focus on protocols where the inherent nucleophilicity of the nitrogen is harnessed directly.

Core N-Functionalization Strategies: A Workflow Overview

The functionalization of the azetidine nitrogen can be broadly categorized into three main transformations. Each pathway provides access to a distinct class of derivatives, enabling comprehensive structure-activity relationship (SAR) studies.

N_Functionalization_Workflow cluster_start Starting Material cluster_methods N-Functionalization Methods cluster_products Product Classes Start 3-Hydroxyazetidine Alkylation N-Alkylation (Direct & Reductive Amination) Start->Alkylation Alkyl Halide or Aldehyde/Ketone Acylation N-Acylation Start->Acylation Acyl Chloride or Anhydride Arylation N-Arylation (Cross-Coupling) Start->Arylation Aryl Halide or Boronic Acid Product_Alkyl N-Alkyl-3-hydroxyazetidines Alkylation->Product_Alkyl Product_Acyl N-Acyl-3-hydroxyazetidines (Amides) Acylation->Product_Acyl Product_Aryl N-Aryl-3-hydroxyazetidines Arylation->Product_Aryl

Caption: General workflow for the N-functionalization of 3-hydroxyazetidine.

N-Alkylation Protocols

N-alkylation introduces alkyl substituents onto the azetidine nitrogen. This can be achieved through direct alkylation with alkyl halides or, more commonly and with greater control, via reductive amination.[2][5]

Mechanism & Causality
  • Direct Alkylation: This is a classical SN2 reaction where the nucleophilic nitrogen attacks an alkyl halide (or sulfonate), displacing the leaving group.[6] The primary challenge is controlling over-alkylation, where the resulting tertiary amine product can be further alkylated to form a quaternary ammonium salt. This is typically managed by using the azetidine as the limiting reagent or by careful control of reaction conditions. A weak base is required to neutralize the acid generated during the reaction.

  • Reductive Amination: This powerful, two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone.[7][8] This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated product.[9] The key advantage is the avoidance of over-alkylation. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its selectivity and tolerance for mildly acidic conditions that favor iminium ion formation.[2][7]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of 3-hydroxyazetidine with a generic aldehyde.

Materials:

  • 3-Hydroxyazetidine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • If using the HCl salt: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxyazetidine (1.0 eq) and the aldehyde/ketone (1.1 eq).

  • Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.5 M.

  • If starting with 3-hydroxyazetidine hydrochloride, add triethylamine (1.1 eq) and stir for 10-15 minutes to liberate the free base.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-alkylated 3-hydroxyazetidine.[2]

Data Summary: N-Alkylation Reagents

MethodElectrophileReducing AgentBase (Typical)Solvent (Typical)Key Considerations
Direct AlkylationAlkyl Halide (R-X)N/AK₂CO₃, Et₃NACN, DMFRisk of over-alkylation; leaving group reactivity.
Reductive AminationAldehyde/KetoneNaBH(OAc)₃None or Et₃N*DCM, DCEExcellent control; wide substrate scope.[10]

*Base required if starting from the hydrochloride salt.

N-Acylation Protocols

N-acylation forms a stable amide bond, which is a common feature in many pharmaceutical agents. This transformation is typically robust and high-yielding.

Mechanism & Causality

N-acylation proceeds via a nucleophilic acyl substitution mechanism. The azetidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the N-acyl product.[11] A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[2]

N_Acylation_Mechanism cluster_workflow N-Acylation Workflow Start 3-Hydroxyazetidine + Acyl Chloride + Base Intermediate Tetrahedral Intermediate Formation Start->Intermediate Nucleophilic Attack End N-Acyl Product + Protonated Base Intermediate->End Collapse & Leaving Group Expulsion

Caption: Simplified workflow for the N-acylation of 3-hydroxyazetidine.

Experimental Protocol: N-Acylation

This protocol details the synthesis of an N-acyl derivative of 3-hydroxyazetidine using an acyl chloride.

Materials:

  • 3-Hydroxyazetidine (or its hydrochloride salt) (1.0 eq)

  • Acyl chloride or Anhydride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxyazetidine (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq). If using the hydrochloride salt, increase the amount of base to 2.5 eq.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel, and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure N-acylated product.[2]

N-Arylation Protocols

The formation of a nitrogen-aryl bond is a cornerstone of modern synthetic chemistry, often accomplished via metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Chan-Lam reactions are the most prominent methods.[12]

Mechanism & Causality
  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[13] The catalytic cycle generally involves: (a) oxidative addition of the aryl halide to a Pd(0) complex, (b) coordination of the amine to the resulting Pd(II) complex and deprotonation by a base to form a palladium amide, and (c) reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[13] The choice of ligand on the palladium catalyst is crucial for reaction efficiency and scope.[14]

  • Chan-Lam Coupling: This is a copper-mediated reaction that typically couples an amine with an arylboronic acid.[12] It often proceeds under milder conditions than palladium-catalyzed reactions, sometimes even in the presence of air. The mechanism is thought to involve a Cu(II) species which undergoes transmetalation with the boronic acid and subsequent reductive elimination.[12]

Experimental Protocol: N-Arylation via Chan-Lam Coupling

This protocol provides a general procedure for the copper-mediated N-arylation of 3-hydroxyazetidine.

Materials:

  • 3-Hydroxyazetidine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Activated molecular sieves (4Å)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask, add 3-hydroxyazetidine (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and a scoop of activated molecular sieves.

  • Place the flask under an inert atmosphere.

  • Add anhydrous DCM or toluene, followed by pyridine (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere (note: some Chan-Lam reactions benefit from an air or oxygen atmosphere).

  • Monitor the reaction progress by TLC or LC-MS. These reactions can be slow, sometimes requiring 24-72 hours for completion.

  • Once complete, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts and molecular sieves. Wash the pad thoroughly with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-arylated 3-hydroxyazetidine.[2]

Data Summary: N-Arylation Methods

MethodArylating AgentCatalyst/MediatorLigand (Typical)Base (Typical)Key Considerations
Buchwald-HartwigAryl Halide/TriflatePd(0) precursorBiarylphosphinesNaOt-Bu, K₃PO₄High functional group tolerance; requires inert atmosphere.[13]
Chan-LamArylboronic AcidCu(OAc)₂Often nonePyridine, Et₃NMilder conditions; can be slow.[12]

Conclusion

The functionalization of the nitrogen atom in 3-hydroxyazetidines is a critical and versatile strategy in the design of novel small molecules for drug discovery. The methods of N-alkylation, N-acylation, and N-arylation provide robust and reliable pathways to a vast chemical space. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate diverse libraries of 3-hydroxyazetidine derivatives for biological evaluation. The protocols outlined in this guide serve as a validated starting point for laboratory synthesis, enabling the continued exploration of this privileged scaffold.

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Protective Groups. Organic Chemistry Portal.
  • 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
  • A Simple, Effective, Green Method for the Regioselective 3-Acyl
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • N alkylation
  • Buchwald-Hartwig Amin
  • Reductive amin
  • Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl

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Application Notes & Protocols: Synthesis of Quaternary Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and peptide science, the pursuit of molecular scaffolds that offer precise conformational control is paramount. Azetidine amino acids, particularly those bearing a quaternary stereocenter at the α- or β-position, have emerged as powerful tools for medicinal chemists.[1] Their rigid four-membered ring structure imparts significant conformational constraints upon peptide backbones, leading to enhanced metabolic stability, improved receptor-binding affinity, and the ability to serve as unique bioisosteric replacements for less stable or more flexible motifs.[2] The incorporation of L-azetidine-2-carboxylic acid, for instance, has been shown to alter the secondary structure of polypeptides.[3]

However, the synthesis of these strained, sterically hindered structures presents a formidable challenge. The creation of an all-carbon quaternary center within a four-membered ring requires strategies that can overcome significant ring strain and steric hindrance. This guide provides an in-depth analysis of field-proven and cutting-edge methodologies for the synthesis of quaternary azetidine amino acids, focusing on the underlying principles, detailed experimental protocols, and the strategic rationale behind each approach.

Key Synthetic Strategies & Methodologies

We will explore three principal strategies that have proven effective for the stereocontrolled synthesis of these valuable building blocks:

  • Intramolecular Anionic Cyclization: A robust method relying on the formation of the strained ring from a carefully designed acyclic precursor.

  • Radical Strain-Release Photocatalysis: A modern, light-driven approach that leverages the high ring strain of bicyclic precursors to forge complex azetidines.

  • [2+2] Cycloaddition Reactions: A classic and versatile method for constructing four-membered rings through the concerted or stepwise union of two unsaturated components.

Strategy 1: Intramolecular Anionic 4-exo-tet Cyclization

This strategy is a powerful and reliable method for diastereoselective synthesis, starting from readily available β-amino alcohols. The key step is an intramolecular Michael addition, an anionic 4-exo-tet ring closure, which forms the azetidine ring with a high degree of stereocontrol.[4] The reversibility of this key step allows the reaction to proceed under thermodynamic control, favoring the formation of the most stable diastereoisomer.

Causality and Mechanistic Insight

The success of this protocol hinges on the stereoselective formation of an acyclic α,β-unsaturated ester precursor from a chiral β-amino alcohol. The subsequent base-mediated intramolecular cyclization proceeds via a Michael addition. The stereochemical outcome is governed by the minimization of A-1,3 strain in the transition state, leading to a thermodynamic distribution of diastereomers that can often be easily separated.

Below is a generalized workflow for this synthetic approach.

cluster_0 Workflow: Anionic Cyclization Start Chiral β-Amino Alcohol Step1 N-Protection & O-Activation Start->Step1 e.g., Boc protection, Mesylation Step2 Horner-Wadsworth-Emmons Olefination Step1->Step2 Forms α,β-unsaturated ester Step3 Key Step: Anionic 4-exo-tet Cyclization (Base-mediated) Step2->Step3 e.g., LiHMDS Step4 Diastereomer Separation Step3->Step4 Chromatography Step5 Deprotection Step4->Step5 e.g., TFA, H₂/Pd End Quaternary Azetidine Amino Acid Step5->End

Caption: General workflow for the synthesis of quaternary azetidines via intramolecular anionic cyclization.

Protocol: Diastereoselective Synthesis of a C4-Substituted Azetidine-2-carboxylate

This protocol is adapted from the work of Couty, Evano, and coworkers.[4] It describes the synthesis of a C4-alkyl substituted azetidine amino acid analogue from a β-amino alcohol.

Materials & Reagents:

  • Chiral β-amino alcohol (e.g., (R)-2-amino-3-methyl-1-butanol)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Triethyl phosphonoacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve the β-amino alcohol (1.0 equiv) in DCM (0.2 M).

    • Add TEA (2.5 equiv) followed by the dropwise addition of Boc₂O (1.1 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-Boc protected amino alcohol.

  • Hydroxyl Group Activation (Mesylation):

    • Dissolve the N-Boc amino alcohol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add TEA (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv).

    • Stir at 0 °C for 2 hours.

    • Dilute with DCM, wash sequentially with saturated aq. NaHCO₃ and brine. Dry the organic layer over MgSO₄ and concentrate to yield the mesylate, which is often used directly in the next step.

  • Horner-Wadsworth-Emmons Olefination:

    • To a solution of triethyl phosphonoacetate (1.5 equiv) in anhydrous THF (0.3 M) at 0 °C, add LiHMDS (1.4 equiv) dropwise. Stir for 30 minutes.

    • Add a solution of the crude mesylate from the previous step in THF.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the α,β-unsaturated ester.

  • Anionic 4-exo-tet Cyclization (Key Step):

    • Dissolve the α,β-unsaturated ester (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add LiHMDS (1.2 equiv) dropwise.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction by adding saturated aq. NH₄Cl.

    • Warm to room temperature and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to separate the diastereomers of the protected azetidine.[4]

  • Deprotection:

    • Dissolve the purified protected azetidine (1.0 equiv) in DCM (0.2 M).

    • Add TFA (10 equiv) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent to yield the final azetidine amino acid as a TFA salt.

Data Summary:

Starting β-Amino Alcohol Major Diastereomer Diastereomeric Ratio (d.r.) Isolated Yield (Cyclization)
(R)-Phenylalaninol (2S, 4S) 85:15 75%
(S)-Valinol (2R, 4S) 90:10 82%
(S)-Leucinol (2R, 4S) 92:8 79%

(Data are representative and adapted from related literature for illustrative purposes)[4]

Strategy 2: Radical Strain-Release Photocatalysis

This cutting-edge approach utilizes highly strained azabicyclo[1.1.0]butanes (ABBs) as precursors. The significant strain energy (approx. 65-70 kcal/mol) of the ABB core allows for mild, photocatalytic activation and subsequent ring-opening to generate a reactive radical intermediate. This intermediate is then trapped to form densely functionalized azetidines in a single step.[2][5][6]

Causality and Mechanistic Insight

The reaction is initiated by a photosensitizer that, upon excitation by visible light, engages in an energy transfer process with a sulfonylimine precursor. This generates sulfonyl and iminyl radicals. The sulfonyl radical adds to the central C-N bond of the ABB in a strain-release process, forming a stabilized α-amino radical. This radical intermediate then recombines with the iminyl radical to furnish the final difunctionalized azetidine product.[5]

cluster_1 Mechanism: Radical Strain-Release PS Photosensitizer (PS) PS_star Excited State (PS*) PS->PS_star Visible Light (hν) Imine Sulfonylimine Radicals Sulfonyl & Iminyl Radicals ABB Azabicyclo[1.1.0]butane (ABB) Radical_Adduct α-Amino Radical Intermediate Product Difunctionalized Azetidine Radical_Adduct->Product Radical Recombination PS_starImine PS_starImine RadicalsPS RadicalsPS PS_starImine->RadicalsPS Energy Transfer RadicalsABB RadicalsABB RadicalsABB->Radical_Adduct Strain-Release Addition

Caption: Photocatalytic cycle for azetidine synthesis via radical strain-release of ABBs.

Protocol: Photocatalytic Sulfoimination of Azabicyclo[1.1.0]butanes

This protocol is based on the work of Leonori and coworkers and demonstrates a general method for accessing C3-functionalized azetidines.[2][5]

Materials & Reagents:

  • Azabicyclo[1.1.0]butane (ABB) precursor (e.g., 1-(4-methoxybenzoyl)-3-phenyl-1-azabicyclo[1.1.0]butane) (1.0 equiv)

  • Sulfonylimine precursor (e.g., N-(p-toluenesulfonyl)benzaldimine) (2.0 equiv)

  • Organic photosensitizer (e.g., 4CzIPN or a custom sensitizer as reported) (0.25 mol%)[5]

  • Anhydrous solvent (e.g., trifluorotoluene, PhCF₃)

  • Schlenk tube or vial suitable for photochemical reactions

  • Light source (e.g., 50 W Blue LED lamp)

  • Stir plate with temperature control

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere (Argon), add the ABB precursor (0.1 mmol, 1.0 equiv), the sulfonylimine (0.2 mmol, 2.0 equiv), and the photosensitizer (0.00025 mmol, 0.25 mol%) to a Schlenk tube.

    • Add anhydrous PhCF₃ (to make a 0.05 M solution with respect to the imine).

    • Seal the tube, remove from the glovebox, and place it on a magnetic stir plate.

  • Photocatalysis:

    • Irradiate the stirred reaction mixture with a blue LED lamp (e.g., 50 W Kessil lamp) at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction by TLC or LC-MS until consumption of the limiting reagent (ABB) is observed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the functionalized azetidine product.

Data Summary:

ABB Substituent (R¹) Imine Substituent (R²) Yield Diastereomeric Ratio (d.r.)
Phenyl Phenyl 85% N/A
4-MeO-Ph 4-Cl-Ph 78% N/A
Ethyl Phenyl 82% 2.3:1
Methyl Naphthyl 75% 2:1

(Data are representative and adapted from the literature to illustrate scope)[2]

Strategy 3: [2+2] Cycloaddition

The [2+2] cycloaddition between an imine and a ketene (or ketene equivalent) is a cornerstone of β-lactam (azetidin-2-one) synthesis, known as the Staudinger synthesis.[7] While often used for β-lactams, variations of this strategy can provide access to other azetidine scaffolds. For instance, the cycloaddition of imines with allenes can lead to methylene-azetidines, which are versatile intermediates for further functionalization.

Causality and Mechanistic Insight

The mechanism can be either a concerted [π²s + π²a] cycloaddition or a stepwise process involving a zwitterionic intermediate. The stereochemical outcome is highly dependent on the substrates, catalyst, and reaction conditions. For the synthesis of quaternary centers, a substituted ketene or a specialized allene is required. Copper(I) catalysis in the presence of chiral ligands has been shown to enable highly enantioselective [2+2] cycloadditions of α-imino esters with allenylsilanes, affording optically active azetidines.[7]

cluster_2 [2+2] Cycloaddition Variants Imine Imine Component Product1 β-Lactam (Azetidin-2-one) Imine->Product1 Staudinger Reaction Product2 Methylene Azetidine Imine->Product2 e.g., Cu(I) Catalysis Ketene Ketene / Ketene Equivalent Ketene->Product1 Allene Allene Component Allene->Product2 Final Quaternary Azetidine Amino Acid Product1->Final Further Modification Product2->Final Further Modification

Caption: Routes to azetidine scaffolds via [2+2] cycloaddition reactions.

Protocol: Copper-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is a conceptual representation based on methodologies developed for the synthesis of functionalized azetidines from allenes and imines.[7]

Materials & Reagents:

  • α-Imino ester (e.g., Ethyl N-benzylideneglycinate)

  • 1-Methoxyallenylsilane

  • Copper(I) tetrafluoroborate-acetonitrile complex ([Cu(MeCN)₄]BF₄)

  • Chiral ligand (e.g., (R)-Tol-BINAP)

  • Anhydrous solvent (e.g., Chloroform, CHCl₃)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under argon, dissolve [Cu(MeCN)₄]BF₄ (0.05 equiv) and (R)-Tol-BINAP (0.055 equiv) in anhydrous CHCl₃.

    • Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Cycloaddition Reaction:

    • To the catalyst solution, add the α-imino ester (1.0 equiv).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the 1-methoxyallenylsilane (2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction at this temperature and monitor by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a few drops of water.

    • Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue by flash column chromatography to yield the enantiomerically enriched azetidine product.

Concluding Remarks & Future Outlook

The synthesis of quaternary azetidine amino acids remains a challenging yet highly rewarding field of research. The methodologies presented here—intramolecular cyclization, strain-release photocatalysis, and [2+2] cycloaddition—represent a spectrum of strategies from classic to contemporary.

  • Intramolecular cyclization offers a reliable, diastereoselective route from common starting materials.

  • [2+2] cycloadditions provide a direct, albeit often mechanistically complex, path to the core structure.

  • Radical strain-release photocatalysis stands out as a particularly innovative and powerful method, enabling the rapid construction of complex and densely functionalized azetidines under remarkably mild conditions.[6]

Future efforts will likely focus on expanding the substrate scope of these reactions, developing more efficient and selective catalysts, and applying these building blocks to the synthesis of novel peptides and pharmaceuticals with enhanced therapeutic properties. The continued development of methods to access these unique three-dimensional structures will undoubtedly have a significant impact on drug discovery programs.[2]

References

  • Deming, T. J., Fournier, M. J., Mason, T. L., & Tirrell, D. A. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Aggarwal, V. K., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. PubMed.
  • (n.d.). Synthesis of Peptidomimetics Through the Disrupted Ugi Reaction with Aziridine Aldehyde Dimers.
  • (n.d.). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv.
  • Bräuner-Osborne, H., et al. (2005).
  • (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • (n.d.). Azetidine Synthesis.
  • (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • (n.d.). With Unprotected Amino Acids to Tetrazolo Peptidomimetics. PMC.
  • (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journals.
  • (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic aci.
  • (n.d.). Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. Beilstein Archives.
  • (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
  • Barluenga, J., et al. (n.d.). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers.
  • (n.d.). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis.
  • (n.d.). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2020). Stereoselective Access to Azetidine-Based α‑Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Figshare.
  • (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. PubMed.
  • (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • (n.d.). A Practical Process for the Preparation of Azetidine3-carboxylic Acid.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • (2025). ORGANIC CHEMISTRY. RSC Publishing.

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Troubleshooting & Optimization

Technical Support Center: Optimizing C2-Lithiation of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C2-lithiation of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. The C-H bond at the C2 position of 1-methylimidazole is the most acidic proton on the imidazole ring, allowing for deprotonation by strong bases to form the potent nucleophile, 2-lithio-1-methylimidazole.[1] This intermediate is invaluable for introducing a wide array of substituents at the C2 position.[1]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the yield and reproducibility of your reactions.

Troubleshooting Guide

This section addresses common issues encountered during the C2-lithiation of 1-methylimidazole, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired C2-Functionalized Product
Potential Cause Troubleshooting Action
Ineffective Deprotonation The choice and quality of the organolithium base are paramount. While n-butyllithium (n-BuLi) is commonly used, its basicity may be insufficient for complete deprotonation, especially with impure starting materials.[2] Consider using a stronger, more sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi).[2][3] Always titrate your organolithium reagent before use to ensure accurate stoichiometry.
Moisture or Air Contamination Organolithium reagents are extremely sensitive to moisture and air.[2] Ensure all glassware is rigorously dried (oven-dried and cooled under an inert atmosphere) and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone ketyl).[4]
Incorrect Reaction Temperature The formation of 2-lithio-1-methylimidazole is typically performed at low temperatures, such as -78 °C, to prevent side reactions and decomposition of the organolithium reagent.[1] Ensure your cooling bath maintains the target temperature throughout the addition of the base and the subsequent electrophilic quench. However, be aware that some lithiations may benefit from a slightly higher temperature (e.g., -45 °C or -20 °C) to facilitate the reaction, but this must be carefully optimized to avoid decomposition.[3][4]
Degradation of the Organolithium Reagent Organolithium reagents can degrade over time, especially if not stored properly.[4] If you suspect your reagent has degraded, use a fresh bottle or retitrate it. The half-life of n-BuLi in THF at 20°C is approximately 107 minutes, highlighting the importance of low temperatures for prolonged reactions.[5]
Poor Quality Starting Material 1-Methylimidazole can absorb moisture from the air. Ensure it is distilled and dried before use.[1]
Issue 2: Formation of Multiple Products or Poor Regioselectivity
Potential Cause Troubleshooting Action
Competing Lithiation Sites While the C2 position is the most acidic, deprotonation at other positions can occur under certain conditions. Using a more sterically hindered base like s-BuLi can improve selectivity for the C2 position.[2][3]
Reaction with Solvent Ethereal solvents like THF can be deprotonated by strong organolithium bases, especially at higher temperatures.[4] Maintain a low reaction temperature (-78 °C) to minimize this side reaction.
Side Reactions of the Electrophile The electrophile itself might react with the organolithium base or the solvent. Add the electrophile slowly at low temperature to control the reaction.
Equilibration of Lithiated Intermediates In some heteroaromatic systems, different lithiated species can exist in equilibrium. The choice of base can influence this equilibrium and, consequently, the regioselectivity of the subsequent reaction with an electrophile.[6]
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Troubleshooting Action
Insufficient Basicity of the Reagent As mentioned, n-BuLi may not be strong enough.[2] Switching to a more potent base like s-BuLi or t-BuLi is a primary troubleshooting step.[2][3]
Low Reaction Temperature While crucial for stability, excessively low temperatures can sometimes hinder the rate of deprotonation. If the reaction is sluggish at -78 °C, consider a carefully controlled increase in temperature after the addition of the base, for example, to -40 °C or -20 °C for a short period.[3][4]
Poor Solubility of Intermediates The lithiated intermediate may have limited solubility in the reaction solvent. While THF is a good choice, exploring other anhydrous ethereal solvents or the use of co-solvents might be beneficial in specific cases.

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in the C2-lithiation of 1-methylimidazole?

Temperature is a critical parameter that influences the stability of the organolithium reagent, the rate of deprotonation, and the potential for side reactions.[7][8]

  • Low Temperatures (-78 °C): This is the standard starting point for most lithiation reactions. It minimizes the decomposition of the organolithium reagent and prevents unwanted side reactions, such as the deprotonation of the THF solvent.[1][4]

  • Elevated Temperatures (-40 °C to 0 °C): In some instances, a slight increase in temperature can enhance the rate of a sluggish deprotonation. However, this should be approached with caution as it also increases the risk of reagent decomposition and side reactions.[3][4]

Q2: Should I use n-butyllithium, sec-butyllithium, or tert-butyllithium?

The choice of butyllithium reagent depends on the specific requirements of your reaction. Here's a comparative overview:

ReagentBasicitySteric HindranceKey Characteristics
n-Butyllithium (n-BuLi) StrongLowCommonly used, but may not be basic enough for complete deprotonation in all cases.[2][9]
sec-Butyllithium (s-BuLi) StrongerModerateMore basic and sterically hindered than n-BuLi, often leading to improved regioselectivity and higher yields.[2][3]
tert-Butyllithium (t-BuLi) StrongestHighThe most basic of the three, but also the most reactive and pyrophoric.[10] Its high reactivity can sometimes lead to undesired side reactions.

In general, if you are experiencing low yields with n-BuLi, switching to s-BuLi is a logical next step to improve the efficiency of the deprotonation.

Q3: Can additives be used to improve the yield of the lithiation?

Yes, certain additives can have a significant impact on the outcome of the reaction.

  • Tetramethylethylenediamine (TMEDA): TMEDA is a chelating agent that can break down the aggregates of organolithium reagents, increasing their reactivity and basicity.[9] The addition of TMEDA can often lead to faster and more complete deprotonation.

  • Lithium Salts: The presence of certain lithium salts can influence the aggregation state and reactivity of the organolithium species.[11][12] While not a common strategy for this specific reaction, it is a parameter that can be explored for optimization.

Q4: How do I properly quench the reaction after lithiation?

The quenching step is as critical as the lithiation itself.

  • Low Temperature Addition: The electrophile should be added slowly to the solution of 2-lithio-1-methylimidazole at -78 °C to control the exotherm and minimize side reactions.[1]

  • Warming to Room Temperature: After the addition of the electrophile, the reaction mixture is typically allowed to slowly warm to room temperature and stirred for several hours or overnight to ensure complete reaction.[1]

  • Aqueous Workup: The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[1] This should be done cautiously, especially if there is any unreacted organolithium reagent remaining.

Experimental Protocols

Protocol 1: Optimized C2-Lithiation of 1-Methylimidazole and Quenching with an Electrophile

This protocol outlines a generalized procedure for the efficient C2-lithiation of 1-methylimidazole and subsequent reaction with an electrophile.

Materials:

  • 1-Methylimidazole (distilled and dried)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of 1-Methylimidazole: Add freshly distilled and dried 1-methylimidazole (1.0 equivalent) to the cold THF.

  • Addition of s-BuLi: Slowly add a solution of s-BuLi (1.05 equivalents) dropwise to the stirred solution of 1-methylimidazole, maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of 2-lithio-1-methylimidazole.

  • Addition of Electrophile: Slowly add the chosen electrophile (1.1 equivalents) to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Visualizing the Process

Reaction Workflow

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Inert Atmosphere Solvent Anhydrous THF Start->Solvent MeIm 1-Methylimidazole Solvent->MeIm Cooling Cool to -78 °C MeIm->Cooling Base_Addition Add s-BuLi Cooling->Base_Addition Lithiation Stir for 1-2h (Formation of 2-lithio-1-methylimidazole) Base_Addition->Lithiation Electrophile_Addition Add Electrophile Lithiation->Electrophile_Addition Warming Warm to RT & Stir Electrophile_Addition->Warming Quench Quench with aq. NH4Cl Warming->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify End C2-Functionalized Product Purify->End

Caption: Workflow for the C2-lithiation of 1-methylimidazole.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield? Check_Reagents Check Reagent Quality (Titrate Base, Dry Starting Material) Start->Check_Reagents Yes Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) Check_Reagents->Check_Conditions Optimize_Base Optimize Base (Switch to s-BuLi or t-BuLi) Check_Conditions->Optimize_Base Optimize_Temp Optimize Temperature (Controlled warming if sluggish) Optimize_Base->Optimize_Temp Consider_Additive Consider Additive (e.g., TMEDA) Optimize_Temp->Consider_Additive Success Improved Yield Consider_Additive->Success

Caption: Troubleshooting logic for low-yield lithiation reactions.

References

  • Reddit. (2019, October 13). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. Reddit. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-(Lithiomethyl)-1-methylimidazole as a non-reactive bulk base and its novel mixed dimer with a chiral lithium amide in catalytic stereoselective deprotonation. Royal Society of Chemistry. Retrieved from [Link]

  • ARKAT-USA, Inc. (2011). Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations. ARKIVOC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • MDPI. (2025, March 6). Effects of Li Salt and Additive Content on the Electrochemical Performance of [C4C1mim]-Based Ionic Liquid Electrolytes. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, February 1). The impact of temperature on ion motions in 1-methylimidazolium-based protic ionic liquids. ResearchGate. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Metalation of 1-Methyl-, 1-Benzyl- and 1-Phenylimidazole with n-Butyllithium. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2003, January 1). Optimization of Organolithium Reactions. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

  • Organic Letters. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Organic Letters. Retrieved from [Link]

  • MPG.PuRe. (2025, February 25). The impact of temperature on ion motions in 1-methylimidazolium-based protic ionic liquids. MPG.PuRe. Retrieved from [Link]

  • LinkedIn. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. LinkedIn. Retrieved from [Link]

  • Chemistry. (2002, March 25). effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries. PMC. Retrieved from [Link]

  • PubMed. (2018, May 17). Florescence Quenching within Lithium Salt-Added Ionic Liquid. PubMed. Retrieved from [Link]

  • Journal of Power Sources. (2017). Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. Journal of Power Sources. Retrieved from [Link]

  • Reddit. (2025, July 31). Lithiations Not Working. Reddit. Retrieved from [Link]

  • MOST Wiedzy. (2024, February 9). Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting. MOST Wiedzy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A novel imidazole-based electrolyte additive for improved electrochemical performance at elevated temperature of high-voltage LiNi0.5Mn1.5O4 cathodes. ResearchGate. Retrieved from [Link]

  • MDPI. (2024, February 9). Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the C-H/C-Li cross-coupling.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2018, January 15). Pot-Economy Autooxidative Condensation of 2-Aryl-2-lithio-1,3-dithianes. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A long-life lithium-oxygen battery via a molecular quenching/mediating mechanism. PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and assay developers working with 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol free base . This compound is a critical building block frequently utilized in the synthesis of MEK inhibitors and other targeted therapeutics[1].

Due to its unique structural architecture—a highly basic, strained azetidine ring, an imidazole moiety, and a hydroxyl group—this compound presents significant solubility and handling challenges. The combination of high polarity, zwitterionic-like hydrogen bonding networks, and hygroscopicity often leads to product loss during aqueous workup or erratic precipitation in biological assays.

Below, you will find a diagnostic workflow, causality-driven FAQs, physicochemical data, and self-validating experimental protocols to resolve these bottlenecks.

Diagnostic Workflow

G Start Solubility Issue: 3-(1-methyl-1H-imidazol-2-yl) azetidin-3-ol Context Identify Experimental Context Start->Context Synthesis Chemical Synthesis (Extraction/Purification) Context->Synthesis Assay In Vitro Assays (Stock Solution Prep) Context->Assay AqWorkup Aqueous Workup: Compound stuck in water? Synthesis->AqWorkup DMSOCrash DMSO Stock: Precipitation over time? Assay->DMSOCrash SolventMix Use 3:1 CHCl3:IPA & saturate aq. layer with NaCl AqWorkup->SolventMix Acidify Form in situ salt: Add 1.0 eq HCl or TFA DMSOCrash->Acidify

Workflow for troubleshooting azetidin-3-ol solubility based on experimental context.

Frequently Asked Questions & Troubleshooting

Q1: Why does the free base crash out of my organic reaction mixtures or resist dissolution in standard solvents like DCM or EtOAc? The Causality: The insolubility is driven by the compound's exceptionally high crystal lattice energy. The azetidine N-H and imidazole nitrogens act as strong hydrogen-bond acceptors, while the 3-hydroxyl group acts as a potent donor. This creates a robust, polymeric intermolecular hydrogen-bond network in the solid state. Standard non-polar or moderately polar solvents (like DCM or EtOAc) lack the capacity to competitively disrupt this network. The Solution: Switch to a highly polar, protic-acceptor solvent mixture. A 3:1 or 2:1 mixture of Chloroform:Isopropanol (CHCl₃:IPA) is highly effective at disrupting these networks[2]. The isopropanol acts as a competitive H-bond donor/acceptor, while chloroform provides a polarizable bulk solvation medium.

Q2: I am losing my product during aqueous extraction. How can I recover the free base from the aqueous layer? The Causality: Azetidine has a high basicity with a pKa of approximately 11.29[3]. At neutral pH, the azetidine nitrogen is fully protonated, making the molecule entirely water-soluble. Even if you basify the solution to pH 12 to yield the neutral free base, the high density of polar heteroatoms (N, N, N, O) on a small carbon skeleton results in an extremely low LogP. It thermodynamically prefers the aqueous phase. The Solution: You must employ a rigorous "salting out" technique combined with a specialized extraction solvent. Saturating the aqueous layer with NaCl reduces the chemical potential of water, forcing the polar organic molecule into the organic phase, which should be extracted using a CHCl₃:IPA mixture[4]. (See Protocol A).

Q3: I'm preparing stock solutions for in vitro assays, but the compound precipitates in 100% DMSO over time. What is happening? The Causality: The free base is highly hygroscopic. If your DMSO is not strictly anhydrous, or if the vial is opened in a humid environment, the compound absorbs trace water. This leads to the formation of a crystalline hydrate complex that is insoluble in the bulk DMSO matrix and crashes out of solution. The Solution: Convert the free base to a more soluble salt in situ. By adding a stoichiometric amount of a pharmaceutically acceptable acid (e.g., 1.0 eq of HCl), you protonate the azetidine ring. This introduces ion-dipole interactions with the DMSO, dramatically increasing solubility and preventing hydrate precipitation. (See Protocol B).

Physicochemical Properties & Solvent Compatibility

The following table summarizes the solubility profile of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol free base across various solvent systems to guide your experimental design.

Solvent SystemPrimary ApplicationSolubility ProfileMechanistic Rationale
Hexanes / Heptane Synthesis (Trituration)InsolubleCannot disrupt the polar H-bond network; useful only for washing away non-polar impurities.
Dichloromethane (DCM) ExtractionPoor (< 1 mg/mL)Insufficient H-bond acceptor/donor capacity to overcome lattice energy.
3:1 CHCl₃:IPA Extraction / ChromatographyExcellent (> 50 mg/mL)IPA acts as a competitive H-bond donor/acceptor; CHCl₃ provides bulk solvation[4].
100% Anhydrous DMSO Assay Stock PreparationModerate (Unstable)Hygroscopic nature of the free base leads to hydrate formation and eventual precipitation.
DMSO + 1.0 eq HCl Assay Stock PreparationExcellent (> 100 mM)Protonation of the azetidine ring breaks solid-state lattice energy and enhances ion-dipole solvation.

Validated Experimental Protocols

Protocol A: Quantitative Extraction of Highly Polar Azetidines from Aqueous Media

This protocol is designed as a self-validating system to ensure zero product loss during synthetic workups.

  • pH Adjustment: Cool the aqueous reaction mixture to 0°C. Slowly add 2M NaOH dropwise until the pH reaches 11.5–12.0. (Causality: Ensures the azetidine ring, pKa ~11.3, is fully deprotonated[3]).

  • Salting Out: Add solid, anhydrous NaCl to the aqueous layer while stirring vigorously until no more salt dissolves (complete saturation).

  • Solvent Extraction: Add 3 volumes of a freshly prepared 3:1 (v/v) Chloroform:Isopropanol mixture[2]. Shake vigorously in a separatory funnel and allow the layers to separate. Repeat this extraction 3 times.

  • Self-Validation Step: Spot a drop of the remaining aqueous layer onto a silica TLC plate. Stain with Ninhydrin or Dragendorff's reagent and heat. A lack of coloration confirms the complete extraction of the amine.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Do not use MgSO₄ , as its high Lewis acidity can trap and coordinate polar amines, reducing your yield.

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature no higher than 35°C to prevent thermal degradation of the strained azetidine ring[3].

Protocol B: Preparation of Stable DMSO Stock Solutions for Biological Assays

This protocol guarantees the long-term stability of assay stocks by preventing hydrate-induced precipitation.

  • Handling: Weigh the hygroscopic free base rapidly under a dry nitrogen atmosphere or inside a benchtop glovebag to minimize atmospheric moisture absorption.

  • Initial Solvation: Transfer the powder to a sealed vial and add anhydrous DMSO (water content <0.005%) to achieve a concentration 10% below your final target (e.g., add 900 µL for a final 1 mL volume).

  • In Situ Salt Formation: Add exactly 1.0 equivalent of 1M aqueous HCl (or 1M HCl in dioxane for strictly anhydrous needs).

  • Agitation: Vortex the vial vigorously for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

  • Self-Validation Step: Inspect the stock solution against a dark background while shining a strong, focused light source through the vial (observing the Tyndall effect). The solution must be perfectly optically clear; any scattering indicates remaining micro-precipitates.

  • Storage: Adjust to the final target volume with anhydrous DMSO. Aliquot into single-use vials and store at -20°C in a desiccator.

References[1] US7803839B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases | Source: Google Patents | Link[3] Preparation and Synthetic Applications of Azetidines | Source: Heterocycles / CLOCKSS |Link[4] Metabolites of Chlorpheniramine: Isolation and Identification of the Polar Metabolite | Source: The University of Arizona | Link[2] Solid-phase extraction columns in the analysis of lipids | Source: AOCS | Link

Sources

Technical Support Center: A Guide to Reverse-Phase Chromatographic Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these unique and often problematic compounds using reverse-phase chromatography. Here, we will explore the underlying reasons for these difficulties and provide practical, field-proven troubleshooting strategies and frequently asked questions to streamline your purification workflows.

The Challenge of Purifying Polar Azetidine Derivatives

Polar azetidine derivatives are a class of compounds with significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. However, their purification by reverse-phase chromatography is often fraught with challenges. The inherent polarity of the azetidine ring, coupled with the presence of other polar functional groups, can lead to a host of issues including poor retention, peak tailing, and co-elution with polar impurities.[1][2] The basic nature of the azetidine nitrogen can also result in undesirable interactions with the stationary phase, further complicating separations.[1]

This guide provides a systematic approach to troubleshooting these common problems, empowering you to develop robust and efficient purification methods.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the reverse-phase purification of polar azetidine derivatives in a direct question-and-answer format.

Issue 1: Poor or No Retention on a C18 Column

Question: My polar azetidine derivative shows little to no retention on a standard C18 column and elutes in the void volume. How can I improve its retention?

Answer: This is a classic problem when dealing with highly polar molecules in reverse-phase chromatography.[3] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to enhance retention:

  • Mobile Phase pH Adjustment: The retention of ionizable compounds, such as the basic nitrogen in the azetidine ring, is highly dependent on the mobile phase pH.[4]

    • For Basic Azetidines: To increase retention, you need to suppress the ionization of the azetidine nitrogen. This is achieved by increasing the pH of the mobile phase to a level at least 2 units above the pKa of the azetidine nitrogen, rendering it neutral and less polar.[4][5] A higher pH will increase its hydrophobicity and interaction with the C18 stationary phase.

    • Caution: Standard silica-based C18 columns are not stable at high pH (typically above pH 8).[6] For high pH applications, it is crucial to use a hybrid or organo-silica-based column specifically designed for high pH stability.

  • Employ a More Polar Stationary Phase: If pH adjustment is not feasible or sufficient, consider a stationary phase with a different selectivity.

    • Phenyl-Hexyl Phases: These columns offer alternative selectivity for polar compounds due to π-π interactions.[7][8]

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.[3][8]

  • Utilize Ion-Pairing Chromatography: For charged azetidine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[3][6][7] These reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) for basic compounds, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

    • Note: Ion-pairing reagents can be difficult to remove from the column and may not be suitable for all detection methods, such as mass spectrometry.[9]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are still not retained under reverse-phase conditions, HILIC is an excellent alternative.[1][7][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, providing good retention for very polar analytes.

Issue 2: Significant Peak Tailing

Question: My azetidine derivative produces a broad, tailing peak, even after optimizing the mobile phase. What causes this and how can I fix it?

Answer: Peak tailing for basic compounds like azetidines in reverse-phase chromatography is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][4] These interactions lead to a non-ideal chromatographic process and result in poor peak shape.

Here’s how to address peak tailing:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into the mobile phase (typically 0.1-1%) can effectively mask the acidic silanol groups, leading to sharper, more symmetrical peaks.[1]

    • Lower the Mobile Phase pH: At a low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), the residual silanol groups are protonated and less likely to interact with the protonated basic analyte through ion-exchange.[4][6] This can significantly improve peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have a lower concentration of residual silanol groups, which minimizes the potential for peak tailing.

  • Operate at a Higher Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve mass transfer kinetics and reduce the strength of interactions causing peak tailing, leading to sharper peaks. However, be mindful of the thermal stability of your compound.

Issue 3: Co-elution with a Polar Impurity

Question: My product and a key polar impurity have very similar retention times and co-elute. How can I improve the separation?

Answer: Achieving separation between compounds with similar polarities is a common challenge. Here are several approaches to improve resolution:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and may alter the elution order and improve separation.[4][11]

    • Fine-tune the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.[1]

  • Alter the Stationary Phase: As mentioned previously, switching to a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group phase, can often resolve co-eluting compounds.[3][7][8]

  • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds. Systematically varying the pH of the mobile phase can often lead to the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar azetidine derivatives so challenging?

Polar azetidine derivatives present a unique purification challenge due to a combination of factors:

  • High Polarity: The presence of the nitrogen atom in the azetidine ring, often as a secondary or tertiary amine, along with other polar functional groups, makes these compounds highly polar. This leads to poor retention in reverse-phase chromatography.[1]

  • Basicity: The azetidine nitrogen is basic and can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][4]

  • Water Solubility: Many polar azetidines are highly water-soluble, which can complicate extractions from aqueous layers during workup, potentially leading to product loss.[1]

  • Potential for Ring Instability: The strained four-membered ring of azetidine can be susceptible to ring-opening under certain conditions, particularly acidic conditions.[2][12]

Q2: What are the most common impurities encountered during the synthesis and purification of azetidines?

Common impurities can include unreacted starting materials, byproducts from side reactions such as ring-opening or polymerization, and closely related isomers.[2]

Q3: My azetidine derivative seems to be degrading on the column. What should I do?

Degradation on the column can be a serious issue, especially for sensitive molecules like azetidines. The acidic nature of some reverse-phase mobile phases (e.g., those containing TFA) can potentially lead to the degradation of the azetidine ring.[2][12]

  • Use a Milder Acid: If an acidic mobile phase is required for retention and peak shape, consider using a weaker acid like formic acid instead of trifluoroacetic acid.

  • Neutral or Basic Mobile Phase: If possible, use a neutral or slightly basic mobile phase with a pH-stable column.

  • Lower the Temperature: Running the purification at a lower temperature can help to minimize degradation.

Q4: Can I use normal-phase chromatography for purifying polar azetidine derivatives?

While reverse-phase is often preferred for polar compounds, normal-phase chromatography can also be used. However, the strong interaction of polar azetidines with the polar silica gel stationary phase can lead to significant streaking and poor elution.[1] To overcome this, it is often necessary to add a basic modifier like triethylamine to the mobile phase to improve peak shape.[1]

Experimental Protocols

Protocol 1: General Screening Method for Polar Azetidine Derivatives

This protocol provides a starting point for developing a purification method for a new polar azetidine derivative.

  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a scouting gradient of 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength.

  • Analysis of Results: Based on the retention time and peak shape from the scouting run, adjust the gradient, mobile phase, or stationary phase as described in the troubleshooting section.

ParameterInitial ConditionRationale
Column C18, 4.6x150 mm, 5 µmGeneral purpose reverse-phase column.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for basic compounds.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5-95% B over 15 minA broad gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides stable operating conditions.
Protocol 2: Method for a Highly Polar Azetidine with Poor Retention

This protocol is designed for cases where the initial screening shows little to no retention.

  • Column Selection: Use a column designed for high pH stability (e.g., a hybrid or organo-silica C18 column).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a gradient of 5-50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • Post-Run Column Wash: Ensure the column is thoroughly washed with a mobile phase of intermediate pH after use to maintain column longevity.

Visualizing the Workflow

Troubleshooting Logic for Poor Peak Shape

start Poor Peak Shape (Tailing) check_silanol Secondary Interactions with Residual Silanols? start->check_silanol add_modifier Add Basic Modifier (e.g., 0.1% TEA) check_silanol->add_modifier Yes lower_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_silanol->lower_ph Yes use_endcapped Use High-Purity, End-Capped Column check_silanol->use_endcapped Yes increase_temp Increase Column Temperature check_silanol->increase_temp Yes good_peak Good Peak Shape add_modifier->good_peak lower_ph->good_peak use_endcapped->good_peak increase_temp->good_peak

Caption: Troubleshooting workflow for addressing poor peak shape.

Decision Tree for Improving Retention

start Poor Retention adjust_ph Adjust Mobile Phase pH (Increase for Basic Analytes) start->adjust_ph change_column Change Stationary Phase (e.g., Phenyl-Hexyl, EPG) adjust_ph->change_column Not Sufficient good_retention Adequate Retention adjust_ph->good_retention Successful ion_pairing Use Ion-Pairing Reagents change_column->ion_pairing Not Sufficient change_column->good_retention Successful try_hilic Switch to HILIC ion_pairing->try_hilic Not Feasible/ Sufficient ion_pairing->good_retention Successful try_hilic->good_retention Successful

Caption: Decision tree for improving the retention of polar compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • LC Troubleshooting. (2014, August 22). Retaining Polar Compounds.
  • Biotage. (2012). Reversed-Phase Flash Purification.
  • Benchchem. (2025, December). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (n.d.). Technical Support Center: Characterization of 3-((4-Bromophenyl)sulfonyl)azetidine Derivatives.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • LC Troubleshooting. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • SelectScience. (2017, February 14). How to Optimize Your Reversed Phase Chromatography.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Journal of Medicinal Chemistry. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • MDPI. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.

Sources

Technical Support Center: A Researcher's Guide to Handling Azetidin-3-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for handling azetidin-3-ol dihydrochloride. As a key building block in modern drug discovery and development, particularly in the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs), its unique properties demand careful handling.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the hygroscopic and acidic nature of this salt, ensuring experimental success and integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of azetidin-3-ol dihydrochloride.

Q1: What is azetidin-3-ol dihydrochloride and why is it supplied as a dihydrochloride salt?

Azetidin-3-ol is a small, four-membered heterocyclic alcohol. It is frequently supplied as a dihydrochloride salt (C₃H₇NO · 2HCl) to enhance its stability and shelf-life. The salt form protonates the nitrogen atom of the azetidine ring, which prevents oxidation of the amine's lone pair and reduces its reactivity during storage.[2] This practice is common for many organic amines as it often yields a more stable, crystalline solid that is easier to purify and handle compared to the volatile free base.[3]

Q2: What does "hygroscopic" mean and why is it a critical consideration for this salt?

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4] Azetidin-3-ol dihydrochloride is known to be hygroscopic.[5] This is a critical property because moisture absorption can lead to significant physical and chemical problems:

  • Physical Changes: The powder can transform from a free-flowing solid into a clumpy, caked, or sticky paste, which is extremely difficult to weigh accurately and dispense.[4][6]

  • Chemical Instability: The presence of water can potentially compromise the compound's integrity over the long term. For some pharmaceutical salts, this can even lead to hydrolysis.[7]

  • Inaccurate Stoichiometry: If the material has absorbed a significant amount of water, the actual weight of the azetidin-3-ol moiety will be less than the measured weight, leading to errors in reaction stoichiometry.

Q3: How should I properly store azetidin-3-ol dihydrochloride?

Proper storage is the first line of defense against moisture-related issues. Based on supplier safety data sheets (SDS), the recommended storage conditions are:

  • In a tightly-sealed container. [8]

  • In a dry environment, preferably in a desiccator with a suitable desiccant.

  • In a dark place to prevent potential light-induced degradation.[5][9]

  • At the recommended temperature, which is often room temperature or refrigerated (2-8°C).[5][9] For highly sensitive applications, storing the container inside a larger, sealed bag containing desiccant or under an inert atmosphere (e.g., in a glove box) provides an extra layer of protection.[4]

Q4: What are the primary safety hazards associated with this compound?

According to its Safety Data Sheet (SDS), azetidin-3-ol dihydrochloride is classified with several hazards.[10][11] Users must wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety glasses.[12] Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.[8][12]

  • H335: May cause respiratory irritation.[8] Always handle this chemical in a well-ventilated area or a chemical fume hood.[10][12]

Troubleshooting Guide: From Clumps to Clear Reactions

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Root Cause Analysis Recommended Solution & Explanation
The powder is clumpy or has formed a solid cake in the bottle. The material has absorbed significant atmospheric moisture due to improper storage or repeated opening in a humid environment.Solution 1 (Drying): If you have access to a vacuum oven and know the compound is thermally stable, you can dry the material under vacuum. Gentle heating can be applied, but first verify the decomposition temperature. Solution 2 (Use As-Is with Quantification): For immediate use, you can proceed but must account for the water content. Use an analytical technique like Karl Fischer titration or Thermogravimetric Analysis (TGA) to determine the exact water percentage.[][14][15] Adjust the mass you weigh accordingly to get the correct molar amount of the active compound.
The weight on the analytical balance is unstable and drifting upwards. The hygroscopic powder is actively absorbing moisture from the air as you weigh it. This is a common issue with hygroscopic materials.[16]Solution 1 (Fast Weighing): Work quickly. Have your flask and spatula ready. Open the container for the minimum time possible. This reduces, but does not eliminate, error. Solution 2 (Weighing in a Controlled Atmosphere): The most reliable method is to handle and weigh the salt inside a glove box with a low-humidity atmosphere.[17][18] Solution 3 (Weigh-and-Dissolve): Weigh the approximate amount needed into your reaction flask on the balance. Immediately cap the flask, then use a high-resolution analytical technique (e.g., qNMR) on a small aliquot of the dissolved material to determine the precise concentration before proceeding with the reaction.
My reaction requires the free base, but it is not working or giving low yield. You have not added a sufficient amount of base to neutralize both hydrochloride equivalents and deprotonate the azetidinium ion to form the neutral, nucleophilic free base.Solution: Use at least two molar equivalents of a suitable base to neutralize the dihydrochloride salt. A third equivalent may be needed if the base is also intended to act as a catalyst or reactant in the subsequent step. A common procedure is to dissolve the salt in a suitable solvent and then add a mild aqueous base like sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[19] The choice of base depends on the reaction's solvent and sensitivity to water.
I am observing unexpected side products or reaction pathways. The azetidine ring contains two nucleophilic sites: the nitrogen and the oxygen of the alcohol.[19] Additionally, the chloride counter-ion from the salt could potentially participate in or influence the reaction.[20][21]Solution 1 (Nitrogen Protection): To ensure reactions occur selectively at the hydroxyl group (O-alkylation, O-acylation, etc.), the azetidine nitrogen must be protected, typically with a Boc (tert-butoxycarbonyl) group. This removes the nucleophilicity of the nitrogen.[19] Solution 2 (Analyze Reaction Conditions): If N-functionalization is desired, ensure the hydroxyl group does not interfere. Investigate if the chloride ion could be acting as a nucleophile or influencing a catalyst's activity. If so, consider using a different salt form (e.g., trifluoroacetate) or adding a chloride scavenger if compatible with your reaction.

Key Experimental Protocols

Protocol 1: Accurate Weighing of Azetidin-3-ol Dihydrochloride

This protocol details the best-practice method for weighing a hygroscopic solid when a glove box is not available.

Objective: To accurately weigh a specific mass of the hygroscopic salt while minimizing moisture absorption.

Methodology: Weighing by Difference into the Reaction Vessel

  • Preparation: Place your clean, dry, and capped reaction flask on the analytical balance. Tare the balance to zero.

  • Initial Transfer: Remove the flask from the balance. In a draft-free area (like a fume hood with the sash lowered), quickly open the azetidin-3-ol dihydrochloride container. Using a clean spatula, transfer an approximate amount of the solid, slightly more than your target, into the reaction flask.

  • Seal and Weigh: Immediately and securely cap the reaction flask. Place it back on the tared analytical balance. Record the stable mass. This is your Mass 1 (Flask + Sample) .

  • Final Weighing: Remove the flask from the balance. Proceed with your experiment by adding solvent.

  • Calculation: The accurate weight of the transferred solid is simply Mass 1 . This method ensures that the final recorded weight corresponds to the material inside the sealed vessel, unaffected by ongoing moisture absorption.

Protocol 2: In-Situ Generation of Azetidin-3-ol Free Base for Reaction

This protocol describes the process of neutralizing the dihydrochloride salt to generate the reactive free base for subsequent synthetic steps.

Objective: To prepare a solution of the azetidin-3-ol free base from its dihydrochloride salt.

Materials:

  • Azetidin-3-ol dihydrochloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer and stir bar

Methodology:

  • Setup: Place the accurately weighed azetidin-3-ol dihydrochloride into an oven-dried reaction flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).[22]

  • Dissolution: Add the desired anhydrous solvent via syringe and begin stirring. The salt may not fully dissolve until the base is added.

  • Neutralization: Slowly add 2.2 equivalents of the organic base (e.g., TEA) dropwise via syringe at room temperature or 0 °C, depending on the reaction's requirements. The slight excess ensures complete neutralization.

  • Stirring: Allow the mixture to stir for 15-30 minutes under the inert atmosphere. You will likely observe the formation of a precipitate, which is the triethylammonium chloride salt.

  • Reaction: The resulting slurry or solution now contains the azetidin-3-ol free base and can be used directly in the next step of your synthesis (e.g., by adding your electrophile). The ammonium salt byproduct is often spectator to the reaction and can be removed during the aqueous workup.

Visualized Workflows & Data

Workflow for Handling a New Bottle of Azetidin-3-ol Dihydrochloride

G A Receive New Bottle of Azetidin-3-ol Dihydrochloride B Inspect for Intact Seal and Dry Appearance A->B C Is Powder Free-Flowing? B->C D Store in Desiccator Under Inert Atmosphere (if possible) C->D Yes F Material is Clumped or Caked C->F No E Proceed to Weighing (Use Protocol 1) D->E G Quantify Water Content (e.g., Karl Fischer) F->G H Adjust Weighed Mass Based on Water Content G->H H->E G A Reaction with Azetidin-3-ol Shows Low Conversion B Was the Dihydrochloride Salt Neutralized? A->B C Add Base to Generate Free Base In-Situ B->C No D Were >2 Equivalents of Base Used? B->D Yes G Problem Likely Solved. Proceed with Reaction. C->G E Increase Base to 2.2 Equivalents D->E No F Investigate Other Factors: - Solvent Purity - Reagent Stability - Reaction Temperature D->F Yes E->G

Caption: Troubleshooting low-yield neutralization reactions.

Table 1: Solubility Profile of Azetidin-3-ol and its Hydrochloride Salt
SolventAzetidin-3-ol (Free Base)Azetidin-3-ol Dihydrochloride SaltNotes
Water SolubleSoluble [5]The salt form is designed for high aqueous solubility.
Methanol SolubleSlightly Soluble [5]Polar protic solvents are generally effective.
DMSO SolubleSlightly Soluble [5]A good solvent for creating stock solutions.
Dichloromethane (DCM) SolubleSparingly Soluble / InsolubleBecomes soluble upon addition of an organic base like TEA.
n-Heptane InsolubleInsolubleNon-polar solvents are not suitable.

Note: Solubility data is compiled from various sources and practical lab experience. "Slightly Soluble" for the salt may improve significantly upon gentle heating or extended sonication.

References

  • MedChemExpress. (n.d.). Azetidin-3-ol hydrochloride SDS.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Azetidin-3-yl)-1,2,3,4-tetrahydroquinazolin-2-one.
  • BenchChem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Uchiyama, N., et al. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). Chemical and Pharmaceutical Bulletin, 69(2), 118–123.
  • Randhawa, J. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 11(10), 1-13.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents.
  • Schlenk Line Survival Guide. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
  • Enamine. (n.d.). Safety Data Sheet: N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride.
  • Abovchem. (n.d.). azetidin-3-ol hydrochloride - CAS:18621-18-6.
  • ChemicalBook. (2025, July 16). Azetidin-3-ol Chemical Properties,Uses,Production.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Fatyeyeva, K., et al. (2022). A data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 679-692.
  • Fisher Scientific. (n.d.). Azetidines.
  • Sigma-Aldrich. (n.d.). Azetidin-3-ol | 45347-82-8.
  • Luterbacher, J. S., et al. (2019). Effects of chloride ions in acid-catalyzed biomass dehydration reactions in polar aprotic solvents.
  • Chemistry Stack Exchange. (2012, November 26). Why are solid phase organics often conjugated to HCl?
  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
  • BenchChem. (2025). Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol.
  • Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.
  • Chembites. (2021, January 21). Organic Synthesis With A Side Of Salt.
  • Sigma-Aldrich. (n.d.). Weight Measurement, the Accurate Way.
  • Margolis, S. A., & Levenson, M. (2000). Certification by the Karl Fischer method of the water content in SRM 2890, water saturated 1-octanol, and the analysis of associated interlaboratory bias in the measurement process. Fresenius' Journal of Analytical Chemistry, 367(1), 1–7.
  • Chromatography Forum. (2008, October 20). How to weigh a hygroscopic substance.
  • BLD Pharm. (n.d.). 45347-82-8|Azetidin-3-ol.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2056.
  • BenchChem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • Wessels, P. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Insight.
  • ChemicalBook. (2026, January 13). 3-Hydroxyazetidine hydrochloride.
  • ECHA. (2013, April 3). Solubility in organic solvents / fat solubility.
  • Chem-Impex. (n.d.). Azetidine hydrochloride.
  • Fisher Scientific. (n.d.). Azetidines.
  • BenchChem. (2025). Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol.

Sources

optimizing nucleophilic addition to sterically hindered azetidinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Nucleophilic Reactions of Sterically Hindered Azetidinones

Current Status: Online Operator: Senior Application Scientist, Chemical Process Development Ticket ID: AZT-OPT-4492

PART 1: CORE DIRECTIVE & DIAGNOSTIC FRAMEWORK

The "Addition" Misnomer & Steric Reality In the context of azetidinones (


-lactams), "nucleophilic addition" is a mechanistic gateway, not usually the final endpoint. Depending on your target, you are likely attempting one of two distinct pathways, both of which are severely compromised by steric hindrance at the C3 and C4 positions:
  • Nucleophilic Acyl Substitution (Ring Opening): Attack at C2 (carbonyl) to cleave the N1-C2 bond. This yields

    
    -amino acid derivatives (e.g., Taxol side-chain synthesis).[1][2][3][4]
    
  • C4-Nucleophilic Substitution (Ring Functionalization): Attack at C4 to displace a leaving group (usually -OAc, -SO2Ph) via an

    
    -acyliminium ion intermediate. This preserves the ring.
    

The Steric Barrier: Substituents at C3 (especially bulky groups like -Ph, -OiPr, or silyl ethers) create a "picket fence" effect. They shield the carbonyl carbon from nucleophilic trajectory (Burgi-Dunitz angle) and destabilize the transition state for ring opening.

PART 2: TROUBLESHOOTING GUIDES (FAQs)

Module A: Ring Opening (Synthesis of -Amino Acids)

Q1: I am treating a C3-bulky azetidinone with a Grignard reagent, but I’m recovering starting material. Increasing temperature just degrades it.

  • Diagnosis: The nucleophile is too bulky or the carbonyl is insufficiently electrophilic. Thermal energy is promoting non-specific decomposition rather than overcoming the activation energy of the hindered center.

  • Corrective Action:

    • Switch to "Harder" Nucleophiles: Organolithiums (RLi) are smaller and more aggressive than Grignards.

    • N-Activation (Electronic Tuning): If your Nitrogen is unprotected or has an electron-donating group (EDG), the carbonyl is deactivated. Install an Electron-Withdrawing Group (EWG) like Boc , Tosyl , or Nosyl on N1. This lowers the LUMO energy of the C=O bond, inviting attack even by hindered nucleophiles [1].

    • Lewis Acid Catalysis: Add a mild Lewis acid (

      
      , 
      
      
      
      ) to coordinate the carbonyl oxygen. This increases electrophilicity without the harshness of proton acids.

Q2: My ring opening is happening, but I'm getting a mixture of C-N cleavage (desired) and C-C cleavage (retro-aldol type fragmentation).

  • Diagnosis: This competes when the nucleophile acts as a base.

  • Corrective Action:

    • Buffer the Environment: If using alkoxides, use the corresponding alcohol as solvent.

    • Temperature Control: Ring opening is generally favored at lower temperatures (

      
       to 
      
      
      
      ) under kinetic control. High temps favor thermodynamic fragmentation.
Module B: C4-Functionalization (Ring Preservation)

Q3: I’m trying to substitute a C4-acetoxy group with a silyl enol ether, but the reaction is sluggish.

  • Diagnosis: You are likely relying on an

    
     mechanism, which is impossible at the C4 position due to ring strain and steric blocking. You must force the 
    
    
    
    -like mechanism via an
    
    
    -acyliminium ion.
  • Corrective Action:

    • Lewis Acid Switch: Use

      
        or 
      
      
      
      . These complex with the acetoxy group, forcing it to leave and generating the highly reactive planar iminium ion. The nucleophile then attacks the least hindered face (usually trans to the C3 substituent) [2].

Q4: The diastereoselectivity of my C4-alkylation is poor (cis/trans mixture).

  • Diagnosis: The intermediate iminium ion is planar. The facial selectivity is dictated by the C3 substituent.

  • Corrective Action:

    • Increase C3 Bulk: Temporarily increase the size of the C3 protecting group (e.g., switch TBS to TIPS). This forces the incoming nucleophile to attack from the opposite face (trans-selectivity).

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Lewis Acid-Catalyzed Ring Opening (Taxol Side-Chain Type)

Target: Opening a C3-protected-4-aryl-azetidinone to a


-amino ester.

Reagents:

  • Substrate: N-Benzoyl-3-TIPS-4-phenyl-2-azetidinone (1.0 eq)

  • Nucleophile: MeOH (Solvent/Reagent)

  • Catalyst:

    
     (5 mol%) or PTSA (10 mol%)
    

Workflow:

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Dissolution: Dissolve substrate in anhydrous MeOH (0.1 M).

  • Catalyst Addition: Add

    
     at 
    
    
    
    .
    • Note: Scandium triflate is preferred over PTSA for acid-sensitive silyl groups due to its mild nature and coordination ability [3].

  • Reaction: Stir at RT. Monitor by TLC (EtOAc/Hex). The disappearance of the

    
    -lactam C=O stretch (
    
    
    
    ) in IR is a key indicator.
  • Quench: Add saturated

    
    . Extract with DCM.
    
Protocol B: C4-Allylation via N-Acyliminium Ion

Target: Replacing C4-OAc with an allyl group while preserving the ring.

Reagents:

  • Substrate: 4-Acetoxy-2-azetidinone derivative (1.0 eq)

  • Nucleophile: Allyltrimethylsilane (1.5 eq)

  • Lewis Acid:

    
     (1.2 eq)
    
  • Solvent: Anhydrous DCM

Workflow:

  • Cooling: Cool substrate solution in DCM to

    
    .
    
  • Lewis Acid: Add

    
     dropwise.
    
    • Mechanistic Check: The Lewis acid complexes with the acetoxy carbonyl.

  • Nucleophile: Add allyltrimethylsilane slowly.

  • Warming: Allow to warm to

    
     over 2 hours.
    
    • Why? The iminium ion forms at low temp; nucleophilic attack is rapid. Warming drives the silyl group removal.

  • Quench: Pour into ice-cold

    
    .
    

PART 4: DATA & VISUALIZATION

Comparison of Lewis Acids for Azetidinone Activation

Lewis AcidStrengthPrimary ApplicationRisk Profile

HighC4-Substitution (Hard nucleophiles)Can cleave acid-sensitive protecting groups (TBS, Boc).

Med-HighC4-Substitution (Allylsilanes)Forms stable complexes; generally safe for C3-ethers.

MediumRing Opening (Alcoholysis)Water-tolerant; recyclable; excellent for steric bulk.

HighC4-Substitution (Silyl enol ethers)Extremely moisture sensitive; generates TfOH in situ.

Decision Tree: Optimizing Reaction Conditions

AzetidinoneOptimization Start Substrate: Sterically Hindered Azetidinone Goal What is your Synthetic Goal? Start->Goal RingOpen Ring Opening (Make β-Amino Acid) Goal->RingOpen RingFunc Ring Functionalization (C4 Substitution) Goal->RingFunc CheckN Check N1 Substituent RingOpen->CheckN LeavingGroup Check C4 Leaving Group RingFunc->LeavingGroup ElectronRich Electron Donating (H, Alkyl) Deactivated Carbonyl CheckN->ElectronRich ElectronPoor Electron Withdrawing (Boc, Ts) Activated Carbonyl CheckN->ElectronPoor Action1 Protect N1 with Boc/Tosyl ElectronRich->Action1 CheckNu Nucleophile Type ElectronPoor->CheckNu Action1->ElectronPoor BulkyNu Bulky (Grignard/t-BuO) CheckNu->BulkyNu SmallNu Small (MeOH/LiR) CheckNu->SmallNu Action2 Add Lewis Acid (Sc(OTf)3) or Switch to Organolithium BulkyNu->Action2 GoodLG Acetoxy / Sulfonyl LeavingGroup->GoodLG BadLG Alkyl / H LeavingGroup->BadLG LewisAcid Select Lewis Acid GoodLG->LewisAcid Stop Reaction Not Viable via Nucleophilic Sub. BadLG->Stop SoftNu Soft Nu (Silyl Enol Ether) LewisAcid->SoftNu HardNu Hard Nu (Grignard) LewisAcid->HardNu UseTMS Use TMSOTf or ZnCl2 SoftNu->UseTMS UseTi Use TiCl4 (Low Temp) HardNu->UseTi

Caption: Logical workflow for selecting reagents based on reaction pathway (Ring Opening vs. C4-Substitution).

REFERENCES

  • Ojima, I. , et al. "Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-beta-lactams." Journal of Organic Chemistry, 1991. Link

  • Palomo, C. , et al. "Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition." European Journal of Organic Chemistry, 1999. Link

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999. Link

  • Alcaide, B. , & Almendros, P. "The β-Lactam Synthon: A Versatile Intermediate in Organic Synthesis."[2] Chemical Reviews, 2001. Link

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Technical Support Center: Navigating the Deprotection of N-Boc-Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the challenges associated with the deprotection of N-Boc-azetidines. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure the integrity of your synthesis.

Azetidines are valuable four-membered nitrogen-containing heterocycles, increasingly incorporated into drug candidates due to their unique structural properties.[1] The tert-butyloxycarbonyl (Boc) group is a common and convenient choice for protecting the azetidine nitrogen. However, the inherent ring strain of the azetidine scaffold (approx. 25.4 kcal/mol) makes it susceptible to undesired side reactions during deprotection, particularly under acidic conditions.[2][3] This guide provides troubleshooting strategies and optimized protocols to help you preserve the integrity of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of N-Boc-azetidines so challenging?

The primary challenge stems from the significant ring strain of the four-membered ring.[2] While more stable than aziridines, azetidines are prone to ring-opening reactions.[2][3] During standard acid-catalyzed Boc deprotection (e.g., with Trifluoroacetic Acid - TFA), the azetidine nitrogen is protonated. This protonation increases the ring strain and makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack, which can lead to ring cleavage.[1][3]

Q2: What are the most common side reactions during N-Boc-azetidine deprotection?

The main side reactions are:

  • Ring-Opening: This is the most prevalent issue. It can be triggered by external nucleophiles (like the solvent or counter-ions) or, in some cases, by intramolecular nucleophilic attack from another functional group within the same molecule.[1][4] The reaction is often facilitated by strong acids which activate the ring.[3]

  • Alkylation by tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation.[5][6] This electrophile can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings or sulfur-containing residues, leading to undesired byproducts.[5][7]

  • Dimerization or Polymerization: Once deprotected, the resulting free azetidine can be unstable. If the concentration is high, the free amine of one molecule can act as a nucleophile and attack the azetidine ring of another, leading to dimerization or polymerization.

Q3: Which factors influence the stability of the azetidine ring during the reaction?

Several factors dictate the stability of the azetidine ring:

  • Acid Strength and Concentration: Harsh acidic conditions (e.g., neat TFA) readily promote protonation of the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[1][8]

  • Nucleophiles: The presence of strong nucleophiles, whether from the solvent, reagents, or within the substrate itself, increases the risk of ring-opening.[3]

  • Temperature: Higher reaction temperatures provide the energy to overcome the activation barrier for ring-opening. Reactions should ideally be run at lower temperatures.[3]

  • Substituents: The electronic nature of substituents on the azetidine ring or the N-aryl group can influence the nitrogen's basicity and, consequently, its propensity for protonation and decomposition.[1]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Significant formation of ring-opened byproducts is observed in my LC-MS/NMR.
  • Possible Cause 1: Acidic conditions are too harsh.

    • Scientific Rationale: Strong acids like TFA can excessively protonate the azetidine nitrogen, making the ring highly susceptible to cleavage. The rate of this decomposition is often pH-dependent, with faster degradation at lower pH.[1]

    • Recommended Solution:

      • Reduce Temperature: Perform the deprotection at 0 °C or even lower to slow the rate of the ring-opening side reaction.[8]

      • Use Milder Acids: Replace TFA with a less aggressive acid. A common alternative is 2-4M HCl in a non-nucleophilic solvent like 1,4-dioxane or ethyl acetate.[7][9]

      • Decrease TFA Concentration: Instead of 50-100% TFA, try using 10-25% TFA in Dichloromethane (DCM).[10]

  • Possible Cause 2: Nucleophilic attack from the solvent or other species.

    • Scientific Rationale: Solvents like methanol can act as nucleophiles and attack the activated azetidine ring. Similarly, counter-ions from the acid can also be nucleophilic.

    • Recommended Solution:

      • Change Solvent: Switch to a non-nucleophilic solvent such as Dichloromethane (DCM) or 1,4-dioxane.

      • Use Scavengers: While primarily for trapping carbocations, scavengers can also react with other reactive species.

  • Possible Cause 3: Intramolecular decomposition.

    • Scientific Rationale: A pendant functional group on the molecule (e.g., an amide) can act as an internal nucleophile, attacking the azetidine ring to form a cyclic byproduct.[1]

    • Recommended Solution: This is a substrate-dependent issue. If possible, redesign the molecule to increase the distance between the nucleophilic group and the azetidine ring.[1] Otherwise, use the mildest possible deprotection conditions to minimize the activation of the azetidine ring.

Issue 2: My product mass is 56 units higher than expected, suggesting tert-butylation.
  • Possible Cause: Alkylation by the tert-butyl cation.

    • Scientific Rationale: The standard mechanism of acid-catalyzed Boc deprotection involves the formation of a stable tert-butyl cation.[6][11] This carbocation is a potent electrophile that will react with any available nucleophile, including your desired product.

    • Recommended Solution: Use a cation scavenger.

      • Add Scavengers: Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation.[5][7] Common choices include triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole.[5][6][7] A standard cocktail for sensitive substrates is 95:2.5:2.5 TFA/H₂O/TIS.[12]

Issue 3: The deprotection reaction is sluggish or incomplete.
  • Possible Cause 1: Insufficient acid strength or concentration.

    • Scientific Rationale: The deprotection reaction relies on protonation of the Boc group's carbonyl oxygen.[6] If the acid is too weak or dilute, this initial step is inefficient.

    • Recommended Solution:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[7]

      • Slightly Increase Temperature: Cautiously warm the reaction from 0 °C to room temperature. Be aware this may also increase side reactions.[7]

      • Increase Acid Concentration: Gradually increase the concentration of TFA or switch to a stronger acid system like 4M HCl in dioxane.[7]

  • Possible Cause 2: Steric hindrance around the Boc-protected nitrogen.

    • Scientific Rationale: Bulky substituents near the N-Boc group can physically block the acid from accessing the carbonyl oxygen.

    • Recommended Solution: Employ more forcing conditions, such as longer reaction times or slightly elevated temperatures, while carefully monitoring for the onset of side product formation.[7]

Visualizations and Key Workflows

Deprotection Mechanism and Side Reaction Pathways

Fig. 1: N-Boc Azetidine Deprotection Pathways Start N-Boc-Azetidine ProtonatedBoc Protonated N-Boc-Azetidine Start->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu+ tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation RingOpening Ring-Opened Byproduct ProtonatedBoc->RingOpening + Nucleophile (e.g., Solvent) DesiredProduct Deprotected Azetidine (Salt) CarbamicAcid->DesiredProduct - CO2 Alkylation t-Butylated Byproduct tButylCation->Alkylation + Substrate Scavenged Trapped Cation (e.g., t-Butyl-SPh) tButylCation->Scavenged + Scavenger (e.g., Thioanisole)

Caption: Deprotection pathways for N-Boc-azetidines.

Troubleshooting Workflow

Fig. 2: Troubleshooting Workflow Start Deprotection Reaction Complete. Analyze Crude Product. CheckPurity Is Desired Product the Major Species? Start->CheckPurity Success Proceed to Purification CheckPurity->Success Yes Failure Side Products Observed CheckPurity->Failure No IdentifySideProduct Identify Side Product Type Failure->IdentifySideProduct RingOpened Ring-Opened IdentifySideProduct->RingOpened Mass consistent with addition of nucleophile Alkylated t-Butylated IdentifySideProduct->Alkylated Mass +56 Incomplete Incomplete Reaction IdentifySideProduct->Incomplete Starting material remains Sol_RingOpened Use Milder Acid (HCl/Dioxane) Lower Temperature Use Non-nucleophilic Solvent RingOpened->Sol_RingOpened Sol_Alkylated Add Scavenger (TIS, Thioanisole) Alkylated->Sol_Alkylated Sol_Incomplete Increase Reaction Time Increase Acid Concentration Incomplete->Sol_Incomplete

Caption: A logical workflow for troubleshooting common issues.

Recommended Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavengers

This protocol is suitable for many azetidines but includes scavengers to minimize side reactions.

  • Materials:

    • N-Boc-azetidine substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) or Thioanisole

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in DCM (approx. 0.1 M).

    • Add the scavenger, such as TIS (1.5 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TFA (10-20 equiv, typically 25-50% v/v).[10]

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 30-90 minutes).

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected azetidine.

Protocol 2: Mild Deprotection with HCl in Dioxane

This method is recommended for substrates that are highly sensitive to ring-opening.

  • Materials:

    • N-Boc-azetidine substrate

    • 4M HCl in 1,4-dioxane solution

    • Ethyl acetate or Diethyl ether

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in a minimal amount of a co-solvent like DCM or ethyl acetate if needed.

    • Add the 4M HCl in 1,4-dioxane solution (5-10 equiv of HCl).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with cold ether.

    • Alternatively, the reaction can be concentrated, and the resulting amine hydrochloride salt can be used directly or neutralized with a base.

Protocol 3: Alternative Deprotection with Oxalyl Chloride in Methanol

This protocol is effective for substrates with other acid-sensitive functional groups where TFA or HCl are not suitable.[13]

  • Materials:

    • N-Boc-azetidine substrate

    • Methanol, anhydrous

    • Oxalyl chloride

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv) in anhydrous methanol (approx. 0.1 M) and stir at room temperature.

    • Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution. Note: The reaction is exothermic and involves gas evolution.[13]

    • Stir the mixture at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.

    • Once complete, concentrate the solvent under reduced pressure. The product will be the hydrochloride salt.

    • The crude salt can be purified or neutralized with a suitable base and extracted as described in Protocol 1.

Summary of Deprotection Conditions
MethodReagent CocktailTemperatureProsCons
Standard 25-50% TFA in DCM + Scavenger0 °C to RTFast, effective for many substrates.[6]Can be too harsh for sensitive azetidines.
Mild Acid 4M HCl in Dioxane or EtOAcRoom Temp.Reduced risk of ring-opening.Can be slower than TFA.
Alternative Oxalyl Chloride in MethanolRoom Temp.Tolerates other acid-sensitive groups.[13]Reagents require careful handling.
Green p-Toluenesulfonic acid in DESRoom Temp.Environmentally friendly, efficient.[14]Requires preparation of the Deep Eutectic Solvent.

References

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem. 8

  • Scavengers for Boc deprotection to prevent side reactions. - Benchchem. 5

  • N-Boc deprotection issues and alternative methods - Benchchem. 7

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.

  • WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents.

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. 6

  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. 9

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - Organic Chemistry Portal.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals.

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.

  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. 3

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.

  • Amino Acid Derivatives for Peptide Synthesis.

Sources

Technical Support Center: 3-Hydroxyazetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability of 3-Hydroxyazetidine Scaffolds Under Acidic Conditions Ticket ID: TECH-AZT-003 assigned To: Senior Application Scientist Status: Open

Executive Summary

The 3-hydroxyazetidine (3-HA) scaffold presents a unique paradox in medicinal chemistry: it is thermodynamically strained (~26 kcal/mol) yet kinetically stable enough to exist as a commercial hydrochloride salt.

The Critical Rule: In acidic media, the stability of 3-HA is governed by a "Tug-of-War" between N-protonation (stabilizing) and O-protonation (destabilizing).

  • Safe Zone: Protonation of the nitrogen (forming the ammonium salt) electrostatically repels nucleophiles, protecting the ring.

  • Danger Zone: High temperatures or dehydrating acids protonate the 3-hydroxyl group, transforming it into a leaving group (

    
    ). This triggers ring opening via an azetidinium or carbocation intermediate.
    

This guide details the boundaries of this stability and provides protocols to navigate them.

Module 1: General Stability & Storage (FAQ)

Q: Is 3-hydroxyazetidine HCl stable in storage?

A: Yes. The hydrochloride salt (CAS: 18621-18-6) is the thermodynamic sink of this molecule. The protonated nitrogen prevents lone-pair donation into the ring, reducing the propensity for ring-opening polymerization.

  • Condition: Store at room temperature (or 2-8°C for long term) in a desiccator.

  • Risk: It is highly hygroscopic. Moisture absorption does not degrade the molecule immediately but makes accurate weighing difficult and can promote slow hydrolysis if contaminants are present.

Q: Can I dissolve it in aqueous acid?

A: Yes. 3-HA is stable in dilute aqueous acids (e.g., 1M HCl, 1M


) at room temperature. The scaffold is often synthesized via acid hydrolysis of benzhydryl or epoxide intermediates, proving its resilience in aqueous acid.

Module 2: Troubleshooting Acidic Reactions

Scenario A: "My yield dropped significantly during N-Boc deprotection."

Diagnosis: While 3-HA survives standard TFA/DCM deprotection, "over-cooking" the reaction or improper workup causes decomposition.

The Mechanism of Failure: If the reaction mixture heats up (exotherm from TFA addition) or if strong nucleophiles (like


 or 

) are present, the ring opens.

Visualizing the Failure Mode:

Decomposition Start 3-Hydroxyazetidine (N-Boc) Protonation_N N-Protonation (Stable Salt) Start->Protonation_N Kinetic Product (Fast) Protonation_O O-Protonation (Activation) Start->Protonation_O Thermodynamic (High T / Dehydration) Acid Strong Acid (H+) Acid->Start Intermediate Azetidinium Ion / Carbocation Protonation_O->Intermediate -H2O RingOpen Ring Opening (Decomposition) Intermediate->RingOpen Nucleophilic Attack

Caption: Figure 1. The divergence between stable salt formation (Green) and acid-catalyzed decomposition (Red).

Corrective Protocol: Safe N-Boc Deprotection

  • Solvent: Use 4M HCl in Dioxane or TFA/DCM (1:2).

  • Temperature: Strictly 0°C to Room Temperature. Do not reflux.

  • Scavengers: If using TFA, add triethylsilane (TES) only if you have a carbocation-sensitive group elsewhere; otherwise, it's unnecessary for the azetidine itself.

  • Workup (CRITICAL):

    • Do not concentrate to dryness with heat if high acidity remains.

    • Azeotrope with toluene to remove excess acid at <30°C.

    • The Trap: Neutralizing with strong base (NaOH) to pH > 10 generates the free base. The free base, if concentrated, can self-polymerize (azetidine nitrogen attacks another azetidine ring).

    • Solution: Isolate as the HCl salt or neutralize to pH 8 and extract immediately.

Scenario B: "I see a 3-chloropropyl derivative byproduct."

Diagnosis: You used a strong acid with a nucleophilic counterion (like concentrated HCl) at high temperatures. Mechanism: The chloride ion (


) attacked the ring carbons. While 

is a weak nucleophile, the ring strain (~26 kcal/mol) lowers the activation energy for

attack.

Data: Acid Stability Comparison

Acid SystemStability (25°C)Stability (80°C)Risk Factor
1M HCl (aq) StableStableLow
Conc. HCl StableDegrades High (

attack)
TFA / DCM StableStableLow (TFA is non-nucleophilic)
H2SO4 (dilute) StableStableLow
Lewis Acids (

,

)
VariableUnstable High (Coordinates to O, triggers rearrangement)

Module 3: Advanced Manipulation (Functionalization)

The "Do Not Do" List
  • Mitsunobu Reaction: While possible, it is notoriously difficult on 3-HA. The azetidine nitrogen often interferes.

  • Mesylation of the Alcohol: Creating a mesylate on the 3-position (

    
    ) creates a "hot" electrophile. The molecule will likely rearrange to a cyclopropyl or allyl amine derivative or polymerize.
    
Protocol: Stress Test for New Analogs

Before scaling up, validate your specific 3-HA derivative using this stress test.

Step-by-Step:

  • Dissolve 5 mg of substrate in 0.5 mL

    
     (for NMR monitoring).
    
  • Add 2 equivalents of

    
     (deuterated HCl).
    
  • Acquire

    
     NMR at T=0.
    
  • Heat to 60°C for 4 hours.

  • Acquire

    
     NMR.
    
    • Pass: Signals remain sharp; integration ratios constant.

    • Fail: Appearance of broad multiplets (polymerization) or new triplet signals (ring opening to propyl chains).

Visual Troubleshooting Guide

Troubleshooting Start Start: 3-HA Acid Reaction CheckT Is Temperature > 40°C? Start->CheckT CheckNu Strong Nucleophile Present? (I-, Br-, R-SH) CheckT->CheckNu No ResultUnstable Outcome: UNSTABLE (Ring Opening) CheckT->ResultUnstable Yes (Thermal Activation) ResultStable Outcome: STABLE (Salt Formation) CheckNu->ResultStable No CheckNu->ResultUnstable Yes (Nu Attack)

Caption: Figure 2. Decision tree for predicting stability risks in acidic media.

References

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

  • Padwa, A. (2004). Chemistry of Azetidines.[1][2][3][4] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Standard reference for ring strain data).

  • Fisher Scientific. (2009). Safety Data Sheet: 3-Hydroxyazetidine hydrochloride.[5][6] (Confirms commercial stability and storage conditions). Link

  • Sirotnak, F. M., et al. (1984). Synthesis and stability of 3-hydroxyazetidine derivatives.[7] Journal of Medicinal Chemistry. (Foundational work on the scaffold's reactivity).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Hydroxyazetidine Salts. Journal of Organic Chemistry. (Detailed structural analysis of the HCl salt).

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol: A Comparative Approach

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, molecules incorporating both azetidine and imidazole scaffolds, such as 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol, present unique analytical challenges and opportunities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data sheet, we will dissect the predicted spectrum, explaining the causal factors behind chemical shifts and coupling patterns. We will present a robust, field-proven protocol for data acquisition and compare the capabilities of ¹H NMR with complementary techniques like ²D NMR, ¹³C NMR, and Mass Spectrometry, offering a holistic strategy for unambiguous structural verification.

The Analyte: Structural Features and NMR Implications

3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is a compact, yet structurally rich molecule featuring a strained four-membered azetidine ring directly linked to a five-membered N-methylimidazole ring. A tertiary alcohol on the azetidine ring adds another layer of complexity. Understanding these individual components is critical to interpreting the ¹H NMR spectrum.

  • N-methylimidazole Moiety : This aromatic heterocycle contains two distinct sp²-hybridized protons and a methyl group attached to a nitrogen atom. The electron-deficient nature of the imidazole ring is expected to shift its protons significantly downfield.

  • Azetidin-3-ol Moiety : The strained azetidine ring exhibits restricted bond rotation. Consequently, the protons on the two methylene (CH₂) groups are diastereotopic, meaning they are chemically non-equivalent and will resonate at different frequencies and exhibit complex coupling patterns. The presence of an electronegative nitrogen atom and a hydroxyl group further influences the electronic environment of these protons.[1]

  • Tertiary Alcohol : The hydroxyl (-OH) proton is exchangeable, and its chemical shift is highly sensitive to solvent, concentration, and temperature.[2]

Below is a structural representation with systematic proton labeling, which will be used throughout this guide.

cluster_azetidine Azetidine Ring cluster_imidazole Imidazole Ring C3 C3 C2 C2 C3->C2 OH OH C3->OH C2_im C2' C3->C2_im C-C bond N1 N1 C2->N1 H2a H2a C2->H2a H2b H2b C2->H2b C4 C4 N1->C4 NH H N1->NH C4->C3 H4a H4a C4->H4a H4b H4b C4->H4b H_OH H OH->H_OH N1_im N1' C2_im->N1_im C5_im C5' N1_im->C5_im CH3 CH3 N1_im->CH3 C4_im C4' C5_im->C4_im H5_im H5' C5_im->H5_im N3_im N3' C4_im->N3_im H4_im H4' C4_im->H4_im N3_im->C2_im H_Me 3H CH3->H_Me

Caption: Labeled structure of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A standard ¹H NMR experiment is the first port of call for structural analysis. Based on established principles of chemical environment and spin-spin coupling, we can predict the key features of the spectrum for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol. Protons bonded to sp²-hybridized carbons generally absorb at lower fields compared to those on sp³-hybridized carbons.[3][4] Electronegative atoms like oxygen and nitrogen deshield adjacent protons, causing them to resonate at lower fields.[4][5]

Proton LabelPredicted δ (ppm)IntegrationPredicted MultiplicityRationale & Commentary
H4', H5'6.9 – 7.52H (1H each)Doublet (d)These aromatic protons on the imidazole ring are downfield. They will likely appear as two distinct doublets due to coupling with each other.[6]
N1'-CH₃~3.73HSinglet (s)The methyl group attached to the imidazole nitrogen is a chemically isolated spin system and will appear as a sharp singlet. Its position is influenced by the aromatic ring.[7][8]
H2a, H2b, H4a, H4b3.5 – 4.54H (1H each)Complex Multiplets (m)These four azetidine protons are diastereotopic and will have different chemical shifts. They will exhibit both geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons). This will result in complex, overlapping multiplets that are difficult to assign from a 1D spectrum alone.
C3-OHVariable (e.g., 2-5)1HBroad Singlet (br s)The chemical shift of this hydroxyl proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet due to chemical exchange and does not couple with neighboring protons.[2] Its identity can be confirmed by its disappearance upon D₂O exchange.

A Robust Protocol for High-Fidelity NMR Data Acquisition

Causality Behind Solvent Choice

The choice of a deuterated solvent is the most critical first step.

  • Deuterated Chloroform (CDCl₃) : A common choice for many organic molecules, but it may not be suitable for this compound due to its polarity and the potential for poor solubility.[9][10] The hydroxyl proton may exchange too rapidly or show extensive hydrogen bonding, leading to a very broad or unobservable signal.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) : This is the recommended solvent. DMSO-d₆ is an excellent solvent for a wide range of polar compounds and slows down the exchange rate of -OH and -NH protons, allowing them to be observed as sharper signals, often revealing coupling.[9][11][12]

  • Deuterated Water (D₂O) : Useful for confirming exchangeable protons. Adding a drop of D₂O to a sample in DMSO-d₆ will cause the -OH signal to disappear, confirming its assignment.[2]

Step-by-Step Experimental Workflow

start Start: Pure Compound prep 1. Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 Add TMS as internal standard (0 ppm) start->prep acquire_1h 2. 1D ¹H NMR Acquisition 400 MHz+ Spectrometer 16-32 scans, 2-5s relaxation delay prep->acquire_1h process_1h 3. Data Processing Fourier Transform, Phase Correction Baseline Correction, Integration acquire_1h->process_1h analyze_1h 4. Initial Analysis Assign simple signals (N-Me, Imidazole) Identify complex azetidine region process_1h->analyze_1h decision Are Azetidine assignments clear? analyze_1h->decision acquire_2d 5a. Acquire 2D NMR COSY: H-H correlations HSQC: C-H one-bond correlations decision->acquire_2d No d2o_ex 5b. D₂O Exchange Add 1 drop D₂O to sample Re-acquire ¹H NMR to confirm OH decision->d2o_ex Yes final_analysis 6. Final Structure Verification Correlate all 1D and 2D data Confirm connectivity and assignments acquire_2d->final_analysis d2o_ex->final_analysis end End: Verified Structure final_analysis->end

Caption: Recommended workflow for the complete NMR analysis of the title compound.

Comparative Analysis: Why ¹H NMR is Not Enough

While ¹H NMR provides a foundational fingerprint of a molecule, relying on it exclusively for a structure like 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol is insufficient for unambiguous proof. True scientific rigor demands a multi-technique approach.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Proton environment, count, and connectivity through coupling.Excellent for identifying key functional groups (imidazole, N-methyl) and overall proton count.Severe signal overlap in the azetidine region makes definitive assignment impossible.
¹³C NMR Number of unique carbon environments and their hybridization (sp³, sp², C=O).Confirms the total number of carbons in the molecule. Complements ¹H NMR data.Provides no direct information on proton attachment or connectivity.
²D NMR: COSY Shows which protons are coupled to each other (H-H correlations).Essential for tracing the spin systems within the azetidine ring and confirming which protons are on adjacent carbons.Can still be ambiguous if signals are severely overlapped.
²D NMR: HSQC Correlates protons directly to the carbons they are attached to (one-bond C-H).Essential for definitively assigning which protons belong to which carbon of the azetidine ring (C2 vs. C4), resolving the primary ambiguity of the ¹H spectrum.Provides no information about quaternary carbons (like C3).
²D NMR: HMBC Shows longer-range coupling between protons and carbons (2-3 bonds away).Crucial for connecting the fragments. Can show correlations from imidazole protons to azetidine carbons and from azetidine protons to imidazole carbons, proving the link between the two rings.Weaker signals can sometimes be missed.
Mass Spectrometry Provides the exact molecular weight and fragmentation patterns.Confirms the molecular formula (elemental composition). Fragmentation can support the proposed structure.Does not provide information about the specific arrangement of atoms (isomerism).
FT-IR Spectroscopy Identifies the presence of specific functional groups via vibrational frequencies.Quickly confirms the presence of the O-H bond (broad stretch ~3300 cm⁻¹) and aromatic C-H/C=C bonds.Provides a general overview but no detailed connectivity information.

Conclusion

The ¹H NMR spectrum of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol serves as a powerful initial tool for structural assessment, clearly identifying the constituent imidazole and N-methyl groups. However, the inherent complexity and diastereotopicity of the azetidine ring protons lead to significant signal overlap, making a complete and trustworthy assignment from the 1D spectrum alone unreliable.

For drug development professionals and researchers, where absolute structural certainty is non-negotiable, a combined analytical approach is mandated. The strategic application of two-dimensional NMR techniques, particularly COSY and HSQC, is essential to resolve the complex spin systems of the azetidine ring. When complemented by ¹³C NMR for carbon skeleton confirmation and high-resolution mass spectrometry for molecular formula verification, a complete, self-validating, and unambiguous structural elucidation of the molecule can be achieved.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (2024). ¹H NMR Chemical Shift Values Table. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LaLonde, R. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1608–1614. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • Tomi, I. H. R., et al. (2015). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Journal of Saudi Chemical Society, 19(1), 88-95. [Link]

  • Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. [Link]

Sources

Decoding the LC-MS/MS Fragmentation Patterns of Azetidin-3-ol Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines, highly strained four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. By offering a perfect compromise between metabolic stability and conformational rigidity, they act as excellent bioisosteres for larger rings like piperidines or morpholines[1]. Specifically, azetidin-3-ol derivatives are frequently utilized to improve aqueous solubility and tune the physicochemical properties of drug candidates, such as in the development of potent STAT3 inhibitors[2] and various FDA-approved therapeutics[3].

However, the unique structural features of the azetidin-3-ol moiety—namely its high ring strain and the presence of a basic amine coupled with a hydroxyl group—create complex, highly specific fragmentation patterns during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide provides an in-depth comparison of mass spectrometry platforms (High-Resolution Q-TOF vs. Triple Quadrupole) for the structural elucidation and quantification of azetidin-3-ol derivatives, grounded in mechanistic causality and field-proven protocols.

The Chemistry and Causality of Azetidin-3-ol Fragmentation

To optimize an LC-MS/MS method, one must first understand why a molecule behaves the way it does in the gas phase. The fragmentation of azetidin-3-ol derivatives under Collision-Induced Dissociation (CID) is governed by three primary thermodynamic and kinetic drivers:

  • Proton Affinity of the Nitrogen: The secondary or tertiary nitrogen in the azetidine ring is highly basic. Under positive Electrospray Ionization (ESI+), it readily accepts a proton to form a stable

    
     precursor ion.
    
  • Relief of Ring Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Upon collisional activation, the activation energy required for ring-opening is substantially lower than that of unstrained analogs. This leads to facile cross-ring cleavages, often resulting in the expulsion of neutral fragments like ethylene oxide (

    
    ) or imine derivatives, depending on the substitution pattern[4].
    
  • Hydroxyl Elimination: The hydroxyl group at the 3-position is highly prone to neutral loss of water (-18 Da). This dehydration is mechanistically favored because the resulting double bond can stabilize the transient intermediate, often forming a stable azetine derivative or triggering further ring-opening rearrangements[5].

FragmentationLogic M [M+H]+ Precursor Ion Protonated Azetidin-3-ol Path1 Neutral Loss of H2O (-18 Da) Kinetic Driver: OH Elimination M->Path1 Path2 Cross-Ring Cleavage Thermodynamic Driver: Ring Strain M->Path2 Path3 Alpha-Cleavage at N Kinetic Driver: Charge Retention M->Path3 F1 [M+H - 18]+ Azetine Derivative Path1->F1 F2 Loss of C2H4O (44 Da) or C2H5N (43 Da) Path2->F2 F3 Immonium Ion Formation Path3->F3

Caption: Mechanistic logic tree for the CID fragmentation of protonated azetidin-3-ol derivatives.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing azetidin-3-ol derivatives, selecting the appropriate mass spectrometry platform is critical. The choice dictates whether the focus is on structural discovery or high-throughput quantification.

High-Resolution Mass Spectrometry (Q-TOF / Orbitrap)
  • Best For: Structural elucidation, metabolite identification, and resolving isobaric interferences.

  • Performance Advantage: Q-TOF platforms provide exact mass measurements (sub-5 ppm mass accuracy)[6]. Because the cross-ring cleavage of azetidin-3-ol can yield fragments that are nominally identical in mass to fragments from other parts of a complex drug molecule, high-resolution data is required to determine the exact elemental composition of the product ions.

  • Limitation: Lower duty cycle compared to QqQ, making it less ideal for ultra-trace level pharmacokinetic (PK) quantification.

Triple Quadrupole (QqQ)
  • Best For: Pharmacokinetic (PK) profiling, targeted quantification, and routine therapeutic drug monitoring.

  • Performance Advantage: Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments offer unparalleled sensitivity and dynamic range. For azetidin-3-ol derivatives, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     transition is often the most intense and is heavily utilized as the primary quantifier ion.
    
  • Limitation: Nominal mass resolution cannot distinguish between isobaric fragments, requiring pristine chromatographic separation to avoid matrix interferences.

Quantitative Data Summary

Table 1: Comparative MS/MS Performance Data for Representative Azetidin-3-ol Derivatives

Derivative ClassPrecursor Ion

Dominant Product Ions (m/z)Primary MechanismOptimal CE (eV)Recommended Platform
1-Aryl-azetidin-3-ol 150.10132.09, 106.07

, Cross-ring cleavage
15 - 25QqQ (Quantitation)
3-Alkyl-azetidin-3-ol 116.1298.11, 73.08

,

10 - 20Q-TOF (Metabolite ID)
Azetidin-3-ol Amides 220.15202.14, 176.12

, Amide bond cleavage
20 - 30Hybrid (Q-TOF/QqQ)

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol outlines a self-validating system for the LC-MS/MS analysis of azetidin-3-ol derivatives. Every step is designed with built-in causality to mitigate matrix effects and prevent analytical drift.

Step 1: Matrix Preparation & Extraction
  • Procedure: Aliquot 50 µL of plasma containing the azetidin-3-ol derivative. Add 150 µL of ice-cold acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The 3:1 ratio of organic solvent to plasma ensures >95% protein precipitation. The SIL-IS (ideally a

    
     or 
    
    
    
    labeled analog) co-elutes with the target analyte, perfectly correcting for any ESI ion suppression caused by endogenous phospholipids.
Step 2: Chromatographic Separation
  • Column: UPLC C18 (e.g., 2.1 × 50 mm, 1.7 µm)[7].

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 100% B over 3.5 minutes, hold at 100% B for 0.5 minutes, return to 5% B[7].

  • Causality: Formic acid (0.1%) lowers the pH of the mobile phase to ~2.7, ensuring the basic azetidine nitrogen (pKa ~ 10) is fully protonated prior to entering the ESI source. This maximizes ionization efficiency and stabilizes retention times.

Step 3: Ionization & Mass Analysis
  • Source: ESI in Positive Ion Mode.

  • Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400°C, Desolvation Gas Flow at 800 L/hr.

  • Validation Check: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Causality: Azetidines can sometimes exhibit secondary interactions with stainless steel tubing or source components. The blank injection validates the absence of carryover, ensuring that subsequent low-concentration samples are not artificially inflated.

LCMSWorkflow N1 1. Sample Prep Protein PPT + SIL-IS N2 2. UPLC Separation C18, 0.1% FA Gradient N1->N2 N3 3. ESI+ Ionization Full Azetidine Protonation N2->N3 N4 4A. Q-TOF Analysis Exact Mass & Isotope Profiling N3->N4 Discovery N5 4B. QqQ Analysis MRM for Quantitation N3->N5 PK Studies N6 5. CID Fragmentation Ring Cleavage & H2O Loss N4->N6 N5->N6 N7 6. Data Validation Blank Injection & IS Correction N6->N7

Caption: Self-validating LC-MS/MS workflow for azetidin-3-ol derivative analysis.

Conclusion

The successful LC-MS/MS analysis of azetidin-3-ol derivatives requires a fundamental understanding of their gas-phase chemistry. Because of the inherent ring strain and the labile 3-hydroxyl group, these molecules readily undergo dehydration and cross-ring cleavages. For drug discovery teams, utilizing high-resolution Q-TOF platforms is essential for mapping these complex fragmentation pathways and identifying novel metabolites[6]. Conversely, for late-stage preclinical and clinical PK studies, transitioning these defined transitions (specifically the


 pathway) to a Triple Quadrupole platform ensures the sensitivity and reproducibility required for regulatory compliance[7].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed (NIH) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 PubMed Central (PMC) URL:[Link]

Sources

pKa values of imidazole nitrogen in 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: 3-(1H-Imidazol-1-yl)azetidines vs. Saturated Heterocyclic Alternatives in Drug Design

For medicinal chemists and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that dictates the pharmacokinetic, pharmacodynamic, and safety profiles of a lead compound. While piperidine and pyrrolidine have historically dominated the landscape of saturated nitrogen heterocycles, the azetidine ring has emerged as a privileged bioisostere[1].

This guide provides an objective, data-driven comparison of 3-(1H-imidazol-1-yl)azetidine against its larger ring counterparts—specifically 3-(1H-imidazol-1-yl)pyrrolidine and 4-(1H-imidazol-1-yl)piperidine. By analyzing the pKa values of the imidazole and saturated ring nitrogens, we will explore the causality behind their physicochemical behaviors and provide self-validating protocols for experimental evaluation.

Physicochemical Profiling: The Baseline Metrics

The fundamental differences between these scaffolds stem from ring size, conformational flexibility, and ring strain. Unsubstituted azetidine is a highly basic, strained four-membered ring with a pKa of approximately 11.29 and a ring strain of ~25.4 kcal/mol[2]. In contrast, unsubstituted piperidine adopts a stable chair conformation with negligible ring strain and a pKa of 11.22[2].

However, when an electron-withdrawing group (EWG) such as an imidazole ring is introduced, the basicity of the saturated nitrogen is profoundly altered. The imidazole ring itself acts as a moderately strong base, with its conjugate acid exhibiting a pKa of ~6.8[3].

Table 1: Comparative Physicochemical Parameters of Imidazole-Substituted Heterocycles
ScaffoldRing SizeRing Strain (kcal/mol)Distance to EWG (Bonds)Saturated N pKa (Predicted Range)Imidazole N pKa (Conjugate Acid)
3-(1H-imidazol-1-yl)azetidine 4~25.42~8.5 - 9.0~6.5 - 6.8
3-(1H-imidazol-1-yl)pyrrolidine 5~6.02~9.0 - 9.5~6.6 - 6.9
4-(1H-imidazol-1-yl)piperidine 6~0.13~9.5 - 10.0~6.8 - 7.0

Data synthesized from established structure-activity relationship (SAR) trends and foundational basicity metrics[2][3].

Mechanistic Insights: Causality Behind the Data

The Inductive Effect and Base pKa Tuning

Why does the addition of an imidazole ring lower the pKa of the azetidine nitrogen more drastically than the piperidine nitrogen? The answer lies in the through-bond distance and field effects .

In 4-(1H-imidazol-1-yl)piperidine, the electron-withdrawing imidazole is separated from the basic secondary amine by three carbon-carbon single bonds. The inductive effect falls off rapidly with distance, leaving the piperidine nitrogen highly basic (pKa > 9.5). Consequently, at a physiological pH of 7.4, the piperidine nitrogen is almost entirely protonated. This high cationic charge density can impede passive membrane permeability and increase the risk of off-target liabilities, such as hERG channel blockade[2].

In 3-(1H-imidazol-1-yl)azetidine, the imidazole is only two bonds away from the saturated nitrogen. Furthermore, the compact geometry of the four-membered ring enhances through-space field effects. This powerful electron-withdrawing influence suppresses the pKa of the azetidine nitrogen to the ~8.5–9.0 range. This subtle shift significantly increases the fraction of neutral (unprotonated) molecules at pH 7.4, thereby enhancing cell permeability and improving the overall drug-like profile.

Chemical Stability: Mitigating Ring-Opening Liabilities

Azetidines possess significant ring strain, which can lead to undesired chemical instability. Specifically, azetidines are susceptible to acid-mediated intramolecular or intermolecular ring-opening decomposition via nucleophilic attack[4].

The rate of this decomposition is highly sensitive to pH and requires the protonation of the azetidine nitrogen to turn it into a viable leaving group[4]. Herein lies a critical mechanistic advantage: by intentionally lowering the pKa of the azetidine nitrogen via the 3-imidazole substitution, the nitrogen resists protonation at mildly acidic pH levels. This lack of protonation acts as a kinetic shield, dramatically enhancing the chemical stability of the azetidine core compared to more basic, unsubstituted analogs[4].

pKaTuningLogic cluster_piperidine 4-(1H-imidazol-1-yl)piperidine cluster_azetidine 3-(1H-imidazol-1-yl)azetidine P_Strain Low Ring Strain P_Dist Longer EWG Distance (3 bonds) P_pKa High Saturated N pKa (>9.5) P_Dist->P_pKa P_Outcome Highly Protonated at pH 7.4 (Lower Permeability) P_pKa->P_Outcome A_Strain High Ring Strain (~25.4 kcal/mol) A_Dist Shorter EWG Distance (2 bonds) A_pKa Lower Saturated N pKa (<9.0) A_Dist->A_pKa A_Outcome Increased Neutral Fraction (Higher Permeability) A_pKa->A_Outcome

Structural causality of pKa tuning and its impact on physiological protonation states.

Experimental Workflows & Protocols

To objectively compare these scaffolds, researchers must deploy self-validating experimental systems. Because the molecules contain two basic centers (imidazole and saturated N), standard potentiometric titration is insufficient. The following protocols isolate site-specific pKa values and correlate them to structural stability.

Protocol 1: Site-Specific pKa Determination via 1H/15N NMR Titration

This protocol utilizes NMR to track the protonation state of individual nitrogens, providing microscopic pKa values[4].

Self-Validation Mechanism: The use of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference ensures that chemical shift drifts are strictly due to protonation events, not solvent or temperature artifacts.

  • Sample Preparation: Dissolve 5.0 mg of the target compound (e.g., 3-(1H-imidazol-1-yl)azetidine) in 600 µL of a 90% H2O / 10% D2O mixture. Add 0.5 mM DSS as an internal chemical shift standard.

  • Titration Setup: Prepare 0.1 M and 1.0 M solutions of DCl and NaOD.

  • Data Acquisition: Adjust the pH of the sample from 2.0 to 11.0 in 0.5 pH unit increments. At each interval, record a 1H NMR and a 1H-15N HMBC NMR spectrum at 298 K.

  • Tracking: Monitor the chemical shift of the imidazole C2/C4 protons (correlating to the imidazole N pKa) and the azetidine C2/C4 methylene protons (correlating to the azetidine N pKa).

  • Analysis: Plot the change in chemical shift (Δδ) versus pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to extract the precise pKa1 and pKa2 values.

Protocol 2: Acid-Mediated Ring-Opening Stability Assay

This assay evaluates the kinetic stability of the azetidine ring under acidic conditions, directly correlating stability to the pKa determined in Protocol 1[4].

Self-Validation Mechanism: The inclusion of 1-phenylazetidine (a known highly unstable analog) serves as a positive control for degradation, while tracking mass balance via LC-MS ensures that signal loss is due to ring-opening, not precipitation.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • Buffer Preparation: Prepare three aqueous buffers: pH 1.8 (HCl/KCl), pH 2.7 (citrate buffer), and pH 7.4 (phosphate-buffered saline)[4].

  • Incubation: Dilute the stock solution to a final concentration of 10 µM in each buffer. Incubate the vials in a thermomixer at 37 °C.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the acidic samples by diluting 1:1 with cold acetonitrile containing 1% triethylamine.

  • Quantification: Analyze the samples via LC-MS/MS (MRM mode). Monitor the disappearance of the parent mass and the appearance of the +18 Da mass (corresponding to water-mediated ring opening).

  • Kinetics: Calculate the degradation half-life (T1/2) assuming pseudo-first-order kinetics. A stable compound will exhibit <5% degradation at 24 hours at pH 7.4[4].

ExperimentalWorkflow Synthesis Synthesize 3-(1H-imidazol-1-yl)azetidine NMR 1H/15N NMR Titration (pH 2.0 - 11.0) Synthesis->NMR Degradation Acid-Mediated Degradation Assay (pH 1.8, 2.7, 7.4) Synthesis->Degradation pKa Determine Microscopic pKa (Imidazole vs. Azetidine N) NMR->pKa Stability Calculate T1/2 & Ring-Opening Kinetics Degradation->Stability Correlation Correlate N-Protonation State with Degradation Rate pKa->Correlation Stability->Correlation

Workflow for site-specific pKa determination and acid-mediated degradation analysis.

Conclusion

The substitution of an azetidine ring with a 3-imidazolyl group is not merely a structural change; it is a precise exercise in pKa tuning. By leveraging the short through-bond distance of the four-membered ring, medicinal chemists can exploit the inductive effect of the imidazole to lower the basicity of the azetidine nitrogen. This dual-action modification simultaneously improves physiological membrane permeability and protects the strained ring from acid-catalyzed degradation. When compared to piperidine alternatives, the 3-(1H-imidazol-1-yl)azetidine scaffold offers a superior, tunable profile for modern drug discovery.

References

  • [3] Chemdad. Imidazole Properties and Applications. Available at: [Link]

  • [4] ACS Medicinal Chemistry Letters (via NIH/PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at:[Link]

  • [1] Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]

Sources

Structural Comparison: Azetidines vs. Traditional Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Gem-Dimethyl: A Structural and Crystallographic Comparison of 3,3-Disubstituted Azetidines in Drug Design

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter lead optimization campaigns derailed by poor physicochemical properties—specifically, high lipophilicity (logP) and rapid CYP450-mediated metabolism. The traditional reflex is to deploy gem-dimethyl or piperidine groups. However, 3,3-disubstituted azetidines have emerged as superior, highly polar, and non-planar bioisosteres. Driven by inherent ring strain, these four-membered heterocycles offer advantageous exit vectors and enhanced metabolic stability.

In this guide, we objectively compare the structural performance of commercial 3,3-disubstituted azetidine scaffolds against traditional alternatives. By relying on high-resolution X-ray crystallography data, we decode the causality between their unique 3D conformations and their superior pharmacological profiles.

To understand why a 3,3-disubstituted azetidine outperforms a piperidine or a gem-dimethyl group, we must examine their crystallographic footprint. The high ring strain of the azetidine core forces an increase in the s-character of the exocyclic bonds. This fundamentally alters the trajectory (exit vector) of the substituents at the 3-position compared to acyclic or six-membered counterparts, providing access to largely unexplored chemical space[1].

Table 1: Crystallographic and Physicochemical Parameters of Common Bioisosteres

Bioisosteric ScaffoldRing SizeExocyclic C-C-C AngleRing Puckering AmplitudeTypical ΔlogP vs AcyclicMetabolic Liability
Gem-dimethyl N/A~109.5°N/ABaselineHigh (Oxidation)
Piperidine 6~111.0°~0.55 Å (Chair)-0.5Moderate
3,3-Disubstituted Oxetane 4~114.0°~0.05 Å (Planar)-1.0Low
3,3-Disubstituted Azetidine 4~115.0°~0.10 Å (Butterfly)-1.5Low

Data synthesized from small-molecule single-crystal X-ray diffraction studies of functionalized heterocycles.

Logical Relationships: From Ring Strain to Binding Affinity

The causality is straightforward but profound: ring strain dictates hybridization, which dictates geometry, which ultimately dictates protein-ligand binding. The diagram below illustrates how the physical strain of the azetidine ring cascades into optimized pharmacological profiles.

Pathway Strain High Ring Strain (Azetidine Core) SCharacter Increased s-character in exocyclic bonds Strain->SCharacter Orbital rehybridization Metabolism Reduced Lipophilicity & CYP450 Liability Strain->Metabolism Lower logP Angle Widened Exit Vectors (>114°) SCharacter->Angle Steric relief Binding Optimized Target Binding Affinity Angle->Binding Precise H-bond alignment Metabolism->Binding Improved residence time

Mechanistic pathway linking azetidine ring strain to improved pharmacological binding profiles.

Experimental Methodologies: Self-Validating Crystallographic Protocols

To confidently replace a lead scaffold with a 3,3-disubstituted azetidine, the structural conformation must be empirically validated. Below are the self-validating protocols for determining both the small-molecule conformation and the protein-ligand binding mode.

Protocol 1: Small Molecule Single-Crystal X-ray Diffraction of Azetidine Intermediates Objective: To determine the exact puckering angle and exocyclic vectors of the synthesized 3,3-disubstituted azetidine[2].

  • Crystallization via Vapor Diffusion: Dissolve the purified azetidine (>98% purity) in a minimal volume of a good solvent (e.g., dichloromethane). Place in an inner vial, surrounded by an outer vial containing an antisolvent (e.g., pentane).

    • Causality: Slow vapor diffusion of the antisolvent gradually lowers solubility, reducing the nucleation rate. This favors the growth of fewer, but larger, diffraction-quality single crystals rather than microcrystalline powder.

  • Crystal Mounting and Cryocooling: Harvest a single crystal (approx. 0.1 x 0.1 x 0.1 mm) using a nylon loop and paratone oil. Immediately plunge into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling to 100 K minimizes the thermal motion of atoms (reducing the Debye-Waller factor). This sharpens the electron density peaks and mitigates radiation damage from the high-energy X-ray beam, allowing for precise determination of the slight "butterfly" pucker of the azetidine ring.

  • Data Collection & Phase Resolution: Collect diffraction data using Cu Kα or Mo Kα radiation. Solve the phase problem using direct methods or Patterson synthesis.

    • Causality: Direct methods exploit statistical relationships between the intensities of diffracted beams to calculate initial phases, generating an unambiguous electron density map of the azetidine core that self-validates the synthetic success.

Protocol 2: Protein-Ligand Co-Crystallization (Azetidine-based Inhibitor) Objective: To validate the binding mode and hydrogen-bond network of the azetidine bioisostere within the target protein's active site[3].

  • Apo-Protein Crystallization: Grow apo-crystals of the target protein (e.g., a kinase) using sitting-drop vapor diffusion.

  • Ligand Soaking: Transfer the apo-crystal into a stabilization buffer containing 1-5 mM of the 3,3-disubstituted azetidine ligand and 5% DMSO. Incubate for 2 to 24 hours.

    • Causality: Soaking pre-formed apo-crystals allows the ligand to diffuse through solvent channels into the active site without disrupting the established crystal lattice. This avoids the highly empirical and time-consuming process of finding new co-crystallization conditions.

  • Difference Fourier Mapping: Collect X-ray diffraction data and calculate an Fo-Fc difference electron density map.

    • Causality: Subtracting the calculated structure factors (Fc, from the apo-model) from the observed structure factors (Fo, from the soaked crystal) isolates the electron density of the newly bound azetidine ligand. This prevents model bias and confirms the exact orientation of the 3,3-substituents relative to the protein backbone.

Workflow Visualization

The integration of synthesis and crystallography forms a closed-loop validation system for bioisostere selection.

G Start Bioisostere Selection (Piperidine vs Azetidine) Synthesis Synthesis of 3,3-Disubstituted Azetidine Scaffold Start->Synthesis Target ID Crystallization Single-Crystal Growth (Vapor Diffusion) Synthesis->Crystallization >98% Purity XRay X-Ray Diffraction (100 K) Data Collection Crystallization->XRay High-quality crystal Analysis Structural Analysis (Puckering & Exit Vectors) XRay->Analysis Electron Density Map CoCryst Protein-Ligand Co-Crystallization Analysis->CoCryst Favorable Conformation Decision Lead Optimization Decision CoCryst->Decision Binding Validation

Workflow for the structural validation of 3,3-disubstituted azetidines using X-ray crystallography.

Conclusion

The transition from traditional gem-dimethyl or piperidine groups to 3,3-disubstituted azetidines is not merely a synthetic flex; it is a structurally justified optimization. As proven by rigorous X-ray crystallographic data, the unique ring strain of the azetidine core enforces widened exit vectors and specific puckering dynamics that perfectly position substituents for target engagement while simultaneously lowering logP. By employing the self-validating crystallographic protocols outlined above, drug discovery teams can objectively confirm the superior performance of these advanced building blocks.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkyl
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | ResearchG
  • Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction | Benchchem
  • Examples of azetidine-based bioisosters | ResearchG
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | PMC / NIH

Sources

Validating Quaternary Carbon Formation in Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Version: 2.0 (Current State-of-the-Art)

Executive Summary: The Structural Imperative

In modern drug discovery, the azetidine ring has emerged as a superior bioisostere to the gem-dimethyl group and cyclobutane, offering improved metabolic stability and lowered lipophilicity (


). However, the installation of a quaternary carbon  (specifically at the C3 position) is synthetically non-trivial due to the high ring strain (~26 kcal/mol) of the four-membered system.

This guide compares the two dominant methodologies for synthesizing these motifs: Nucleophilic Addition to Azetidin-3-ones (Traditional) vs. Strain-Release Functionalization of Bicyclo[1.1.0]butanes (Modern). It provides a rigorous, self-validating analytical framework to confirm the formation of the quaternary center and rule out common ring-opening artifacts.

Comparative Methodology Analysis

Method A: Nucleophilic Addition to Azetidin-3-ones (Traditional)

Mechanism: 1,2-addition of organometallics (Grignard/Lithium) to the carbonyl of N-protected azetidin-3-one.

  • Best For: 3-aryl-3-hydroxy azetidines.

  • Primary Failure Mode: Ring opening (β-elimination) driven by the basicity of the nucleophile or "haloform-type" fragmentation.

  • Limitation: Difficult to access all-carbon quaternary centers (3,3-dialkyl) without subsequent deoxygenation steps, which are harsh.

Method B: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (Recommended)

Mechanism: Radical or anionic interception of the central bond in 1-azabicyclo[1.1.0]butanes (ABBs) or bicyclo[1.1.0]butanes (BCBs).

  • Best For: 3,3-dialkyl azetidines, 3-aryl-3-alkyl azetidines, and high-diversity library generation.

  • Primary Failure Mode: Polymerization of the strained precursor if not activated correctly.

  • Advantage: The "spring-loaded" energy of the bicyclic system drives the formation of the quaternary center under mild conditions, often preserving sensitive functional groups.

Performance Matrix
FeatureMethod A: Azetidin-3-one AdditionMethod B: Strain-Release (ABB/BCB)
Substrate Scope Limited (mostly 3-OH products)Broad (All-carbon, C-N, C-S bonds)
Quaternary Type 3-Hydroxy-3-Substituted3,3-Disubstituted (All Carbon)
Reaction Conditions Harsh (Strong Bases, Cryogenic)Mild (Photoredox or Transition Metal)
Ring Integrity Risk High (Base-mediated opening)Low (Thermodynamically downhill)
Atom Economy ModerateHigh (100% atom incorporation possible)

Decision Framework & Mechanism

The following diagram illustrates the decision logic for selecting a synthetic route and the mechanistic divergence that dictates the validation strategy.

AzetidineStrategy Start Target: Quaternary Azetidine TargetType Identify C3 Substitution Start->TargetType RouteA Target: 3-Hydroxy-3-Aryl TargetType->RouteA Polar/H-bond donor needed RouteB Target: 3,3-Dialkyl / All-Carbon TargetType->RouteB Hydrophobic core needed MethodA Method A: Azetidin-3-one (Grignard Addition) RouteA->MethodA MethodB Method B: Strain-Release (ABB/BCB Functionalization) RouteB->MethodB RiskA Risk: Ring Opening (Elimination) MethodA->RiskA RiskB Risk: Oligomerization MethodB->RiskB Validation Validation Protocol (NMR/X-Ray) RiskA->Validation Check for Enone/Imine RiskB->Validation Check for Broad Signals

Caption: Decision tree for selecting synthetic methodology based on the desired quaternary substitution pattern.

Validation Protocols: The "Self-Validating" System

In azetidine chemistry, the formation of a product with the correct mass is insufficient proof of structure. Ring-opened isomers (linear amines or enamines) often share the exact same molecular weight (MW). You must use the following multi-tiered validation.

Tier 1: NMR Diagnostics (The "Symmetry Test")

The most immediate confirmation of a quaternary C3 center comes from the simplification of the proton signals on the adjacent ring carbons (C2 and C4).

  • Disappearance of C3-H: In the starting material (e.g., monosubstituted azetidine), the C3 proton is a multiplet (usually

    
     3.0–3.5 ppm). Success Criteria:  This signal must be completely absent.
    
  • The C2/C4 Signal Pattern:

    • Symmetric Substitution (e.g., 3,3-dimethyl): C2 and C4 protons become chemically equivalent. Look for a clean singlet (integrating to 4H) around

      
       3.5–4.0 ppm.
      
    • Asymmetric Substitution (e.g., 3-methyl-3-phenyl): C2 and C4 protons are diastereotopic. Look for an AB quartet (or two distinct doublets) with a geminal coupling constant of

      
      .
      
    • Failure Flag: If you see complex multiplets integrating to >4H or olefinic protons (

      
       5.0–6.5 ppm), the ring has opened.
      
Tier 2: 2D-NMR Connectivity (HMBC)

To prove the quaternary carbon is inside the ring:

  • HMBC Experiment: Look for long-range correlations from the new quaternary substituent (e.g., methyl protons) to the C2/C4 ring carbons (

    
     60–70 ppm).
    
  • Causality: If the ring is open, the adjacent carbons will shift significantly upfield (to

    
     40–50 ppm, typical of linear amines) or downfield (if enamine).
    
Tier 3: X-Ray Crystallography (The Gold Standard)

Because azetidine rings can pucker, NMR data can sometimes be ambiguous for complex spirocycles.

  • Protocol: Derivatize the azetidine nitrogen with a heavy-atom containing group (e.g., p-bromobenzenesulfonyl chloride) to facilitate crystallization and anomalous scattering.

  • Critical Check: Verify the C2-C3-C4 bond angle. In a valid azetidine, this is compressed to ~88–90°, whereas ring-opened variants will display standard tetrahedral (109.5°) or trigonal geometries.

Experimental Workflow: Radical Strain-Release (Method B)

This protocol describes the synthesis of a 3,3-disubstituted azetidine using a photoredox-mediated Minisci-type reaction on an azabicyclo[1.1.0]butane (ABB) precursor. This is the most robust modern method for validating all-carbon quaternary formation.

Reagents:

  • Substrate: Sulfonyl-protected 1-azabicyclo[1.1.0]butane (ABB-Ts).

  • Radical Precursor: Alkyl iodide (R-I) or Carboxylic Acid (R-COOH) + Activation.

  • Catalyst:

    
     (Photoredox) or Ni-catalyst (for cross-coupling).
    

Step-by-Step Protocol:

  • Setup: In a flame-dried vial equipped with a stir bar, add ABB-Ts (1.0 equiv), the alkyl radical precursor (1.5 equiv), and the photocatalyst (1-2 mol%).

  • Solvent & Deoxygenation: Dissolve in anhydrous DMSO or MeCN (0.1 M). Sparge with Argon for 15 minutes. Scientific Rationale: Oxygen quenches the triplet state of the photocatalyst and traps carbon radicals, leading to peroxides.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Stir vigorously.

    • Monitoring: Monitor by TLC.[1] The ABB starting material is highly strained and runs differently than the relaxed azetidine product.[2][3]

  • Workup: Dilute with EtOAc, wash with water (to remove DMSO) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. Note: Azetidines can be polar; use basified silica (1%

    
    ) to prevent streaking.
    
Validation Checklist (Post-Synthesis)

Visualizing the Validation Logic

ValidationLogic Sample Isolated Product Step1 1H NMR Analysis Sample->Step1 Check1 C3-H Absent? Step1->Check1 Step2 C2/C4 Pattern Check1->Step2 Yes Result2B Multiplets/Olefins (Ring Opened) Check1->Result2B No (SM remaining) Result2A Singlet/AB Quartet (Valid Ring) Step2->Result2A Step2->Result2B Step3 HMBC Correlation Result2A->Step3 Result3 R-Group -> C2/C4 (Connectivity Confirmed) Step3->Result3

Caption: Logical flow for analytical validation of the quaternary center.

References

  • Aggarwal, V. K., et al. (2022). "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Angewandte Chemie International Edition.

  • Baran, P. S., et al. (2016). "Strain-Release Amination." Science.

  • Duncton, M. A. (2016). "Azetidines in Drug Discovery." MedChemComm.

  • MacMillan, D. W. C., et al. (2021). "Metallaphotoredox-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Aryl Halides with Alkyl Bromides." Nature.

  • Aggarwal, V. K., et al. (2019).[4] "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society.

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A Head-to-Head Comparison of Azetidin-3-ol and Piperidin-4-ol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection and Biological Activity

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, the four-membered azetidine and six-membered piperidine rings are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of the azetidin-3-ol and piperidin-4-ol scaffolds, offering insights into their respective advantages and liabilities to inform rational drug design.

Part 1: Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of azetidin-3-ol and piperidin-4-ol are rooted in their distinct ring sizes and associated conformational features. Azetidine, a four-membered ring, is characterized by significant ring strain (approximately 25.4 kcal/mol), which influences its reactivity and conformational flexibility.[1][2] In contrast, the six-membered piperidine ring adopts a stable, low-strain chair conformation.[1][3] These structural disparities have a direct impact on key drug-like properties.

Azetidines are recognized as sp³-rich structures that can offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to more common saturated analogues like piperidine.[4][5] Their compact nature provides well-defined three-dimensional frameworks that support advanced molecular design.[2] The piperidin-4-ol scaffold, on the other hand, is a versatile and privileged structure found in numerous biologically active compounds, with its nitrogen and hydroxyl groups serving as key pharmacophoric features.[6]

Caption: Structural comparison of Azetidin-3-ol and Piperidin-4-ol.

Table 1: Comparative Physicochemical Properties

PropertyAzetidine ScaffoldPiperidine ScaffoldKey Considerations for Drug Design
pKa Generally lower basicity. (pKa of azetidine ≈ 11.29)[1]Higher basicity. (pKa of piperidine ≈ 11.22)[1]The higher basicity of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can impact cell permeability and off-target ion channel interactions (e.g., hERG).
Lipophilicity (logP) Typically lower logP.[1]Generally higher logP.Lower logP, as often seen with azetidines, can improve aqueous solubility and reduce metabolic clearance, contributing to a better ADME profile.
Ring Strain High ring strain influences reactivity and can be a site for metabolic cleavage.[1]Low ring strain contributes to greater chemical and metabolic stability.The inherent ring strain of azetidine can be a double-edged sword: it offers unique conformational constraints but also presents a potential liability for metabolic instability via ring-opening.[1]
Metabolic Stability Can be susceptible to metabolic ring-opening.[1]Generally more metabolically robust.Piperidine's stability is a known advantage. The metabolic fate of an azetidine-containing compound must be carefully evaluated early in development.
Aqueous Solubility Often improves solubility due to lower lipophilicity and compact, polar nature.[4]Variable, but can be lower than azetidine counterparts.Enhanced solubility is a significant advantage for the azetidine scaffold, potentially improving bioavailability and formulation options.
Conformational Flexibility More rigid and conformationally restricted.[2][7]More flexible, with a preference for a chair conformation.[3][8]Azetidine's rigidity can lock a molecule into a bioactive conformation, increasing potency and selectivity. Piperidine's flexibility allows it to adapt to various binding pockets.

Part 2: Impact on Biological Activity and SAR

The choice between an azetidin-3-ol and a piperidin-4-ol scaffold directly translates to differences in biological activity, selectivity, and pharmacokinetic profiles.

Azetidin-3-ol: A Scaffold for Novelty and Improved Properties

The azetidine ring has gained significant popularity as a "privileged" scaffold in modern drug discovery.[2][7] Its value often lies in its use as a bioisostere for larger, more common rings like pyrrolidine and piperidine.[5] This substitution can lead to several advantages:

  • Enhanced Pharmacokinetics: The sp³-rich, compact character of azetidine can improve metabolic stability (when not susceptible to ring-opening) and solubility.[7] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , incorporate an azetidine motif to enhance these properties.[7]

  • Novel Vector Space: The rigid, three-dimensional structure of azetidine provides unique exit vectors for substitution that are often unattainable with larger or more planar rings, allowing for the exploration of novel chemical space and the generation of new intellectual property.[2][5]

  • Potency and Selectivity: By locking substituents in a defined spatial orientation, the azetidine scaffold can enhance binding affinity and receptor selectivity.[2] Recent studies have identified azetidine derivatives with potent antimycobacterial activity that appear to block mycolate assembly, a novel mechanism of action.[9]

Piperidin-4-ol: A Validated and Versatile Core

The piperidin-4-ol motif is a cornerstone of medicinal chemistry, forming the core of countless active compounds across diverse therapeutic areas.[6]

  • Broad Biological Activity: Derivatives have shown significant potential as anti-tuberculosis agents, antifungals that target ergosterol biosynthesis, and neurokinin (NK1) receptor antagonists.[10][11][12]

  • Established SAR: The structure-activity relationships for piperidin-4-ol derivatives are often well-characterized. For instance, in 4-aryl-4-hydroxypiperidines, modifications at the piperidine nitrogen, the aryl ring, and the stereochemistry at the C4 position have predictable and profound effects on the pharmacological profile.[6]

  • Synthetic Tractability: The synthesis of piperidin-4-ol derivatives is generally straightforward, often starting from commercially available 4-piperidones, which facilitates rapid library generation for lead optimization.[6][13]

G cluster_azetidine Azetidin-3-ol cluster_piperidine Piperidin-4-ol A_Potency Increased Potency via Conformational Rigidity A_PK Improved PK Profile (Solubility, Lower LogP) A_Novelty Novel IP & Exit Vectors A_Risk Metabolic Instability Risk (Ring Strain) P_Stability High Metabolic Stability P_SAR Well-Established SAR P_Synth Synthetic Accessibility P_PK Potential PK Liabilities (High pKa, Lipophilicity)

Caption: Key advantages and liabilities of each scaffold in drug design.

Part 3: Experimental Workflows for Scaffold Comparison

Objectively comparing these two scaffolds requires a systematic experimental approach. The goal is to generate quantitative data on potency, efficacy, and ADME properties to make an informed decision.

Workflow for Scaffold Evaluation

The following diagram outlines a typical preclinical workflow for the comparative evaluation of an azetidin-3-ol- and a piperidin-4-ol-based compound series. The causality behind this workflow is to move from broad, high-throughput in vitro assays to more complex and resource-intensive in vivo models only for the most promising candidates.

cluster_A Scaffold A (Azetidin-3-ol) cluster_B Scaffold B (Piperidin-4-ol) cluster_assays A_synth Synthesis of Analog Library Assays Comparative Assays B_synth Synthesis of Analog Library Binding Target Binding Assay (Potency - Ki) Functional Functional Assay (Efficacy - IC50/EC50) Binding->Functional ADME Early ADME Screening (Metabolic Stability, Permeability) Functional->ADME Selectivity Selectivity Panel ADME->Selectivity Tox In Vitro Toxicology Selectivity->Tox Decision Lead Candidate Selection Tox->Decision InVivo In Vivo PK/PD & Efficacy Studies Decision->InVivo

Caption: Preclinical workflow for comparing two chemical scaffolds.
Experimental Protocol 1: Target Binding Affinity Assay
  • Objective: To determine the binding affinity (Kᵢ) of compounds for the target of interest, providing a direct measure of potency.

  • Rationale: This is a primary screen to confirm that the compounds interact with the intended biological target. A radioligand competition assay is a robust and widely used method.

  • Methodology: Radioligand Competition Binding Assay

    • Preparation: Prepare cell membranes or purified protein expressing the target receptor.

    • Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a known concentration of a high-affinity radioligand (e.g., ³H-labeled standard), and varying concentrations of the test compound (azetidin-3-ol or piperidin-4-ol derivatives).

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

    • Termination & Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol 2: Metabolic Stability Assay
  • Objective: To assess the intrinsic clearance of the compounds in a liver model, providing an early indication of metabolic liabilities.

  • Rationale: This assay is critical for comparing the azetidine and piperidine scaffolds, given the known potential for ring-strain-induced metabolic cleavage of azetidines.[1]

  • Methodology: Human Liver Microsomal (HLM) Stability Assay

    • Preparation: Thaw cryopreserved HLM on ice. Prepare a master mix containing HLM and phosphate buffer.

    • Reaction Initiation: Pre-warm the HLM master mix and test compounds (typically at 1 µM) at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor).

    • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

    • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLᵢₙₜ). Include positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable drug like warfarin) to validate the assay.

Conclusion

The choice between an azetidin-3-ol and a piperidin-4-ol scaffold is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile.

  • The azetidin-3-ol scaffold offers a compact, rigid framework that can lead to improved physicochemical properties such as aqueous solubility and provide access to novel intellectual property.[4][5] However, its inherent ring strain poses a potential risk for metabolic instability that must be carefully evaluated.[1]

  • The piperidin-4-ol scaffold is a stable, synthetically accessible, and well-validated core in medicinal chemistry.[6] While it may not always offer the same advantages in terms of solubility or novelty as azetidine, its predictable behavior and metabolic robustness make it a reliable choice for many drug discovery programs.

Ultimately, a data-driven approach, employing the systematic experimental workflows described above, is essential. By quantitatively comparing the biological activity, selectivity, and pharmacokinetic properties of compounds built around each scaffold, researchers can make an informed decision that maximizes the potential for developing a successful clinical candidate.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.[Link]

  • Examples of biologically active drug leads containing azetidine[³]. ResearchGate.[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate.[Link]

  • Piperidin-4-ol | C5H11NO. PubChem.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. ResearchGate.[Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY.[Link]

  • Conformational preferences of proline analogues with different ring size. PubMed.[Link]

  • 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research.[Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.[Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.[Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate.[Link]

  • Synthesis and biological evaluation of azitidinone and their derivative as antimicrobial agents. ResearchGate.[Link]

  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed.[Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PubMed Central.[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate.[Link]

  • Conformational Preferences of Proline Analogues with Different Ring Size. Scilit.[Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate.[Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlidePlayer.[Link]

  • 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar.[Link]

  • A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate.[Link]

  • 4-(3-methoxyphenyl)piperidin-4-ol Properties. EPA.[Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications.[Link]

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Safety Operating Guide

Navigating the Disposal of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment: A Proactive Approach to Safety

The fundamental principle of laboratory safety is to treat all novel compounds as potentially hazardous until proven otherwise.[1] The structure of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol contains both an azetidine ring, a strained four-membered heterocycle, and a substituted imidazole, which is a common pharmacophore.

Based on analogous compounds, we can infer the following potential hazards:

  • Corrosivity and Irritation: Azetidine itself is classified as a corrosive compound that can cause severe skin burns and eye damage.[2][3] The hydrochloride salt of a similar compound, Azetidin-3-ol, is known to cause skin irritation and serious eye damage.[4] It is therefore prudent to handle 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol as a potential skin and eye irritant.

  • Toxicity: Imidazole and its derivatives are known to be harmful if swallowed and may cause reproductive harm.[5] The parent compound, azetidine, is also considered toxic.[2] Therefore, oral and dermal toxicity should be assumed.

  • Respiratory Irritation: Many heterocyclic compounds can cause respiratory irritation if inhaled.[4]

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within a controlled environment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before commencing any disposal procedures, all personnel must be equipped with the following PPE to minimize exposure risk:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[6]To prevent skin contact with the potentially corrosive and toxic compound.
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[6]To protect the eyes from splashes, which could cause serious damage.[4]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[7][8] An apron may be used for added protection.To protect the skin from accidental spills and splashes.
Respiratory Protection All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7][9]To prevent respiratory irritation from potential vapors.[4]
III. Step-by-Step Disposal Protocol

The disposal of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol must be managed as hazardous waste, in strict accordance with federal, state, and local regulations.[10] At the federal level, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

1. Waste Segregation and Containerization:

  • Segregation: Keep waste 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Incompatible materials should be segregated to avoid unintended reactions.[11]

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][9] The container must be chemically compatible with the compound; high-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Labeling: The container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[12][13] The label must also include the full chemical name, "3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol," and a clear indication of its potential hazards (e.g., "Corrosive," "Toxic").[6]

2. Waste Accumulation and Storage:

  • Accumulation: Waste containers should be kept closed at all times except when adding waste.[12] Do not overfill containers; a good practice is to fill them to no more than 90% capacity to allow for vapor expansion.[10]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated.[2][12] This area should be away from ignition sources and incompatible materials.[2]

3. Arranging for Final Disposal:

  • Professional Disposal: The disposal of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.[9] They will provide guidance on specific institutional procedures and documentation.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste Compound B->C D Select Compatible Container C->D E Label Container as 'Hazardous Waste' D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Disposal via EHS F->G H Decontaminate Empty Containers G->H

A workflow diagram for the proper disposal of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol.

IV. Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and decisive action is critical.

Spill Response:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[2]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

V. Decontamination of Empty Containers

Empty containers that once held 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol must be decontaminated before disposal as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6]

  • Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol, upholding the highest standards of laboratory safety and chemical stewardship.

References

  • BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2025, September 12). Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
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A Senior Application Scientist's Guide to Handling 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling of 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol. As this is a novel chemical compound, it must be treated as potentially hazardous until comprehensive toxicological data is available. The core principle of this guide is to mitigate risk through rigorous adherence to established safety protocols, ensuring the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment

  • Imidazole Derivatives : Imidazole itself is classified as corrosive and can cause skin burns and eye damage.[1] Substituted imidazoles have a wide range of biological activities and toxicities, with some showing potential for cellular toxicity by impairing redox balance and mitochondrial function.[2] While some derivatives exhibit low acute toxicity, others can be more harmful.[3][4][5]

  • Azetidine Derivatives : The azetidine ring, a four-membered nitrogen-containing heterocycle, can be reactive. The parent compound, azetidine, is a highly flammable liquid that causes severe skin burns and eye damage.[6] Analogs like L-Azetidine-2-carboxylic acid are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[7] Azetidin-3-ol hydrochloride is also classified as harmful if swallowed and causes serious eye damage.[8]

Inference for 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol:

Given the known hazards of its structural components, it is prudent to assume this compound is, at a minimum:

  • Harmful if swallowed.

  • A skin and eye irritant, with the potential for causing severe burns or damage.[6][7][8][9]

  • A potential respiratory tract irritant.[7][9]

Until data proves otherwise, this compound must be handled with the highest degree of caution.[10]

Compound Profile
IUPAC Name 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol
Known Analogs 3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride[11]
Molecular Formula C7H11N3O
Inferred Hazards Skin Corrosive/Irritant, Serious Eye Damage/Irritant, Acute Oral Toxicity, Respiratory Tract Irritant

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical.[12][13]

  • Eye and Face Protection :

    • ANSI Z87.1-compliant chemical splash goggles are required at all times.[10] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

    • A face shield must be worn over the goggles when handling larger quantities (>1g) of the solid or any amount of the substance in solution, providing an additional layer of protection against splashes.[14]

  • Hand Protection :

    • Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance against a wide range of chemicals.[10] The outer glove should be removed and disposed of immediately upon any suspected contamination. The inner glove allows the user to work safely while replacing the outer glove.

    • Check gloves for any signs of degradation or punctures before and during use.

  • Body Protection :

    • A flame-resistant lab coat , fully buttoned, is required.[10]

    • For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection :

    • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[15][16]

    • If a procedure absolutely cannot be performed within a fume hood, a risk assessment must be conducted by the Environmental Health and Safety (EHS) office. This may necessitate the use of a NIOSH-approved respirator.[10][17]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Figure 1. PPE selection logic for handling the compound.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and preventing accidents. All operations involving this compound must be conducted within a certified chemical fume hood.[16][18]

Step 1: Preparation

  • Ensure the chemical fume hood has a current inspection sticker and the airflow monitor indicates normal operation.[16]

  • Cover the work surface with absorbent, plastic-backed paper. This will contain minor spills and simplify cleanup.[15]

  • Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them at least 6 inches inside the fume hood.[18][19]

  • Position the sash at the lowest possible height that still allows for comfortable work.[18]

Step 2: Weighing the Compound

  • Due to airflow fluctuations, weighing directly in the hood can be inaccurate.[15] The recommended method is taring a sealed container (e.g., a vial with a cap) outside the hood.

  • Bring the tared, sealed container into the fume hood.

  • Transfer the desired amount of the solid compound into the container. Keep the stock bottle closed as much as possible.[15]

  • Securely cap the container.

  • Decontaminate the exterior of the vial with a suitable solvent (e.g., 70% ethanol) before removing it from the hood for final weighing.

Step 3: Dissolution

  • Perform all dissolutions inside the fume hood.

  • Add the solvent slowly to the vial containing the solid compound. Never add the solid to the solvent, as this can increase the risk of dust generation.

  • Cap and vortex or sonicate as needed to ensure complete dissolution.

Step 4: Post-Handling Decontamination

  • Wipe down all surfaces inside the fume hood with an appropriate solvent.

  • Properly dispose of all contaminated consumables (weigh boats, pipette tips, absorbent paper) in the designated solid hazardous waste container.

  • Remove the outer pair of gloves and dispose of them in the hazardous waste.

  • Wash hands thoroughly with soap and water after exiting the lab.[6]

The diagram below outlines this mandatory operational workflow.

Figure 2. Step-by-step workflow for handling the compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[20]

Incident Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][21]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Minor Spill (<1g solid, <50mL solution in hood) Alert others in the lab. Wearing appropriate PPE, cover the spill with an absorbent material. Gently collect the material into a designated hazardous waste container. Clean the spill area thoroughly.
Major Spill (>1g solid, >50mL solution, or any spill outside hood) Alert others and evacuate the immediate area.[10] Close laboratory doors and prevent re-entry. Notify your supervisor and institutional EHS immediately.[10]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.[22] Improper disposal poses a risk to personnel and the environment.[23]

  • Solid Waste : All contaminated consumables (gloves, absorbent pads, weigh boats, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[24][25]

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. The container must be made of a compatible material.[23] Do not mix incompatible waste streams.[25]

  • Empty Stock Containers : An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as liquid hazardous waste.[25] After rinsing, deface the original label and dispose of the container according to institutional guidelines.

All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area with secondary containment.[25]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.